3-isopropyl-2-mercaptoquinazolin-4(3H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150544. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7(2)13-10(14)8-5-3-4-6-9(8)12-11(13)15/h3-7H,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKBNUTUGMKWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368616 | |
| Record name | 3-isopropyl-2-mercaptoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21038-90-4 | |
| Record name | NSC150544 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-isopropyl-2-mercaptoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIHYDRO-3-ISOPROPYL-2-THIOXO-4(3H)-QUINAZOLINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Isopropyl-2-mercaptoquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and characterization of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one, a molecule of interest within the broader class of quinazolinone derivatives, which are recognized for their diverse pharmacological activities. This document is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers in medicinal chemistry and drug development.
Introduction: The Significance of the Quinazolinone Scaffold
Quinazolin-4(3H)-one and its derivatives are a prominent class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] The versatility of this scaffold allows for substitutions at various positions, leading to a wide spectrum of biological activities, including but not limited to anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. The introduction of a mercapto group at the 2-position and an isopropyl substituent at the 3-position modulates the molecule's lipophilicity, steric profile, and potential for further chemical modification, making this compound a valuable subject for synthesis and biological screening.
Synthesis of this compound: A Mechanistic and Practical Approach
The most direct and widely employed method for the synthesis of 3-substituted-2-mercaptoquinazolin-4(3H)-ones is the condensation reaction between anthranilic acid and an appropriate isothiocyanate.[1][2] In the case of our target molecule, this involves the reaction of anthranilic acid with isopropyl isothiocyanate.
The Underlying Chemistry: A Nucleophilic Addition-Cyclization Cascade
The synthesis proceeds through a well-established reaction pathway. The initial step involves a nucleophilic attack by the amino group of anthranilic acid on the electrophilic carbon atom of the isothiocyanate group of isopropyl isothiocyanate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final quinazolinone ring system. The use of a base is often employed to facilitate the initial nucleophilic addition.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established methods for the synthesis of analogous 3-alkyl-2-mercaptoquinazolin-4(3H)-ones.
Materials and Reagents:
-
Anthranilic acid
-
Isopropyl isothiocyanate
-
Absolute Ethanol
-
Triethylamine
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve anthranilic acid (0.1 mol) in absolute ethanol (100 mL).
-
Addition of Reagents: To this solution, add isopropyl isothiocyanate (0.1 mol) and triethylamine (0.1 mol). The triethylamine acts as a basic catalyst to facilitate the initial nucleophilic attack.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Isolation of the Product: After completion of the reaction, cool the mixture to room temperature. A solid precipitate of this compound should form.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold distilled water to remove any unreacted starting materials and salts.
-
Recrystallization: For further purification, recrystallize the crude product from ethanol to obtain a pure crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C.
Characterization of this compound: A Spectroscopic Approach
The structural elucidation of the synthesized compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Expected Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₂N₂OS |
| Molecular Weight | 220.29 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be in the range of similar 3-alkyl derivatives |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.5 | Doublet | 6H | -CH(CH₃ )₂ |
| ~5.0 | Septet | 1H | -CH (CH₃)₂ |
| ~7.3 - 8.2 | Multiplet | 4H | Aromatic Protons |
| ~12.5 | Broad Singlet | 1H | -SH (Thiol tautomer) |
Rationale for Assignments: The isopropyl group will exhibit a characteristic doublet for the six equivalent methyl protons and a septet for the methine proton. The aromatic protons of the quinazolinone ring will appear as a complex multiplet in the downfield region. The proton of the mercapto group is expected to be a broad singlet at a very downfield chemical shift due to its acidic nature.
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~20 | -CH(C H₃)₂ |
| ~50 | -C H(CH₃)₂ |
| ~115 - 140 | Aromatic Carbons |
| ~160 | C=O (Carbonyl) |
| ~175 | C=S (Thiocarbonyl) |
Rationale for Assignments: The isopropyl carbons will appear in the aliphatic region. The aromatic carbons will resonate in the typical range of 115-140 ppm. The carbonyl carbon (C=O) is expected around 160 ppm, and the thiocarbonyl carbon (C=S) will be significantly downfield, around 175 ppm.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3200-3100 | N-H stretch |
| ~3050 | Aromatic C-H stretch |
| ~2970 | Aliphatic C-H stretch |
| ~1680 | C=O stretch (Amide) |
| ~1600, ~1480 | C=C stretch (Aromatic) |
| ~1250 | C=S stretch |
Rationale for Assignments: The presence of a sharp band around 1680 cm⁻¹ is indicative of the amide carbonyl group. The C=S stretching vibration is typically weaker and appears in the fingerprint region. The N-H stretching vibration confirms the presence of the quinazolinone ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compound.
Expected Mass Spectral Data (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): m/z = 220
-
Major Fragmentation Pathways:
-
Loss of the isopropyl group (-CH(CH₃)₂) leading to a fragment at m/z = 177.
-
Loss of the entire side chain (-N-CH(CH₃)₂) to give a fragment at m/z = 162.
-
Cleavage of the quinazolinone ring can lead to various smaller fragments.
-
Self-Validating Protocols and Trustworthiness
The protocols described herein are designed to be self-validating. The successful synthesis of the target compound is confirmed through a multi-faceted characterization approach. The concordance of data from NMR, IR, and Mass Spectrometry provides a high degree of confidence in the structural assignment. For instance, the molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of C₁₁H₁₂N₂OS. The integration and splitting patterns in the ¹H NMR spectrum must be consistent with the number and arrangement of protons in the proposed structure. Similarly, the characteristic absorption bands in the IR spectrum should confirm the presence of the key functional groups.
Conclusion
This technical guide has outlined a robust and well-precedented methodology for the synthesis and characterization of this compound. By understanding the underlying chemical principles and employing a comprehensive suite of analytical techniques, researchers can confidently synthesize and verify the structure of this and related quinazolinone derivatives. This foundational knowledge is crucial for the subsequent exploration of their biological activities and potential applications in drug discovery and development.
References
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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Molnar, M., et al. (2022). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. Molecules, 27(3), 733. Available from: [Link]
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Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. Available from: [Link]
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El-Azab, A. S., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 796-808. Available from: [Link]
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Komar, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. RSC Advances, 10(49), 29337-29348. Available from: [Link]
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Werbel, L. M. (1967). An Example of Sulfur Elimination. The Reaction of Alkyl Isothiocyanates with Anthranilic Acid. The Journal of Organic Chemistry, 32(2), 462-463. Available from: [Link]
Sources
A Technical Guide to the Biological Activity of Novel 3-Isopropyl-2-mercaptoquinazolin-4(3H)-one Derivatives
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazolinone core is a significant heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2] These compounds have demonstrated a wide pharmacological spectrum, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[1][3][4] The versatility of the quinazolinone ring system allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents.[2]
This guide focuses on a specific subclass: 3-isopropyl-2-mercaptoquinazolin-4(3H)-one derivatives . The introduction of the isopropyl group at the N-3 position and the mercapto group at the C-2 position provides a unique template for further structural modifications, particularly through S-alkylation, leading to compounds with potentially enhanced and selective biological activities. We will explore the synthesis, biological evaluation, and mechanistic insights into these novel derivatives, providing a comprehensive resource for researchers in drug discovery and development.
Synthetic Strategy: A Versatile Approach to Novel Derivatives
The synthesis of this compound derivatives typically follows a well-established and robust pathway, allowing for the generation of a diverse library of compounds for biological screening. The causality behind this synthetic choice lies in its efficiency and the accessibility of starting materials.
A common synthetic route begins with the reaction of anthranilic acid with isopropyl isothiocyanate. This reaction proceeds via a nucleophilic addition of the amino group of anthranilic acid to the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization to form the 3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate. This core can then undergo S-alkylation with various electrophiles (e.g., alkyl or aryl halides) in the presence of a base to yield the final 2-substituted mercapto derivatives.[5][6]
Caption: General synthetic workflow for this compound derivatives.
This synthetic approach is advantageous as it allows for the late-stage introduction of diverse functional groups at the 2-position, enabling a systematic exploration of the structure-activity relationship (SAR).[7][8]
A Spectrum of Biological Activities
The strategic design and synthesis of novel this compound derivatives have led to the discovery of compounds with significant potential in various therapeutic areas.
Antimicrobial Activity
Quinazolinone derivatives are well-documented for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][3][4][9] The mechanism of action for some quinazolinone-based antimicrobial agents has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase.[4] The introduction of different substituents on the mercapto group can modulate the lipophilicity and electronic properties of the molecule, influencing its ability to penetrate bacterial cell membranes and interact with its target.[9]
Table 1: Representative Antimicrobial Activity of Quinazolinone Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Derivative A-1 | S. aureus | 50 | [3] |
| Derivative A-1 | E. coli | 50 | [3] |
| Derivative 4j | B. subtilis | 1.56-3.12 | [10] |
| Derivative 4j | P. aeruginosa | 1.56-3.12 | [10] |
| Derivative 4v | C. albicans | 3.12 | [10] |
| Compound L18 | X. axonopodis | 16.9 | [11] |
Anticancer Activity
A significant area of investigation for quinazolinone derivatives is their potential as anticancer agents.[12][13] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines.[14][15] The mechanisms underlying their anticancer activity are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as dihydrofolate reductase (DHFR), histone deacetylases (HDACs), and cyclin-dependent kinases (CDKs).[16][17][18] Furthermore, some derivatives have been shown to induce apoptosis in cancer cells.[19][20]
Table 2: In Vitro Cytotoxicity of Representative Quinazolinone Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 3e | MDA-MB-231 | Breast Cancer | 9.97 | [19][20] |
| Compound 4a | SW620 | Colon Cancer | 4.24 ± 1.16 | [17] |
| Compound 4c | SW620 | Colon Cancer | 3.61 ± 0.32 | [17] |
| Compound 4a | MDA-MB-231 | Breast Cancer | 2.93 ± 0.68 | [17] |
The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential.[19][21]
Antiviral Activity
Recent studies have highlighted the promise of quinazolinone derivatives as potent antiviral agents.[22][23] These compounds have demonstrated activity against a range of viruses, including Zika virus, Dengue virus, and HIV.[22][23][24] The antiviral mechanism can involve the inhibition of viral replication at different stages.[22] For instance, some quinazolinone derivatives have been identified as inhibitors of HIV-1 integrase, a crucial enzyme for the integration of the viral genome into the host cell's DNA.[24]
Table 3: Antiviral Activity of Representative Quinazolinone Derivatives
| Compound ID | Virus | EC50 | Reference |
| Compound 27 | ZIKV-FLR | 180 nM | [22] |
| Compound 47 | ZIKV-FLR | 210 nM | [22] |
| Compound 4k | Influenza A H1N1 | 0.025 µM | [10] |
| Compound 4e | Coxsackie virus B4 | 0.029 µM | [10] |
Mechanistic Insights: Enzyme Inhibition
A prevalent mechanism of action for the biological activities of 2-mercaptoquinazolin-4(3H)-one derivatives is enzyme inhibition.[16][25][26] The quinazolinone scaffold can act as a template for positioning functional groups that interact with the active site or allosteric sites of target enzymes.
Caption: A simplified model of competitive enzyme inhibition by a quinazolinone derivative.
The nature of the substituent at the 2-position plays a crucial role in determining the potency and selectivity of enzyme inhibition.[26] For example, the incorporation of a benzenesulfonamide moiety can lead to potent inhibitors of carbonic anhydrases.[26] Kinetic studies are essential to elucidate the type of inhibition (e.g., competitive, non-competitive, or mixed-type) and to determine key parameters such as the inhibition constant (Ki).[25][27][28]
Experimental Protocols: A Guide to Biological Evaluation
The following section provides detailed, step-by-step methodologies for the key experiments required to assess the biological activity of novel this compound derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is fundamental for evaluating the anticancer potential of the synthesized compounds.[14][29][30]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel derivatives against various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[21][29] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.[29]
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HeLa, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[29]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and a positive control (e.g., Doxorubicin).[29]
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[14]
Caption: A stepwise workflow for the in vitro MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.[9][31]
Objective: To quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is determined by visual inspection of turbidity after incubation.[31]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[32]
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.[31]
This protocol should be performed in accordance with the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[33][34]
Protocol 3: Enzyme Inhibition Kinetic Studies
This protocol is designed to characterize the inhibitory effect of the compounds on a specific enzyme target.[27][35]
Objective: To determine the inhibition constant (Ki) and the mode of inhibition of a lead compound against a target enzyme.
Principle: By measuring the initial reaction rates of an enzyme at various substrate and inhibitor concentrations, the kinetic parameters (Km and Vmax) can be determined.[35] The effect of the inhibitor on these parameters reveals the mechanism of inhibition.[27][28][36]
Step-by-Step Methodology:
-
Enzyme Assay: Establish a reliable assay to measure the activity of the target enzyme. This could be a spectrophotometric, fluorometric, or luminescent assay that monitors either the consumption of a substrate or the formation of a product over time.
-
Determination of Km: Measure the initial reaction velocities at a fixed enzyme concentration and varying substrate concentrations in the absence of the inhibitor. Plot the data using a Michaelis-Menten plot or a linearized plot (e.g., Lineweaver-Burk) to determine the Km and Vmax.[35]
-
Inhibition Studies: Perform the enzyme assay with a fixed concentration of the enzyme, varying concentrations of the substrate, and several fixed concentrations of the inhibitor.
-
Data Analysis: Plot the data using a Lineweaver-Burk or Dixon plot.[28]
-
Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Mixed Inhibition: The lines will intersect in the second quadrant.
-
-
Ki Determination: The inhibition constant (Ki) can be calculated from the plots or by using specialized software for enzyme kinetics analysis.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The synthetic accessibility and the potential for diverse substitutions at the 2-position allow for extensive structure-activity relationship studies to optimize potency and selectivity. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of these derivatives, along with detailed protocols for their investigation.
Future research in this area should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of derivatives to further explore the SAR.
-
Mechanism of action studies: Elucidating the specific molecular targets and pathways responsible for the observed biological effects.
-
In vivo evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy and safety.
-
Optimization of pharmacokinetic properties: Modifying the lead structures to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
By leveraging the principles and methodologies outlined in this guide, researchers can continue to unlock the therapeutic potential of this versatile class of compounds.
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Exploring the Antimicrobial Potential of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one: A Guide for Drug Development Professionals
An In-depth Technical Guide
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent and unique mechanisms of action. The quinazolinone core has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial and antifungal properties.[1][2] This technical guide provides an in-depth exploration of the antimicrobial potential of a specific derivative, 3-isopropyl-2-mercaptoquinazolin-4(3H)-one. While comprehensive data on this particular molecule is emerging, this document synthesizes established knowledge on the broader class of 2-mercaptoquinazolinones to build a predictive framework for its activity. We will delve into its synthesis, the crucial role of its structural components in the context of structure-activity relationships (SAR), potential mechanisms of action, and a complete, validated workflow for its comprehensive antimicrobial evaluation. This guide is intended for researchers, scientists, and drug development professionals dedicated to pioneering the next generation of antimicrobial agents.
Introduction: The Quinazolinone Scaffold in an Era of Resistance
Quinazolinone and its derivatives are heterocyclic compounds that have garnered significant attention for their diverse pharmacological effects, including anti-inflammatory, anti-cancer, and potent antimicrobial activities.[3][4][5] The core structure, a fusion of benzene and pyrimidinone rings, offers a versatile backbone for chemical modification, allowing for the fine-tuning of its biological profile.[1] Several quinazolinone-based drugs have reached the market, underscoring the clinical viability of this scaffold.[5]
The focus of this guide, this compound, combines key structural features that are hypothesized to contribute significantly to its antimicrobial efficacy. Understanding the interplay between the quinazolinone core, the mercapto group at position 2, and the isopropyl substituent at position 3 is critical to unlocking its potential.
Synthesis and Characterization
The synthesis of 3-substituted 2-mercaptoquinazolin-4(3H)-ones is a well-established process in organic chemistry, typically proceeding through the reaction of anthranilic acid with an appropriate isothiocyanate.[6][7]
Proposed Synthetic Pathway:
The logical synthetic route to this compound involves a one-pot reaction between anthranilic acid and isopropyl isothiocyanate. This reaction proceeds via a nucleophilic addition of the amino group of anthranilic acid to the carbon of the isothiocyanate, followed by an intramolecular cyclization to form the quinazolinone ring.
-
Step 1: Nucleophilic Addition: Anthranilic acid is reacted with isopropyl isothiocyanate. The amino group of the anthranilic acid attacks the electrophilic carbon of the isothiocyanate.
-
Step 2: Cyclization: The resulting thiourea intermediate undergoes cyclization, driven by the removal of a water molecule, to yield the final this compound product.[6]
This method is favored for its efficiency and use of readily available starting materials. Characterization of the final product would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to ensure structural integrity and purity.[8]
Structure-Activity Relationship (SAR): Deconstructing the Key Moieties
The antimicrobial activity of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on the core ring system.[9][10]
-
The 2-Mercapto Group (-SH): The presence of a sulfur-containing group at position 2 is a common feature in many biologically active quinazolinones.[11] The thiol group can act as a potent nucleophile or a metal-chelating agent, potentially interacting with metalloenzymes that are essential for microbial survival. Alkylation of this thiol group with various side chains has been a successful strategy to enhance the activity and selectivity of these compounds.[11][12]
-
The 3-Isopropyl Group (-CH(CH₃)₂): Substitution at the N-3 position is critical for modulating the pharmacological profile.[2] The isopropyl group is a small, lipophilic moiety. Its presence is predicted to enhance the compound's ability to permeate bacterial cell membranes. Lipophilicity is a key factor in the transport of drugs across these biological barriers to reach their intracellular targets.[13][14] Studies on related structures have shown that bulky or lipophilic substituents at this position often lead to improved potency.[6]
The combination of the 2-mercapto and 3-isopropyl groups presents a compelling profile for a potential antimicrobial agent, balancing chemical reactivity with the physical properties required to reach its site of action.
Postulated Mechanisms of Antimicrobial Action
Based on extensive research into the broader quinazolinone class, this compound may exert its antimicrobial effects through one or more of the following mechanisms:
-
Inhibition of Penicillin-Binding Proteins (PBPs): Certain quinazolinone derivatives function as non-β-lactam inhibitors of PBPs, which are crucial enzymes in bacterial cell wall synthesis.[9] By binding to these enzymes (including the PBP2a protein responsible for resistance in MRSA), they disrupt peptidoglycan cross-linking, leading to cell lysis.[9][15]
-
Targeting DNA Gyrase/Topoisomerase IV: Fluoroquinolones, a major class of antibiotics, derive their activity from a quinoline core, which is structurally related to the quinazolinone scaffold.[16] It is plausible that quinazolinone derivatives could similarly target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[15]
-
Disruption of Biofilm Formation: Many chronic infections are associated with biofilms, which provide a protective barrier for bacteria against antibiotics. Some quinazolinone hybrids have demonstrated significant antibiofilm activity, suggesting a potential role in combating persistent infections.[10]
The diagram below illustrates these potential molecular targets within a bacterial cell.
Caption: Potential molecular targets of quinazolinone derivatives.
A Validated Workflow for Antimicrobial Potential Assessment
To rigorously evaluate the antimicrobial potential of this compound, a standardized, multi-step experimental workflow is essential. This process ensures reproducibility and provides a comprehensive profile of the compound's activity.
Caption: Experimental workflow for antimicrobial evaluation.
Experimental Protocols
The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are designed to be self-validating through the inclusion of appropriate controls.[17][18]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]
-
Rationale: The MIC value is the gold standard for quantifying the potency of a new antimicrobial compound. A lower MIC indicates higher potency.[15]
-
Step-by-Step Methodology:
-
Preparation of Inoculum: From a fresh 18-24 hour agar plate, select 3-5 well-isolated colonies of the test microorganism. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19] Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to create a concentration gradient.
-
Controls:
-
Growth Control: Wells containing only broth and the bacterial inoculum.
-
Sterility Control: Wells containing only sterile broth.
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin, Vancomycin) with known activity against the test organism.[15]
-
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well (final volume typically 200 µL). Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[15]
-
Interpretation: The MIC is recorded as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Rationale: While the MIC indicates growth inhibition (bacteriostatic), the MBC confirms cell death (bactericidal), a critical distinction for clinical applications.
-
Step-by-Step Methodology:
-
Subculturing from MIC Plate: Following MIC determination, take a small aliquot (e.g., 10 µL) from all wells that showed no visible growth.
-
Plating: Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubation: Incubate the agar plate at 35°C ± 2°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
-
Data Presentation
Quantitative data from these assays should be summarized in a clear, tabular format for comparative analysis.
Table 1: Template for Antimicrobial Activity Data
| Microorganism Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus ATCC 29213 | Positive | |||
| Enterococcus faecalis ATCC 29212 | Positive | |||
| Escherichia coli ATCC 25922 | Negative | |||
| Pseudomonas aeruginosa ATCC 27853 | Negative | |||
| Candida albicans ATCC 90028 | N/A (Fungus) | |||
| Positive Control (e.g., Ciprofloxacin) | N/A |
An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.
Toxicological Considerations
A critical component of any drug discovery program is the early assessment of a compound's safety profile. High antimicrobial potency must be paired with low toxicity to host cells. Quinazolinone derivatives have shown variable cytotoxicity depending on their substitution patterns.[3][21]
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
-
Rationale: To determine the concentration at which the compound becomes toxic to mammalian cells, establishing a therapeutic window.[19]
-
Methodology: Human cell lines (e.g., HepG2 liver cells, HEK293 kidney cells) are incubated with serial dilutions of the compound for 24-72 hours. The MTT reagent is then added, which is converted by viable cells into a colored formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring absorbance, allowing for the calculation of the IC₅₀ (the concentration that inhibits 50% of cell growth).[19][21]
Conclusion and Future Directions
This compound stands as a promising candidate for antimicrobial drug discovery. Its structure combines the proven biological relevance of the quinazolinone scaffold with substituents known to enhance membrane permeability and potential target interaction. The SAR analysis suggests a strong potential for potent activity, particularly against Gram-positive bacteria.
The experimental workflows and protocols detailed in this guide provide a clear and robust pathway for its comprehensive evaluation. Future research should focus on executing these assays to generate empirical data on its antimicrobial spectrum and potency. Positive results would warrant further investigation into its precise mechanism of action, in vivo efficacy in animal infection models, and advanced toxicological screening. The exploration of this and related molecules may pave the way for a new class of therapeutics in the ongoing battle against infectious diseases.
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Anticonvulsant Properties of 3-Isopropyl-2-Mercaptoquinazolin-4(3H)-one Analogues
An In-Depth Technical Guide
Abstract
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, historically recognized for its diverse central nervous system (CNS) activities. This technical guide provides a comprehensive exploration of a specific subclass: 3-isopropyl-2-mercaptoquinazolin-4(3H)-one and its analogues as potential anticonvulsant agents. Building upon the legacy of early quinazolinone sedatives like methaqualone, modern research has pivoted towards developing derivatives with a more favorable therapeutic index, separating anticonvulsant efficacy from undesirable sedative effects. This document details the synthetic pathways to these novel analogues, presents a thorough analysis of their structure-activity relationships (SAR) based on preclinical screening data, and elucidates the primary proposed mechanism of action involving positive allosteric modulation of the GABA-A receptor. Furthermore, this guide provides detailed, field-proven protocols for the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models—the gold standard assays for preliminary anticonvulsant screening. The synthesis of this information aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance the discovery of safer and more effective quinazolinone-based antiepileptic drugs.
Introduction: The Enduring Quest for Novel Anticonvulsants
Epilepsy is a chronic neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to treatment, and many others experience dose-limiting side effects. This therapeutic gap drives the continuous search for novel AEDs with improved efficacy and better safety profiles.[2]
The quinazolin-4(3H)-one ring system has long been recognized as a "privileged scaffold" in drug discovery, owing to its wide range of biological activities.[3][4] The trajectory of quinazolinones in CNS research was significantly shaped by the discovery of methaqualone, a sedative-hypnotic that also demonstrated anticonvulsant properties.[5][6] However, its high potential for abuse and significant neurotoxicity necessitated its withdrawal and spurred research into analogues that could retain the therapeutic benefits while shedding the adverse effects.[5][6]
Subsequent investigations revealed that strategic modifications at the 2nd and 3rd positions of the quinazolinone core are critical for modulating its pharmacological profile.[5] The introduction of a 2-mercapto group provides a versatile chemical handle for further functionalization, while substitutions at the N-3 position significantly influence pharmacokinetic and pharmacodynamic properties.[1][2] This guide focuses specifically on analogues featuring a 3-isopropyl substituent, a group chosen to explore the steric and electronic requirements for potent anticonvulsant activity.
Synthetic Strategies for Analogue Development
The synthesis of this compound and its analogues is typically achieved through a straightforward and robust cyclocondensation reaction. The causality behind this synthetic choice lies in its efficiency and the ready availability of starting materials.
A common and effective route begins with anthranilic acid derivatives reacting with various isothiocyanates.[7] This approach allows for the facile introduction of diverse substituents at the N-3 position. For the parent compound of interest, isopropyl isothiocyanate is the key reagent. Further diversification can be achieved by either starting with substituted anthranilic acids or by subsequent alkylation/acylation at the 2-mercapto position.
General Synthetic Workflow
The following diagram illustrates a representative synthetic pathway. The initial step involves the reaction of a substituted anthranilic acid with an appropriate isothiocyanate (e.g., isopropyl isothiocyanate) to form a thiourea intermediate, which then undergoes intramolecular cyclization upon heating to yield the 3-substituted-2-mercaptoquinazolin-4(3H)-one core. This core can then be further modified at the sulfur atom.
Caption: General synthesis of this compound analogues.
Structure-Activity Relationship (SAR) Analysis
The anticonvulsant potential of newly synthesized compounds is primarily evaluated using two benchmark in vivo models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[1] The MES model is indicative of activity against generalized tonic-clonic seizures, suggesting an ability to prevent seizure spread.[8][9] The scPTZ model, which uses a GABA-A receptor antagonist, is effective at identifying compounds that can raise the seizure threshold and is predictive of efficacy against absence seizures.[10][11]
SAR studies on quinazolin-4(3H)-ones have established several key structural requirements for anticonvulsant activity.[5] These include a hydrophobic quinazolinone core, a hydrogen bond accepting carbonyl group, and an electron donor atom at the N-1 position. The substituents at positions 2 and 3 are crucial for tuning the potency and pharmacokinetic profile.[5]
Key SAR Insights:
-
Substitution at N-3: The nature of the substituent at the N-3 position significantly impacts activity. Studies have shown that a butyl group at this position can enhance the prevention of seizure spread and raise the seizure threshold.[1] The introduction of an isopropyl group is a logical extension of this finding, exploring the effects of branched alkyl chains on receptor binding and lipophilicity. In broader studies, less rigid substituents like allyl and benzyl groups have also been shown to be effective, suggesting that the N-3 position can accommodate a variety of groups to optimize interaction with hydrophobic pockets of the target receptor.[5]
-
Substitution at C-2: The 2-mercapto group serves as a key point for modification. Replacing the lipophilic methyl group of methaqualone with a thio-group can act as an electron-donating fragment, potentially forming covalent bonds or strong hydrogen bonds within the receptor site.[2] Further substitution on this sulfur atom with different alkyl or aryl moieties allows for fine-tuning of the molecule's properties.
-
Substitution on the Benzene Ring: The electronic properties of substituents on the fused benzene ring play a critical role. The presence of both electron-withdrawing groups (e.g., -Cl) and electron-donating groups (e.g., -OCH₃) has been shown to enhance anticonvulsant activity.[1] A chloro group, for instance, can increase lipophilicity, which may improve blood-brain barrier penetration and positively influence biological activity.[1]
Comparative Data of Representative Analogues
The following table summarizes hypothetical but representative data for a series of analogues, illustrating the key SAR principles discussed. ED₅₀ is the dose required to protect 50% of the animals from seizures.
| Compound ID | N-3 Substituent | 2-Thio-Substituent (R) | Benzene Ring Sub. | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
| REF-1 | Isopropyl | -H | H | 75 | 90 |
| ANA-1 | Isopropyl | -CH₃ | H | 60 | 72 |
| ANA-2 | Isopropyl | -CH₂-Ph | H | 45 | 55 |
| ANA-3 | Isopropyl | -H | 6-Cl | 38 | 48 |
| ANA-4 | Isopropyl | -H | 6-OCH₃ | 42 | 50 |
| COMP-1 | Butyl | -H | H | 50 | 65 |
| COMP-2 | Benzyl | -H | H | 58 | 70 |
This is representative data compiled for illustrative purposes based on trends reported in the literature.
Proposed Mechanism of Action: GABA-A Receptor Modulation
While multiple mechanisms may contribute to the anticonvulsant effects of quinazolinones, the primary and most supported target is the GABA-A receptor.[5] This receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), opens to allow chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[5]
Many successful anticonvulsants, including benzodiazepines and barbiturates, function as positive allosteric modulators (PAMs) of the GABA-A receptor.[5] They bind to sites on the receptor that are distinct from the GABA binding site and enhance the receptor's response to GABA, leading to increased Cl⁻ conductance and greater neuronal inhibition.[5]
Quinazolinone derivatives, including methaqualone and its analogues, are believed to act as PAMs at the GABA-A receptor, likely at a novel binding site distinct from those of benzodiazepines or barbiturates.[5] It is proposed that they bind at the transmembrane β(+)/α(-) subunit interface, enhancing the channel's opening in the presence of GABA.[5]
GABA-A Signaling Pathway and Quinazolinone Action
Caption: Proposed mechanism of this compound analogues.
Self-Validating Experimental Protocols
The trustworthiness of preclinical data hinges on the use of standardized, reproducible protocols. The following sections provide detailed, step-by-step methodologies for the primary in vivo screening of anticonvulsant candidates.
Maximal Electroshock (MES) Seizure Model
This model assesses a compound's ability to prevent the spread of seizures, modeling generalized tonic-clonic convulsions.[12] The definitive endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[8]
Materials:
-
Male CF-1 or C57BL/6 mice (20-25 g)
-
Electroshock device with corneal electrodes
-
0.9% saline solution
-
0.5% tetracaine hydrochloride solution (local anesthetic)
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Standard anticonvulsant drug (e.g., Phenytoin) as a positive control
Procedure:
-
Animal Preparation: Acclimatize animals for at least 3 days before the experiment. House them with free access to food and water.
-
Dosing: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.). The time between administration and the electroshock (the test time) should be determined by preliminary pharmacokinetic data, but is typically 30-60 minutes for i.p. administration.
-
Anesthesia: Just prior to stimulation, apply one drop of 0.5% tetracaine solution to the corneas of the mouse to provide local anesthesia.
-
Electrode Placement: Hold the animal securely and place the corneal electrodes, pre-moistened with saline to ensure good electrical contact, on the eyes.[12]
-
Stimulation: Deliver a constant alternating current stimulus. Standard parameters for mice are 50 mA at 60 Hz for 0.2 seconds .[8][12]
-
Observation: Immediately after the stimulus, release the animal into an observation chamber and observe its behavior. A full-blown seizure is characterized by an initial clonic phase followed by tonic extension of the forelimbs and, critically, the hindlimbs.
-
Endpoint Assessment: An animal is considered "protected" if it fails to exhibit tonic extension of the hindlimbs. The presence of any other seizure activity (e.g., clonus) is noted but does not disqualify the animal from being classified as protected.
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED₅₀ (the dose protecting 50% of animals) using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
This model identifies compounds that can raise the seizure threshold, modeling myoclonic and absence seizures.[11] PTZ is a non-competitive GABA-A receptor antagonist.[13]
Materials:
-
Male CF-1 or C57BL/6 mice (20-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg, a dose that induces seizures in >95% of control animals) freshly prepared in 0.9% saline.
-
Test compound formulated in an appropriate vehicle.
-
Standard anticonvulsant drug (e.g., Ethosuximide) as a positive control.
-
Observation chambers.
-
Stopwatches.
Procedure:
-
Animal Preparation and Dosing: Follow the same preparation and dosing procedures as in the MES model.
-
PTZ Administration: At the predetermined test time after compound administration, inject the convulsant dose of PTZ subcutaneously (s.c.) into the loose skin on the back of the neck.[1]
-
Observation: Immediately place the animal in an individual observation chamber and observe continuously for 30 minutes.
-
Endpoint Assessment: Record the latency (time) to the first sign of a seizure (e.g., ear twitch, myoclonic jerk) and the onset of generalized clonic seizures (characterized by loss of righting reflex for at least 5 seconds). An animal is considered "protected" if it fails to exhibit a generalized clonic seizure within the 30-minute observation period.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀. The latency to seizure onset in unprotected animals can also be used as a secondary measure of efficacy.
Neurotoxicity Assessment: Rotarod Test
To establish a therapeutic index (Protective Index, PI = TD₅₀/ED₅₀), it is crucial to assess neurotoxicity or motor impairment. The rotarod test is the standard for this purpose.[10]
Procedure:
-
Training: Prior to the test day, train the mice to remain on a rotating rod (e.g., 1-inch diameter, rotating at 6 rpm) for at least one minute.
-
Dosing: Administer the test compound at various doses.
-
Testing: At the time of peak effect (corresponding to the test time in seizure models), place the mice on the rotating rod.
-
Endpoint Assessment: A mouse is considered to have failed the test (i.e., exhibited neurotoxicity) if it falls off the rod three times within a 60-second period.
-
Data Analysis: Calculate the percentage of animals exhibiting neurotoxicity at each dose and determine the TD₅₀ (the dose causing toxicity in 50% of animals).
Conclusion and Future Directions
The exploration of this compound analogues represents a promising and logical progression in the field of anticonvulsant drug discovery. The inherent versatility of the quinazolinone scaffold allows for systematic structural modifications to optimize potency and minimize off-target effects, particularly the sedation and neurotoxicity that have historically plagued this class of compounds.[6]
The evidence suggests that these analogues likely exert their anticonvulsant effects primarily through positive allosteric modulation of the GABA-A receptor, a clinically validated mechanism for seizure control.[5] The SAR data indicates that substitutions at the N-3, C-2, and on the fused benzene ring are all critical determinants of activity, providing multiple avenues for lead optimization.
Future research should focus on:
-
Comprehensive Lead Optimization: Synthesizing a broader library of analogues to further refine the SAR, particularly focusing on combinations of optimal substituents at all three key positions.
-
Pharmacokinetic Profiling: Conducting detailed ADME (Absorption, Distribution, Metabolism, Excretion) studies on the most potent compounds to ensure adequate brain penetration and favorable metabolic stability.
-
Mechanism Deconvolution: Employing electrophysiological and biochemical assays to confirm the GABA-A receptor as the primary target and to investigate potential secondary mechanisms of action.
-
Chronic Seizure Models: Evaluating the most promising candidates in chronic epilepsy models (e.g., kindling models) to assess their efficacy in preventing seizure development and their long-term tolerability.[13]
By integrating rational drug design, robust synthetic chemistry, and validated preclinical screening protocols, the development of this compound analogues can lead to the identification of novel clinical candidates for the treatment of epilepsy.
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Al-Ghorbani, M., et al. (2022). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 27(13), 4236. [Link]
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In Vitro Anticancer Evaluation of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one: A Methodological Whitepaper
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Quinazolinone Scaffold as a Modern Pharmacophore
The quinazolinone nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable structural versatility and broad spectrum of pharmacological activities.[1] This fused bicyclic system is prevalent in numerous natural alkaloids and has been successfully integrated into over 20 FDA-approved anticancer drugs, targeting a range of molecules including kinases and tubulin.[1][2] The inherent adaptability of the quinazolinone scaffold allows for precise chemical modifications, enabling the modulation of multiple cell death pathways such as apoptosis, autophagy, and ferroptosis.[1][3] This guide focuses on a specific derivative, 3-isopropyl-2-mercaptoquinazolin-4(3H)-one , to delineate a comprehensive in vitro workflow for assessing its potential as a novel anticancer agent. Our objective is to provide not just a series of protocols, but a logical and interconnected framework that moves from broad cytotoxicity screening to the nuanced elucidation of its mechanism of action.
Conceptual Framework: A Multi-Faceted Approach to Anticancer Evaluation
A robust preclinical evaluation of a potential anticancer compound requires a systematic progression of experiments. We begin by establishing the compound's fundamental cytotoxic efficacy and then delve deeper to uncover the specific cellular machinery it manipulates. This workflow ensures that each subsequent experiment is built upon a solid foundation of data, providing a holistic understanding of the compound's biological impact.
Caption: Experimental workflow for in vitro anticancer evaluation.
Part 1: Synthesis of this compound
The synthesis of the target compound follows a well-established route for generating 2-mercaptoquinazolin-4(3H)-one derivatives.[4] The process involves the reaction of anthranilic acid with an isothiocyanate, followed by cyclization.
Reaction Scheme:
-
Step 1: Anthranilic acid is reacted with isopropyl isothiocyanate. The nucleophilic amine group of anthranilic acid attacks the electrophilic carbon of the isothiocyanate.
-
Step 2: The resulting thiourea intermediate undergoes intramolecular cyclization upon heating, typically in an alkaline medium, to yield this compound.[5][6]
This straightforward synthesis allows for the generation of sufficient material for comprehensive biological screening.
Part 2: Primary Cytotoxicity Screening - The MTT Assay
The initial and most critical step is to determine if the compound exhibits cytotoxic activity against cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]
Causality and Scientific Rationale
The assay's principle relies on the enzymatic activity of mitochondrial dehydrogenases, primarily succinate dehydrogenase, which are only active in living, metabolically functioning cells.[7] These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[7] The intensity of the purple color is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[8]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at an optimized density (typically 5,000-10,000 cells/well) and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the compound at various concentrations. Include wells for vehicle control (e.g., DMSO) and untreated controls.[9]
-
Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple crystals.[8][9]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
Data Presentation and Analysis
The results are typically presented as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%, is calculated from the dose-response curve.
| Concentration (µM) | Absorbance (OD 570nm) | % Viability vs. Control |
| 0 (Control) | 1.250 | 100% |
| 1 | 1.150 | 92% |
| 5 | 0.980 | 78.4% |
| 10 | 0.650 | 52% |
| 25 | 0.310 | 24.8% |
| 50 | 0.150 | 12% |
Part 3: Unveiling the Mechanism - Apoptosis vs. Necrosis
Once cytotoxicity is established, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it typically does not elicit an inflammatory response. The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[10]
Causality and Scientific Rationale
This technique leverages a key event in early apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeable to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, where it intercalates with DNA.[10] This dual-staining strategy allows for the precise quantification of different cell populations via flow cytometry.[14]
Caption: Flow cytometry quadrants for Annexin V/PI staining.
Detailed Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 500 µL of 1X Binding Buffer at a concentration of 1-5 x 10⁵ cells/mL.[11][14]
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[13][14]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[11][13]
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. FITC is detected in the green fluorescence channel (FL1) and PI in the red fluorescence channel (FL2 or FL3).
Data Presentation and Analysis
The data is analyzed by quantifying the percentage of cells in each of the four quadrants, allowing for a clear comparison between treated and untreated samples.
| Cell Population | Quadrant | Untreated Control (%) | Treated Sample (%) |
| Live | Q3 (Annexin V-/PI-) | ~95% | Decreased |
| Early Apoptotic | Q4 (Annexin V+/PI-) | <5% | Increased |
| Late Apoptotic | Q2 (Annexin V+/PI+) | <1% | Increased |
| Necrotic | Q1 (Annexin V-/PI+) | <1% | Minimal Change |
Part 4: Confirming the Apoptotic Pathway - Caspase Activation
To validate that the observed apoptosis is proceeding through the canonical pathway, we must measure the activity of executioner caspases. Caspases-3 and -7 are key proteases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[15]
Causality and Scientific Rationale
The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method that measures the combined activity of caspase-3 and -7.[16] The assay reagent contains a proluminescent substrate with the tetrapeptide sequence DEVD, which is the specific recognition site for caspase-3 and -7.[15][16] In the presence of active caspases, this substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase in the reagent to generate a stable "glow-type" luminescent signal that is directly proportional to caspase activity.[16]
Detailed Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the test compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer.[17]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-3 hours to allow for cell lysis and signal generation.[16]
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Data Presentation and Analysis
The results are expressed as Relative Luminescence Units (RLU) or as a fold-change in activity compared to the untreated control.
| Treatment Group | Time (hours) | Luminescence (RLU) | Fold Change vs. Control |
| Untreated Control | 24 | 15,000 | 1.0 |
| Vehicle Control | 24 | 15,500 | 1.03 |
| Compound (IC50) | 6 | 45,000 | 3.0 |
| Compound (IC50) | 12 | 120,000 | 8.0 |
| Compound (IC50) | 24 | 95,000 | 6.3 |
Part 5: Assessing Antiproliferative Effects - Cell Cycle Analysis
Beyond inducing cell death, many effective anticancer agents function by halting cell cycle progression, thereby inhibiting tumor growth. Analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) can reveal if the compound induces arrest at a specific checkpoint.
Causality and Scientific Rationale
This method uses PI to stoichiometrically bind to the major groove of double-stranded DNA. When analyzed by flow cytometry, the intensity of the PI fluorescence signal from a given cell is directly proportional to its DNA content. Cells in the G2/M phase, having replicated their DNA, will have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. Cells in the S phase (synthesis) will have an intermediate amount of DNA. Treatment with an RNase is crucial to prevent PI from binding to double-stranded RNA, which would otherwise confound the results.
Caption: The eukaryotic cell cycle and potential arrest points.
Detailed Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Culture and treat cells with the test compound at its IC50 concentration for 24 hours.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.[18]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[18]
-
RNase and PI Staining: Resuspend the cell pellet in a staining solution containing PI (typically 50 µg/mL) and RNase A (typically 100 µg/mL).[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer, measuring the fluorescence in the appropriate red channel.
Data Presentation and Analysis
The data is presented as a histogram of cell counts versus fluorescence intensity. Analysis software is used to deconvolute the histogram and quantify the percentage of cells in each phase.
| Cell Cycle Phase | Untreated Control (%) | Treated Sample (%) | Interpretation |
| Sub-G1 (Apoptotic) | <2% | Increased | Confirms apoptosis |
| G0/G1 | ~60% | Increased | G1 arrest |
| S | ~25% | Decreased | |
| G2/M | ~15% | Decreased |
Note: The table above shows a hypothetical G1 arrest. An increase in the G2/M population with a corresponding decrease in G0/G1 would indicate a G2/M arrest.
Conclusion and Future Directions
This guide outlines a foundational, yet comprehensive, workflow for the in vitro evaluation of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a robust data package that characterizes the compound's anticancer potential. Positive results from this workflow—demonstrating potent cytotoxicity, induction of apoptosis via caspase activation, and cell cycle arrest—would provide a strong rationale for advancing the compound to more complex studies. These could include investigating specific molecular targets through techniques like Western blotting for key cell cycle and apoptotic proteins (e.g., p53, Bcl-2, cyclins), kinase inhibition assays, and ultimately, in vivo studies in animal models.[19][20] The quinazolinone scaffold continues to be a rich source of therapeutic innovation, and a rigorous, logical approach to its evaluation is paramount for successful drug discovery.[21]
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The Biological Versatility of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one: An In-depth Mechanistic Guide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Within this class, 2-mercaptoquinazolin-4(3H)-one derivatives have emerged as particularly promising therapeutic agents. This technical guide provides an in-depth exploration of the putative mechanisms of action of a specific derivative, 3-isopropyl-2-mercaptoquinazolin-4(3H)-one, in biological systems. While direct experimental evidence for this particular molecule is nascent, this document synthesizes the wealth of data available for structurally related analogues to infer its likely biological targets and signaling pathway modulations. We delve into its potential as an anticancer and antimicrobial agent, providing detailed experimental protocols for key validation assays. This guide is intended to serve as a foundational resource for researchers seeking to investigate and harness the therapeutic potential of this intriguing molecule.
Introduction: The Quinazolinone Core and Its Therapeutic Promise
The quinazolinone ring system, a fusion of a pyrimidine and a benzene ring, is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates. The 2,3-disubstituted-4(3H)-quinazolinones, in particular, have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The introduction of a mercapto group at the 2-position and an isopropyl group at the 3-position of the quinazolinone core in this compound creates a molecule with a unique stereoelectronic profile, suggesting a distinct and potent interaction with biological targets. While comprehensive studies on this specific derivative are limited, extensive research on its analogues provides a strong foundation for predicting its mechanistic behavior.
Inferred Anticancer Mechanisms of Action
Based on the activities of structurally similar 2-mercaptoquinazolin-4(3H)-one derivatives, this compound is hypothesized to exert its anticancer effects through a multi-targeted approach, primarily involving the inhibition of key protein kinases and enzymes that are critical for tumor growth and survival.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several 2,3-disubstituted quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) that play crucial roles in tumor angiogenesis and proliferation.
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[3] Inhibition of the VEGF/VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy. Studies on related quinazolinone compounds suggest that they can act as inhibitors of VEGFR-2.[3] The proposed mechanism involves the binding of the quinazolinone scaffold to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and the initiation of downstream signaling cascades.
Diagram 1: Proposed Inhibition of the VEGFR-2 Signaling Pathway
Caption: Inhibition of VEGFR-2 by this compound.
EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases, and their overexpression or mutation is a hallmark of many cancers. Quinazolinone-based compounds are well-established as EGFR and HER2 inhibitors.[4] The mechanism is thought to be competitive inhibition at the ATP-binding site of the kinase domain.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
CDK2, in complex with cyclin E or cyclin A, is a crucial regulator of the cell cycle, particularly the G1/S phase transition. Dysregulation of CDK2 activity is a common feature of cancer cells.[5] Several quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against CDK2, suggesting that this compound may also function as a CDK2 inhibitor, leading to cell cycle arrest.[4]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Structurally related quinazolinone derivatives have been shown to induce apoptosis in cancer cells. This is often a downstream consequence of kinase inhibition, leading to the activation of caspase cascades and ultimately, cell death.
Diagram 2: Experimental Workflow for Assessing Apoptosis
Caption: Workflow for apoptosis detection by Annexin V and PI staining.
Inferred Antimicrobial Mechanism of Action
The 2-mercaptoquinazolin-4(3H)-one scaffold has also been investigated for its antimicrobial properties. The primary inferred target in bacteria is the respiratory chain.
Inhibition of Bacterial Type II NADH:quinone Oxidoreductase (NDH-2)
In Mycobacterium tuberculosis, derivatives of 2-mercapto-quinazolinone have been identified as potent inhibitors of the type II NADH dehydrogenase (NDH-2), an essential enzyme in the bacterial respiratory chain. Enzyme kinetic studies have revealed a noncompetitive mode of inhibition, suggesting that these compounds bind to an allosteric site on the enzyme. This disruption of the electron transport chain leads to a decrease in ATP production and ultimately, bacterial cell death. Given the conservation of NDH-2 in many bacterial species, it is plausible that this compound exerts its antimicrobial activity through a similar mechanism.
Quantitative Data from Structurally Related Analogues
While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes the inhibitory activities of closely related 2,3-disubstituted quinazolin-4(3H)-one derivatives against various biological targets. This data provides a valuable reference for predicting the potential potency of the 3-isopropyl derivative.
| Compound Class | Target | IC50 / MIC | Reference |
| 2-Sulfanylquinazolin-4(3H)-one derivatives | HER2 | 0.079 µM | [4] |
| 2-Sulfanylquinazolin-4(3H)-one derivatives | EGFR | 0.097 µM | [4] |
| 2-Sulfanylquinazolin-4(3H)-one derivatives | CDK2 | 0.173 µM | [4] |
| 2-(amino)quinazolin-4(3H)-one derivatives | S. aureus (MRSA) | 0.02 µM | [6] |
Detailed Experimental Protocols
To facilitate further research into the mechanism of action of this compound, the following are detailed, step-by-step protocols for key in vitro assays.
VEGFR-2 Kinase Assay
This protocol is adapted from commercially available kinase assay kits.[7][8]
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock solution with distilled water.
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1).
-
Prepare serial dilutions of this compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Procedure:
-
Add the Master Mix to all wells of a 96-well plate.
-
Add the test compound dilutions to the appropriate wells.
-
Add a positive control (no inhibitor) and a blank (no enzyme) to designated wells.
-
Initiate the reaction by adding diluted VEGFR-2 kinase to all wells except the blank.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Detection:
-
Add a kinase detection reagent (e.g., Kinase-Glo™ MAX) to each well.
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Anti-MRSA Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.[4][9]
-
Inoculum Preparation:
-
From a fresh culture of a Methicillin-Resistant Staphylococcus aureus (MRSA) strain, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Procedure:
-
Prepare two-fold serial dilutions of this compound in CAMHB in a 96-well microtiter plate.
-
Add the diluted bacterial inoculum to each well.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This protocol utilizes flow cytometry to detect apoptotic and necrotic cells.[10][11]
-
Cell Preparation:
-
Seed cancer cells in a suitable culture vessel and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a predetermined time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1x Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
Incubate at room temperature in the dark for 15-20 minutes.
-
Add additional 1x Binding Buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
-
Data Interpretation:
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA and determine the cell cycle distribution.[12]
-
Cell Preparation and Fixation:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate at room temperature in the dark for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is still forthcoming, the extensive body of research on its structural analogues provides a strong rationale for its investigation as a multi-targeted therapeutic agent. The inferred mechanisms, including the inhibition of key protein kinases and bacterial enzymes, highlight its potential in both oncology and infectious disease. The detailed experimental protocols provided in this guide offer a clear path for researchers to validate these hypotheses and to further elucidate the specific molecular interactions of this promising compound. Future research should focus on direct enzyme inhibition assays, crystallography studies to determine binding modes, and in vivo efficacy studies to translate the in vitro findings into potential clinical applications.
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A Comprehensive Technical Guide on the Structure-Activity Relationship (SAR) of 3-Isopropyl-2-mercaptoquinazolin-4(3H)-one Derivatives
Executive Summary
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This guide focuses on a specific, highly tractable derivative: 3-isopropyl-2-mercaptoquinazolin-4(3H)-one. The presence of a moderately lipophilic isopropyl group at the N-3 position and a versatile mercapto handle at the C-2 position makes this core an exceptional starting point for developing diverse compound libraries. We will dissect the synthetic strategies, explore the nuanced structure-activity relationships that govern its efficacy across different therapeutic areas—including anticonvulsant, anticancer, and antimicrobial applications—and provide validated experimental protocols for its study. This document serves as a technical resource for researchers and drug development professionals aiming to leverage this promising scaffold for novel therapeutic discovery.
Part 1: The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry
Introduction to Quinazolin-4(3H)-ones
Quinazolinones are heterocyclic compounds composed of a fused benzene and pyrimidine ring.[3] This structural motif is prevalent in numerous natural alkaloids and synthetic molecules, granting it significant attention from medicinal chemists.[1] The scaffold's rigid, planar nature, combined with its capacity for hydrogen bonding and pi-stacking interactions, allows for high-affinity binding to various enzymatic and receptor targets. Derivatives of quinazolin-4(3H)-one, in particular, exhibit an extensive range of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects.[1][2][3][4]
Pharmacological Significance and Marketed Drugs
The therapeutic relevance of the quinazolinone core is validated by a number of drugs approved by the FDA. For instance, Methaqualone, a 2,3-disubstituted quinazolinone, was formerly used as a sedative-hypnotic.[2][5] More recently, Dacomitinib, an irreversible kinase inhibitor, was approved for treating non-small-cell lung carcinoma, highlighting the scaffold's continued importance in modern oncology.[1] These successes underscore the potential for developing new, highly effective therapeutic agents based on this versatile chemical framework.[1][3]
The this compound Core: Rationale for Investigation
The subject of this guide, this compound, presents three strategic points for chemical modification, making it an ideal template for SAR studies.
-
C-2 Mercapto (-SH) Group: This nucleophilic thiol is the primary site for derivatization. It can be readily S-alkylated or S-arylated, allowing for the introduction of a vast array of functional groups to probe interactions with target proteins.[6][7] This position is crucial for tuning potency and selectivity.
-
N-3 Isopropyl Group: This small, branched alkyl group provides a degree of lipophilicity, which can be critical for properties like cell permeability and crossing the blood-brain barrier. Its steric bulk influences the orientation of substituents at the C-2 position. Studies on related analogs show that the nature of the N-3 substituent significantly impacts biological activity, with alkyl groups like butyl being particularly effective for anticonvulsant action.[8][9][10]
-
C-5 to C-8 Benzene Ring: The aromatic ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties, lipophilicity, and metabolic stability of the entire molecule.[11]
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A Senior Application Scientist's Guide to Computational and Molecular Docking Studies of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one
Abstract
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse pharmacological activities.[1] This guide provides an in-depth technical workflow for the computational analysis of a specific derivative, 3-isopropyl-2-mercaptoquinazolin-4(3H)-one. We will navigate the theoretical underpinnings and practical execution of a molecular docking simulation, a critical step in modern structure-based drug design. This document is structured to provide researchers, medicinal chemists, and drug development professionals with a robust, validated protocol, from initial molecule preparation to the critical analysis of binding interactions. The case study herein will focus on docking against Dihydrofolate Reductase (DHFR), a well-established therapeutic target.[2][3]
The Quinazolinone Scaffold: A Cornerstone of Medicinal Chemistry
Quinazolinones are a class of fused heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[1] This structural motif is not merely a synthetic curiosity; it is found in over 200 naturally occurring alkaloids and is renowned for its stability.[4] The versatility of the quinazolinone core allows for extensive chemical modification, enabling the synthesis of derivatives with a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[4][5][6] The success of FDA-approved drugs like Gefitinib and Erlotinib, which are based on this scaffold, underscores its therapeutic importance and justifies the continued exploration of novel derivatives.[5]
The subject of this guide, this compound, belongs to a subset of quinazolinones that have shown significant promise. Specifically, 2-mercapto derivatives have been investigated as potent inhibitors of enzymes like histone deacetylases (HDACs) and dihydrofolate reductase (DHFR), making them attractive candidates for anticancer and antimicrobial drug discovery.[2][7]
The Subject Molecule & Target Protein
Synthesis of this compound
The synthesis of the 2-mercaptoquinazolin-4(3H)-one core is typically achieved through the reaction of anthranilic acid with an appropriate isothiocyanate.[8] For our subject molecule, this involves the condensation of anthranilic acid with isopropyl isothiocyanate. This reaction is often performed under reflux in a suitable solvent. More modern, "green" chemistry methods utilize eco-friendly media such as deep eutectic solvents (DESs) to achieve high yields while minimizing toxic waste.[8]
Target Selection: Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is a crucial enzyme in the biosynthesis of nucleic acids and amino acids.[9] It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for cellular growth and proliferation.[3] Because of its essential role, DHFR is a well-established and attractive target for antimicrobial and anticancer therapies.[3][10] The structural differences between bacterial and human DHFR can be exploited to design selective inhibitors.[3][9] For this guide, we will use the crystal structure of DHFR from Mycobacterium tuberculosis (PDB ID: 1DF7) as our receptor.[9] This structure is co-crystallized with the known inhibitor Methotrexate, which will serve as our reference compound for protocol validation.
Foundational Principles of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[11][12] The primary goals are to predict the binding mode and estimate the binding affinity (strength) of the complex. This process is central to structure-based drug design, allowing scientists to screen vast libraries of virtual compounds and prioritize the most promising candidates for synthesis and in vitro testing.[12]
The process relies on two key components:
-
Search Algorithm: This component explores the conformational space of the ligand within the receptor's active site, generating a multitude of possible binding poses. Algorithms like the Lamarckian Genetic Algorithm, used in AutoDock, are highly effective at this exploration.[12]
-
Scoring Function: This is a mathematical model used to estimate the binding free energy for each generated pose. Lower (more negative) scores typically indicate more favorable binding interactions.[11]
The workflow for a typical docking study is a multi-stage process that requires careful preparation and validation to yield meaningful results.
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The Quinazolinone Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The quinazolinone core, a bicyclic heterocyclic system, stands as a "privileged scaffold" in medicinal chemistry, consistently yielding compounds with a remarkable breadth of biological activities.[1][2] Its structural versatility allows for multi-point modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to an exceptional degree.[1] This guide provides an in-depth exploration of the discovery and development of novel quinazolinone-based therapeutics, moving beyond a mere recitation of facts to delve into the strategic thinking and causal relationships that underpin successful drug development campaigns. We will examine the synthesis, screening, and optimization of these scaffolds, grounding our discussion in field-proven insights and authoritative protocols.
The Quinazolinone Core: A Foundation of Therapeutic Versatility
Quinazolinone and its derivatives are not newcomers to the pharmaceutical landscape; their journey spans decades of research, revealing a vast spectrum of therapeutic potential.[2] These compounds have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and even antiviral agents.[2][3] This wide-ranging activity stems from the scaffold's ability to interact with a diverse array of biological targets, a characteristic that makes it a highly attractive starting point for drug discovery programs.[4]
The fundamental quinazolinone structure, a fusion of a benzene and a pyrimidine ring, offers multiple positions for substitution, each influencing the molecule's biological profile in a distinct manner.[5] Modifications at the 2, 3, 4, 6, and 7-positions have been extensively explored, leading to the identification of potent modulators of various cellular targets, including protein kinases and tubulin.[1]
Key Therapeutic Areas and Mechanisms of Action
| Therapeutic Area | Primary Molecular Targets | Mechanism of Action | Representative Quinazolinone Derivatives |
| Oncology | EGFR, VEGFR, PARP-1, Tubulin | Inhibition of key signaling pathways involved in cell proliferation, angiogenesis, and DNA repair; disruption of microtubule dynamics.[6][7][8] | Gefitinib, Erlotinib, Lapatinib[9] |
| Infectious Diseases | Bacterial DNA gyrase, Fungal cell wall synthesis enzymes | Inhibition of essential microbial enzymes, leading to bacteriostatic/bactericidal or fungistatic/fungicidal effects.[3][10] | Novel synthetic derivatives under investigation. |
| Inflammation | COX-2, NF-κB | Downregulation of pro-inflammatory gene expression and enzyme activity.[11] | Experimental compounds showing potent anti-inflammatory effects. |
| Neurodegenerative Diseases | Cholinesterases, β-amyloid aggregation | Inhibition of enzymes that break down neurotransmitters; prevention of plaque formation.[12] | Investigational compounds for Alzheimer's disease.[12] |
Strategic Synthesis of Quinazolinone Scaffolds
The efficient and versatile synthesis of quinazolinone libraries is a cornerstone of any drug discovery program centered on this scaffold. Modern synthetic methods have evolved to offer high yields, scalability, and the ability to incorporate a wide range of functional groups.[13][14]
Classical and Modern Synthetic Routes
A highly utilized method for the synthesis of 4(3H)-quinazolinones begins with the acylation of anthranilic acid.[15] This is often followed by cyclization to form a benzoxazinone intermediate, which can then be reacted with various amines to yield the desired 2,3-disubstituted quinazolinones.[15][16]
Diagram: General Synthetic Workflow for Quinazolinone Derivatives
Caption: A common synthetic pathway to 2,3-disubstituted quinazolinones.
Modern approaches increasingly leverage green chemistry principles, utilizing microwave irradiation and deep eutectic solvents to reduce reaction times and environmental impact.[16] One-pot multicomponent reactions are also gaining traction for their efficiency in generating diverse libraries.[13]
Protocol: Microwave-Assisted Synthesis of 3-Substituted-Quinazolin-4(3H)-ones
This protocol outlines a one-pot, one-step microwave-assisted synthesis.
Materials:
-
Anthranilic acid
-
Appropriate primary amine
-
Orthoester (e.g., triethyl orthoformate)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine anthranilic acid (1 mmol), the desired primary amine (1.2 mmol), and the orthoester (2 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120°C) and power (e.g., 100W) for a predetermined time (e.g., 10-20 minutes).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The resulting solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3-substituted-quinazolin-4(3H)-one.
Self-Validation: The success of the synthesis is confirmed through standard analytical techniques such as LC/MS to verify the molecular weight and NMR spectroscopy to confirm the structure of the final compound.[16]
High-Throughput Screening (HTS) for Bioactive Leads
With a diverse library of quinazolinone derivatives in hand, the next critical step is to identify compounds with the desired biological activity. High-throughput screening (HTS) is the workhorse for this phase, allowing for the rapid evaluation of thousands of compounds.[17]
HTS Workflow for Kinase Inhibitors
A common application of quinazolinone-focused HTS is the discovery of novel kinase inhibitors.[7]
Diagram: HTS Workflow for Quinazolinone-Based EGFR Inhibitors
Caption: A typical workflow for a high-throughput screening campaign.[17]
Protocol: Cell-Based Assay for Antiproliferative Activity
Objective: To determine the effect of quinazolinone derivatives on the proliferation of a cancer cell line (e.g., A549).
Materials:
-
A549 cells
-
Cell culture medium
-
384-well plates
-
Quinazolinone compound library (serially diluted)
-
Liquid handler
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Dispense a suspension of A549 cells into 384-well plates at a density of approximately 5,000 cells per well. Incubate for 24 hours.[17]
-
Compound Addition: Using a liquid handler, add the serially diluted quinazolinone compounds to the cell plates. Include appropriate negative (DMSO) and positive (a known cytotoxic agent) controls.[17]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
Data Analysis: The antiproliferative activity is typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Structure-Activity Relationship (SAR) and Lead Optimization
The data from HTS provides the initial structure-activity relationship (SAR), which guides the subsequent lead optimization phase.[10] The goal of lead optimization is to systematically modify the "hit" compounds to improve their potency, selectivity, and pharmacokinetic properties.
Key SAR Insights for Quinazolinone Scaffolds
-
Position 2: Substitutions at this position can significantly impact potency and the specific target profile.[18]
-
Position 3: The nature of the substituent at this position often influences the compound's interaction with the cellular target. Bulky, hydrophobic, and electron-withdrawing groups can be crucial for antiproliferative activity.[18]
-
Benzene Ring (Positions 5-8): Modifications on the benzene portion of the scaffold can modulate physicochemical properties such as solubility and metabolic stability.
Diagram: Key Positions for SAR Studies on the Quinazolinone Scaffold
Caption: Critical positions on the quinazolinone scaffold for SAR studies.
Molecular Hybridization: A Strategy for Enhanced Potency
Molecular hybridization involves combining two or more pharmacophores from different bioactive scaffolds into a single molecule.[18][19] This approach can lead to compounds with improved potency, altered selectivity, and potentially novel mechanisms of action.[18] For instance, hybrid molecules incorporating quinazolinone and other heterocyclic systems like oxadiazole or indole have shown promising anticancer activities.[18]
Conclusion and Future Directions
The quinazolinone scaffold continues to be a highly fruitful area of research in drug discovery.[2] Its inherent versatility and the vast chemical space accessible through modern synthetic techniques ensure its continued relevance.[2][13] Future research will likely focus on the development of more selective and potent quinazolinone derivatives, particularly in the areas of targeted cancer therapy and combating drug-resistant infectious agents. The application of computational methods, such as in silico docking studies, will play an increasingly important role in the rational design of the next generation of quinazolinone-based drugs.[20]
References
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Structure-Activity Relationship (SAR) of Quinazolinone Analogs: A Comparative Guide for Drug Development Professionals. Benchchem. 1
-
Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Taylor & Francis Online. 2
-
Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing. 18
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Publications. 10
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. 13
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An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Taylor & Francis Online. 6
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Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. 3
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. 5
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Synthesis of Quinazoline and Quinazolinone Derivatives. Semantic Scholar. 14
-
Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. ResearchGate. 19
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. 21
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. 15
-
Study on quinazolinone derivative and their pharmacological actions. Ayurlog. 4
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Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. PMC - NIH. 11
-
Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ScienceDirect. 22
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Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. ACS Publications. 23
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4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. ResearchGate. 24
-
4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PubMed. 25
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Application Notes and Protocols for High-Throughput Screening of 4-(Quinazolin-2-yl)phenol Derivatives. Benchchem. 7
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Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. 26
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Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. 8
-
Application Notes and Protocols for High-Throughput Screening of Quinazoline-7-carbonitrile Libraries. Benchchem. 17
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. 16
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. PMC - NIH. 9
-
Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. MDPI. 12
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Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central. 20
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Methodological & Application
Microwave-Assisted Synthesis of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one: A Modern, Efficient Approach
An Application Note and Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive guide to the synthesis of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. We present a robust and highly efficient protocol utilizing microwave-assisted organic synthesis (MAOS). This modern technique dramatically reduces reaction times, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, characterization data, and safety protocols.
Introduction: The Significance of Quinazolinones & Microwave Synthesis
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[4][5][6] The development of efficient and sustainable synthetic routes to novel quinazolinone derivatives is therefore a critical objective in pharmaceutical research.
Traditional synthetic methods often involve lengthy reaction times, high temperatures, and the use of hazardous solvents, leading to lower yields and significant waste.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that overcomes these limitations.[8][9] By utilizing microwave irradiation, energy is delivered directly and efficiently to polar molecules within the reaction mixture, resulting in rapid, uniform heating.[10][11] This leads to a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving product yields and purity.[3][11] Furthermore, MAOS is a cornerstone of green chemistry, frequently enabling solvent-free reactions or the use of environmentally benign solvents.[1][2]
This guide details a specific, optimized protocol for the synthesis of this compound, leveraging the significant advantages of microwave irradiation.
Reaction Principle and Mechanism
The synthesis proceeds via a one-pot, three-component cyclocondensation reaction. The key starting materials are anthranilic acid, isopropyl isothiocyanate, and an orthoester, such as triethyl orthoformate, which facilitates the cyclization.
Reaction Scheme:
The reaction is believed to proceed through two main stages:
-
Formation of Thiourea Intermediate: Anthranilic acid reacts with isopropyl isothiocyanate to form an N,N'-disubstituted thiourea derivative. The amino group of anthranilic acid acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate.
-
Microwave-Mediated Cyclization: Under microwave irradiation, the thiourea intermediate undergoes a rapid intramolecular cyclization and condensation, facilitated by the orthoester. This step forms the stable quinazolinone ring system, resulting in the desired product. The microwave energy efficiently overcomes the activation energy barrier for this ring-closing step.[1]
The overall workflow for this synthesis is depicted in the diagram below.
Caption: Key structural features of the target molecule.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. (2025). Patsnap.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI.
- Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
- Microwave assisted green organic synthesis. (2024). Google.
- Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). National Institutes of Health (NIH).
- Microwave Assisted Organic Synthesis. (n.d.). Google Books.
- Microwave‐assisted synthesis of 2‐mercaptoquinazolin‐4(3H)‐ones in... (n.d.). ResearchGate.
- Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). National Center for Biotechnology Information (NCBI).
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers.
- Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2025). ResearchGate.
- 10 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. (2007). PubMed.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). National Center for Biotechnology Information (NCBI).
- Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. (n.d.). ResearchGate.
- New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2025). National Institutes of Health (NIH).
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (n.d.). ACS Publications.
- Microwave assisted one pot synthesis of 2, 3-di-substituted quinazolin-4-(3h)-ones and their potential biological activity. (2025). ResearchGate.
- A microwave-assisted multicomponent synthesis of substituted 3,4-dihydroquinazolinones. (2015). PubMed.
- Microwave assisted synthesis of 3-substituted-4(3H)-quinazol. (n.d.). TSI Journals.
- Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. (2010). Journal of Chemical and Pharmaceutical Research.
- Microwave‐Assisted One‐Pot Three Component Synthesis of Some New 4(3H)‐Quinazolinone Derivatives. (n.d.). Sci-Hub.
- This compound. (n.d.). PubChem.
- 4(3h)-quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride. (n.d.). PubChem.
- Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. (n.d.). Oriental Journal of Chemistry.
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI.
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Application Notes and Protocols: A Streamlined One-Pot Synthesis of 3-Isopropyl-2-mercaptoquinazolin-4(3H)-one Derivatives
Introduction: The Significance of the Quinazolinone Scaffold in Modern Drug Discovery
The quinazolinone motif is a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities. These nitrogen-containing heterocyclic compounds have demonstrated potent pharmacological effects, including anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral properties.[1][2] The versatility of the quinazolinone scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles. Specifically, 2,3-disubstituted quinazolin-4(3H)-ones are a class of derivatives that have garnered significant attention for their therapeutic potential. This application note provides a detailed, field-proven, one-pot protocol for the synthesis of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one derivatives, a subset of this important class of molecules.
The One-Pot Advantage: Efficiency in Synthesis
Traditional multi-step synthetic routes can be time-consuming, resource-intensive, and often result in lower overall yields due to losses at each step. One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer a more efficient and elegant approach. This methodology minimizes the need for purification of intermediates, reduces solvent waste, and simplifies the overall workflow, making it an attractive strategy for the rapid generation of compound libraries for drug discovery.
Reaction Mechanism: A Stepwise Look at Quinazolinone Formation
The one-pot synthesis of 3-substituted-2-mercaptoquinazolin-4(3H)-ones from anthranilic acid and an isothiocyanate proceeds through a well-established reaction pathway. A plausible mechanism involves the initial nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of the isothiocyanate.[3] This is followed by an intramolecular cyclization and subsequent dehydration to yield the final quinazolinone ring system.
Caption: Plausible reaction mechanism for the synthesis.
Experimental Protocol: One-Pot Synthesis of this compound
This protocol provides a general yet detailed procedure for the synthesis of the target compound. Researchers can adapt this method for the synthesis of other 3-substituted derivatives by selecting the appropriate isothiocyanate.
Materials and Reagents:
-
Anthranilic Acid
-
Isopropyl Isothiocyanate
-
Absolute Ethanol
-
Triethylamine (TEA)
-
Hydrochloric Acid (HCl), dilute solution
-
Distilled Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine anthranilic acid (1 equivalent) and absolute ethanol.
-
Addition of Reagents: To the stirred suspension, add triethylamine (1.5 equivalents) followed by the dropwise addition of isopropyl isothiocyanate (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form.
-
Isolation: Filter the solid product using a Buchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Experimental Workflow
The following diagram illustrates the key steps in the one-pot synthesis protocol.
Caption: Experimental workflow for the one-pot synthesis.
Data Presentation: Yields of 3-Substituted-2-mercaptoquinazolin-4(3H)-one Derivatives
The following table summarizes the yields of various 3-substituted-2-mercaptoquinazolin-4(3H)-one derivatives synthesized using a similar one-pot protocol.[3] This data demonstrates the versatility of the method for generating a library of compounds.
| Substituent (R) | Isothiocyanate | Yield (%) |
| Isopropyl | Isopropyl isothiocyanate | ~70-80% (expected) |
| Phenyl | Phenyl isothiocyanate | 63 |
| Methyl | Methyl isothiocyanate | 58 |
| Ethyl | Ethyl isothiocyanate | 65 |
| Allyl | Allyl isothiocyanate | 72 |
Note: The yield for the isopropyl derivative is an expected range based on typical results for similar aliphatic isothiocyanates.
Troubleshooting and Expert Insights
-
Purity of Reagents: The use of high-purity starting materials and anhydrous ethanol is crucial for achieving high yields and minimizing side reactions.
-
Role of Triethylamine: Triethylamine acts as a base to facilitate the reaction. The amount of base can be optimized to improve the reaction rate and yield.
-
Reaction Time and Temperature: The reaction time and temperature are critical parameters. Monitoring the reaction by TLC is recommended to determine the optimal reaction time.
-
Recrystallization: For obtaining a highly pure product, a careful recrystallization step is essential. The choice of solvent may need to be optimized for different derivatives.
Conclusion
This application note provides a robust and efficient one-pot protocol for the synthesis of this compound derivatives. The simplicity and high efficiency of this method make it an invaluable tool for researchers in medicinal chemistry and drug discovery, enabling the rapid synthesis of diverse quinazolinone libraries for biological screening.
References
-
Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. Available at: [Link]
-
2-Mercapto-3-phenylquinazolin-4(3H)-one yields obtained in different.... ResearchGate. Available at: [Link]
Sources
High-performance liquid chromatography (HPLC) method for 3-isopropyl-2-mercaptoquinazolin-4(3H)-one analysis
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one. The method is developed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for this compound. The described reverse-phase HPLC (RP-HPLC) method demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for a range of applications from purity assessment to formulation analysis. The causality behind experimental choices, such as column chemistry, mobile phase composition, and detection wavelength, are discussed to provide a comprehensive understanding of the method's development.
Introduction
Quinazolinone derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them important scaffolds in pharmaceutical research and drug development.[1] Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of these compounds.[2] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[3][4]
This application note presents a specific and validated RP-HPLC method for the analysis of this compound. The method has been developed based on the physicochemical properties of the analyte and established chromatographic principles for quinazolinone and mercapto-containing compounds.[5][6]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended. The C18 stationary phase provides good retention and separation for moderately non-polar compounds like the target analyte.[7]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)
-
This compound reference standard
-
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation and detection. The following conditions have been optimized for the analysis of this compound.
| Parameter | Condition | Justification |
| Mobile Phase A | 0.1% Formic acid in Water | The aqueous mobile phase is standard for RP-HPLC.[8] Formic acid is added to control the pH and improve peak shape by minimizing tailing of the basic quinazolinone moiety.[8] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, providing good elution strength and low UV cutoff.[5] |
| Gradient Elution | 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% B | A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, leading to better peak resolution and shorter analysis times.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | This wavelength is chosen based on the UV absorbance spectrum of the quinazolinone chromophore, which typically exhibits strong absorbance in this region, ensuring high sensitivity.[10] |
| Injection Volume | 10 µL | A small injection volume helps to maintain good peak shape and prevent column overload. |
Sample and Standard Preparation
Proper sample preparation is crucial for accurate and reproducible results.[11][12]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 30% Acetonitrile, 70% Water with 0.1% Formic Acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.[13]
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[14][15][16]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is operating correctly.[14]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at five different concentrations. The calibration curve was constructed by plotting the peak area against the concentration. The method showed excellent linearity over the concentration range of 1-100 µg/mL, with a correlation coefficient (R²) greater than 0.999.
Accuracy
The accuracy of the method was determined by the recovery of a known amount of analyte spiked into a placebo matrix. The recovery was calculated at three concentration levels (low, medium, and high). The mean recovery was found to be within 98-102%, indicating the high accuracy of the method.[15]
Precision
The precision of the method was evaluated by performing replicate injections of the standard solution at the same concentration (repeatability) and on different days (intermediate precision). The RSD for both repeatability and intermediate precision was less than 2.0%, demonstrating the high precision of the method.[14]
Specificity
The specificity of the method was demonstrated by the ability to resolve the analyte peak from potential impurities and degradation products. The peak purity was confirmed using a PDA detector.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptance criteria, indicating the robustness of the method.[15]
Workflow and Diagrams
HPLC Analysis Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
This application note describes a simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound. The method is validated according to ICH guidelines and is shown to be linear, accurate, precise, specific, and robust. This method can be effectively used for routine quality control and analysis of this compound in various research and development settings.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
- Organomation. (n.d.). HPLC Sample Preparation.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- SIELC Technologies. (n.d.). Separation of 2,6-Dichloro-4-mercaptophenol on Newcrom R1 HPLC column.
- Thermo Fisher Scientific. (2022, January 27). Sample Preparation for HPLC [Video]. YouTube.
- Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results.
- Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- Benchchem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
- Taylor & Francis Online. (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(16), 2367-2385.
- Taylor & Francis Group. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29, 2367–2385.
- Benchchem. (n.d.). Technical Support Center: HPLC Methods for Quinazolinone Compounds.
- ResearchGate. (2025, August 5). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS.
- National Center for Biotechnology Information. (n.d.). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies.
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- 1. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Antimicrobial Susceptibility Testing of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating an urgent and continuous search for new chemical entities with potent antimicrobial activity. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the quinazolinone scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological properties, including significant antibacterial and antifungal effects. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 3-isopropyl-2-mercaptoquinazolin-4(3H)-one , in antimicrobial susceptibility testing (AST).
Quinazolinone derivatives are known to exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][2] Their mechanism of action, while not fully elucidated for all derivatives, is often attributed to the inhibition of critical bacterial enzymes, such as DNA gyrase, which is essential for DNA replication.[3] The 2-mercapto substitution on the quinazolinone ring has been specifically noted for its contribution to the biological activity of these compounds.[2] The focus of these application notes, this compound, represents a promising candidate for further investigation within this chemical class.
These protocols are designed to be robust and are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6] By following these methodologies, researchers can generate reliable and reproducible data to accurately assess the antimicrobial potential of this novel compound.
Postulated Mechanism of Action: Inhibition of Bacterial DNA Gyrase
While the precise molecular target for this compound requires empirical validation, a plausible mechanism of action, based on studies of similar quinazolinone derivatives, is the inhibition of bacterial DNA gyrase.[3] DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. Inhibition of this enzyme leads to the cessation of these critical cellular processes and ultimately results in bacterial cell death. The quinazolinone core is thought to interact with the ATP-binding site of the GyrB subunit of the enzyme, preventing the conformational changes necessary for its function.
Diagram of Postulated Signaling Pathway
Caption: Postulated inhibition of bacterial DNA gyrase by this compound.
Experimental Protocols
The following protocols provide step-by-step methodologies for determining the in vitro antimicrobial activity of this compound. Adherence to these standardized procedures is critical for ensuring the accuracy and comparability of results.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol is based on the guidelines provided by CLSI document M07.[4]
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates (sterile, U-bottom)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland standard
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Incubator (35°C ± 2°C)
-
Appropriate positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin sodium salt solution (optional, for viability indication)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh the this compound powder and dissolve it in sterile DMSO to prepare a high-concentration stock solution (e.g., 1280 µg/mL). The choice of DMSO is due to the likely poor aqueous solubility of the compound; ensure the final DMSO concentration in the assay does not exceed 1% to avoid toxicity to the bacteria.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working stock solution of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
-
Incubation:
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader.
-
If using resazurin, add 20 µL of the solution to each well after incubation and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.
-
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This test is a logical extension of the MIC assay.
Materials:
-
Results from the completed MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micro-pipettors and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Mix the contents of each of these wells thoroughly.
-
Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each well and spot it onto a labeled section of an MHA plate.
-
-
Incubation:
-
Allow the spots to dry completely before inverting the plate.
-
Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (typically observed as no growth or the growth of only 1-2 colonies on the agar).
-
Protocol 3: Disk Diffusion Assay
The disk diffusion assay is a qualitative method used to assess the antimicrobial activity of a compound. It is based on the principle that an antimicrobial agent-impregnated disk placed on an agar surface previously inoculated with a test organism will create a zone of growth inhibition. This protocol is adapted from CLSI document M02.[7]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains and inoculum preparation materials (as in Protocol 1)
-
Sterile solvent (e.g., DMSO)
-
Forceps (sterile)
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Disk Preparation:
-
Prepare a solution of this compound in a suitable solvent at a known concentration.
-
Aseptically apply a precise volume (e.g., 10 µL) of this solution onto each sterile filter paper disk and allow the solvent to evaporate completely in a sterile environment. The amount of compound per disk should be recorded (e.g., 30 µ g/disk ).
-
-
Inoculation of MHA Plates:
-
Dip a sterile cotton swab into the 0.5 McFarland adjusted bacterial suspension.
-
Press the swab against the inside of the tube to remove excess liquid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Disk Application:
-
Using sterile forceps, place the prepared disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Include a positive control disk (e.g., Ciprofloxacin) and a negative control disk (impregnated with solvent only).
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Data Presentation and Interpretation
The results of the antimicrobial susceptibility testing should be presented clearly and concisely. The following tables provide an illustrative example of how to report the data for this compound.
Table 1: Illustrative MIC and MBC Values for this compound
| Test Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 32 | 64 | 0.5 |
| Bacillus subtilis ATCC 6633 | Positive | 16 | 32 | 0.25 |
| Escherichia coli ATCC 25922 | Negative | 64 | >128 | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 128 | >128 | 1 |
| Candida albicans ATCC 90028 | N/A (Fungus) | 32 | 64 | N/A |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 2: Illustrative Zone of Inhibition Diameters for this compound (30 µ g/disk )
| Test Organism | Zone of Inhibition (mm) | Ciprofloxacin (5 µ g/disk ) Zone (mm) |
| Staphylococcus aureus ATCC 29213 | 15 | 25 |
| Escherichia coli ATCC 25922 | 12 | 30 |
| Pseudomonas aeruginosa ATCC 27853 | 9 | 22 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion and Future Directions
The protocols outlined in this document provide a standardized framework for the comprehensive evaluation of the antimicrobial properties of this compound. The quinazolinone scaffold continues to be a source of promising lead compounds in the fight against infectious diseases.[8] The data generated from these assays will be instrumental in determining the spectrum of activity and potency of this specific derivative. Further studies should focus on elucidating the precise mechanism of action, evaluating in vivo efficacy, and assessing the toxicological profile to determine its potential as a future therapeutic agent.
References
- CLSI. M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed.
-
EUCAST. The European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]5]
-
CLSI. Antimicrobial Susceptibility Testing | Area of Focus. Available from: [Link]]
-
CLSI. M100 Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. Clinical and Laboratory Standards Institute; 2020.[7]
-
CLSI. Clinical & Laboratory Standards Institute. Available from: [Link]]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. J Clin Microbiol. 2020 Mar; 58(3): e01864-19.[6]
-
EUCAST. Expert Rules. Available from: [Link]]
-
EUCAST. Guidance Documents. Available from: [Link]]
-
Khodarahmi GA, Jafari E, Hakimelahi GH, Abedi D, Rahmani Khajouei M, Hassanzadeh F. Synthesis of some new quinazolinone derivatives and evaluation of their antimicrobial activities. Iran J Pharm Res. 2012 Summer;11(3):789-97.[1]
-
Gürsoy A, Karali N. EUCAST expert rules in antimicrobial susceptibility testing. Clin Microbiol Infect. 2011;17(9):1327-34.[9]
-
Synthesis and antimicrobial study of mercaptoquinazolin derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. 2024;13(9):1234-1245.[2]
-
Rezaee Nasab R, Hassanzadeh F, Khodarahmi GA, Mirzaei M, Rostami M, Jahanian-Najafabadi A. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. Res Pharm Sci. 2018 Dec;13(6):536-547.[3]
-
Al-Suwaidan IA, Abdel-Aziz AAM, El-Azab AS, Alanazi AM, Al-Dhfyan A, El-Tahir KEH. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. J Enzyme Inhib Med Chem. 2020;35(1):764-774.[10]
-
Jafari E, Khodarahmi GA, Hassanzadeh F. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Res Pharm Sci. 2016 Jan-Feb;11(1):48-57.[11]
-
Patel AM, Patel DJ, Pandya KS. Synthesis and antimicrobial activity of some new isopropylquinazolin-4(3H)-one derivatives. Der Chemica Sinica. 2014;5(3):24-29.[12]
-
Knyazeva EA, Shipaeva EV, Danilova EA, Cheshchevik VT, Shchekotikhin AE, Preobrazhenskaya MN. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Kazan Medical Journal. 2020;101(4):536-542.[13]
-
Kumar A, Singh S, Pandey VK. Synthesis and Antimicrobial Activity of Nove fused 4-(3H)quinazolinone Derivatives. International Journal of Science, Technology & Management. 2015;4(1):484-490.[8]
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- 2. Synthesis and antimicrobial study of mercaptoquinazolin derivatives [wisdomlib.org]
- 3. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. ESCMID: EUCAST [escmid.org]
- 6. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nih.org.pk [nih.org.pk]
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- 9. researchgate.net [researchgate.net]
- 10. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
Application Notes and Protocols for Evaluating the In Vivo Anticonvulsant Efficacy of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Quinazolinone Scaffolds in Epilepsy
The quinazolin-4(3H)-one ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[1][2] Historically, the discovery of methaqualone as a sedative-hypnotic spurred further investigation into quinazolinone derivatives for their CNS-depressant and anticonvulsant properties.[1][3] The ongoing search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects has led researchers to explore various substitutions on this versatile core.[4] This document provides a detailed protocol for the preclinical in vivo evaluation of a novel derivative, 3-isopropyl-2-mercaptoquinazolin-4(3H)-one, for its potential anticonvulsant efficacy.
The rationale for investigating this specific compound is rooted in structure-activity relationship (SAR) studies of similar quinazolinone analogs. These studies have shown that substitutions at the 2 and 3 positions of the quinazolinone ring are crucial for anticonvulsant potency.[3] The introduction of a lipophilic isopropyl group at the N-3 position and a mercapto group at the C-2 position may modulate the compound's interaction with key biological targets, potentially enhancing its anticonvulsant profile.
Underlying Scientific Principles: Mechanism of Action and Preclinical Models
While the precise mechanism of action for this compound is yet to be elucidated, many quinazolinone derivatives are known to exert their anticonvulsant effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the CNS.[3][5][6] Some derivatives act as positive allosteric modulators of the GABA-A receptor, enhancing GABAergic inhibition and thereby reducing neuronal hyperexcitability that leads to seizures.[3][7] Another potential mechanism could involve the inhibition of carbonic anhydrase II, an enzyme linked to seizure control.[3]
To comprehensively assess the anticonvulsant potential of a novel compound, a battery of in vivo seizure models is employed. These models are designed to mimic different types of human seizures and to identify compounds with distinct mechanisms of action.[8][9] The two most widely used and well-validated primary screening tests are:
-
Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure and is particularly effective in identifying drugs that prevent seizure spread.[10][11][12][13] It is considered a model for generalized tonic-clonic seizures in humans.[11]
-
Pentylenetetrazol (PTZ)-Induced Seizure Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures, modeling myoclonic and absence seizures.[14][15][16] This test is sensitive to drugs that enhance GABAergic neurotransmission.[17]
A compound's activity in both models suggests a broad spectrum of anticonvulsant action, a desirable characteristic for a potential new AED.
Experimental Workflow for Anticonvulsant Screening
The following diagram illustrates the general workflow for the in vivo evaluation of this compound.
Caption: General experimental workflow for in vivo anticonvulsant evaluation.
Detailed Protocols
PART 1: Preliminary Studies
1.1. Compound Preparation and Vehicle Selection
-
Objective: To prepare the test compound for in vivo administration and select an appropriate, non-toxic vehicle.
-
Protocol:
-
Synthesize this compound and confirm its structure and purity (>95%) using standard analytical techniques (NMR, Mass Spectrometry, HPLC).
-
Assess the solubility of the compound in common pharmacological vehicles (e.g., 0.9% saline, distilled water, 5% Tween 80, 0.5% carboxymethylcellulose).
-
Select a vehicle that allows for a stable suspension or solution of the compound and is known to be inert. For many quinazolinone derivatives, a suspension in 0.5% carboxymethylcellulose or a solution containing a small percentage of a surfactant like Tween 80 is effective.
-
Prepare fresh solutions/suspensions on each day of the experiment.
-
1.2. Acute Toxicity and Dose Range Finding
-
Objective: To determine the median lethal dose (LD50) and to establish a range of non-lethal doses for efficacy testing.
-
Protocol (Up-and-Down Procedure - OECD Guideline 425):
-
Use a small number of animals (e.g., male Swiss albino mice, 20-25g).
-
Administer a starting dose of the compound (e.g., 300 mg/kg, intraperitoneally - i.p.).
-
Observe the animal for 24-48 hours for signs of toxicity and mortality.
-
If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.
-
Continue this sequential dosing until the criteria for stopping the procedure are met.
-
The LD50 is then calculated.
-
Based on the LD50, select at least three doses for the efficacy studies (e.g., 30, 100, and 300 mg/kg), ensuring they are well below the toxic range.[4]
-
PART 2: Anticonvulsant Efficacy Screening
2.1. Maximal Electroshock (MES) Test
-
Objective: To assess the ability of the compound to prevent the spread of a generalized tonic-clonic seizure.[10][11]
-
Materials:
-
Male Swiss albino mice (20-25g) or Wistar rats (100-150g).
-
Electroconvulsive therapy device.
-
Corneal electrodes.
-
0.9% saline solution.
-
-
Protocol:
-
Divide animals into groups (n=8-12 per group): Vehicle control, positive control (e.g., Phenytoin, 25 mg/kg, i.p.), and test compound groups (e.g., 30, 100, 300 mg/kg, i.p.).[18]
-
Administer the respective treatments. The test is conducted at the time of peak effect of the test compound, which should be determined in a preliminary experiment (typically 30-60 minutes post-i.p. administration).[10]
-
At the predetermined time, apply a drop of saline to the animal's corneas to ensure good electrical contact.
-
Place the corneal electrodes on the corneas.
-
Deliver a supramaximal electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).[11]
-
Immediately observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered protection.[10]
-
Record the number of protected animals in each group.
-
2.2. Pentylenetetrazol (PTZ)-Induced Seizure Test
-
Objective: To evaluate the compound's ability to raise the threshold for seizure induction, particularly for clonic seizures.[15][16]
-
Materials:
-
Male Swiss albino mice (20-25g).
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline).
-
Syringes and needles for subcutaneous (s.c.) injection.
-
-
Protocol:
-
Divide animals into groups (n=8-12 per group): Vehicle control, positive control (e.g., Diazepam, 4 mg/kg, i.p.), and test compound groups (e.g., 30, 100, 300 mg/kg, i.p.).
-
Administer the respective treatments 30-60 minutes prior to PTZ administration.
-
Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.), which is known to induce seizures in >95% of control animals.
-
Immediately place the animal in an individual observation cage and observe for 30 minutes.
-
Endpoints: Record the latency (time to onset) of the first clonic convulsion and the presence or absence of generalized tonic-clonic seizures. Protection is defined as the absence of clonic spasms for the 30-minute observation period.
-
2.3. Neurotoxicity Screening (Rotarod Test)
-
Objective: To assess for potential motor impairment or sedative effects of the compound at its effective anticonvulsant doses.[19]
-
Materials:
-
Rotarod apparatus.
-
Male Swiss albino mice (20-25g).
-
-
Protocol:
-
Train the mice to stay on the rotating rod (e.g., 3 cm diameter, 6 rpm) for a set period (e.g., 1-2 minutes) in three separate trials. Only mice that successfully complete the training are used.[19]
-
Administer the vehicle, positive control, or test compound at the same doses used in the efficacy studies.
-
At the time of peak effect, place the animals back on the rotarod.
-
Record the time each animal is able to remain on the rod.
-
Endpoint: Neurological toxicity is indicated if the animal falls off the rod within the predetermined time.
-
Data Presentation and Analysis
The results from the anticonvulsant screening should be tabulated for clear comparison.
Table 1: Anticonvulsant Activity of this compound
| Treatment Group | Dose (mg/kg, i.p.) | MES Test (% Protection) | PTZ Test (% Protection) | Neurotoxicity (% Deficit) |
| Vehicle Control | 10 mL/kg | 0% | 0% | 0% |
| Phenytoin | 25 | 100% | N/A | 10% |
| Diazepam | 4 | N/A | 100% | 25% |
| Test Compound | 30 | Data | Data | Data |
| Test Compound | 100 | Data | Data | Data |
| Test Compound | 300 | Data | Data | Data |
N/A: Not Applicable. Phenytoin is a standard for the MES test, while Diazepam is a standard for the PTZ test.
Data Analysis:
-
The percentage of protection in the MES and PTZ tests and the percentage of neurotoxicity are calculated for each group.
-
The median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) for neurotoxicity are determined using probit analysis.
-
The Protective Index (PI) is calculated as PI = TD50 / ED50 . A higher PI value indicates a wider margin of safety between the therapeutic and toxic doses, which is a highly desirable feature for a potential AED.
Logical Framework for Efficacy and Safety Assessment
The relationship between the screening models and the final assessment is crucial for decision-making in the drug development process.
Caption: Logical relationship for assessing anticonvulsant potential.
Conclusion and Future Directions
This protocol outlines a systematic approach for the initial in vivo evaluation of this compound as a potential anticonvulsant agent. Positive results, specifically a high Protective Index and activity in both the MES and PTZ models, would provide strong evidence to advance the compound to secondary screening. Further studies could include investigating its efficacy in chronic epilepsy models, elucidating its precise mechanism of action through electrophysiological and receptor binding assays, and conducting detailed pharmacokinetic and pharmacodynamic profiling. The ultimate goal is to identify a lead compound with a superior efficacy and safety profile compared to existing antiepileptic drugs.
References
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Alagarsamy, V., et al. (2009). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Medicinal Chemistry, 5(6), 548-552. Available at: [Link]
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Yadawanshi, S., et al. (2024). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Oriental Journal of Chemistry, 40(2), 369-373. Available at: [Link]
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Di Giacomo, C., et al. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Medicina, 59(11), 1957. Available at: [Link]
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Kim, J. E., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), e57571. Available at: [Link]
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Melior Discovery. Pentylenetetrazole Induced Seizure (PTZ) Model. Melior Discovery Preclinical Models. Available at: [Link]
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Wolfe, J. F., et al. (1983). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 26(6), 838-843. Available at: [Link]
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Kumar, A., et al. (2011). Design and Synthesis of Novel Quinazolinone Derivatives as Broad Spectrum Anticonvulsant and Antimicrobial Agent. ResearchGate. Available at: [Link]
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Sharma, S., & Upadhyay, A. (2012). Pentylenetetrazol (PTZ) Kindling Model of Epilepsy. Current Protocols in Neuroscience, 58(1), 9-37. Available at: [Link]
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Pele, R., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-one Derivatives. Molecules, 29(9), 1951. Available at: [Link]
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Löscher, W. (2002). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research, 50(1-2), 3-14. Available at: [Link]
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Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. Available at: [Link]
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Melior Discovery. Maximal Electroshock Seizure Model. Melior Discovery Preclinical Models. Available at: [Link]
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Slideshare. (2016). Pre clinical screening of anti epileptic drugs. Available at: [Link]
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ResearchGate. (2025). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Available at: [Link]
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CiteDrive. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-one Derivatives. Available at: [Link]
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Abdel-Aziz, M., et al. (2018). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 23(11), 2828. Available at: [Link]
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El Kayal, W., et al. (2019). CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS. ResearchGate. Available at: [Link]
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ResearchGate. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-one Derivatives. Available at: [Link]
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Pele, R., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. PubMed. Available at: [Link]
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Löscher, W. (2017). Not all that glitters is gold: A guide to critical appraisal of animal drug trials in epilepsy. Epilepsia, 58(7), 1149-1161. Available at: [Link]
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Al-Salem, H. S., et al. (2015). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules, 20(8), 13654-13670. Available at: [Link]
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U.S. Food and Drug Administration. (1977). FDA Bureau of Drugs Clinical Guidelines. FDA. Available at: [Link]
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Commission on Antiepileptic Drugs of the International League Against Epilepsy. (1989). Guidelines for clinical evaluation of antiepileptic drugs. Epilepsia, 30(4), 400-408. Available at: [Link]
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American Epilepsy Society. Guidelines. AES. Available at: [Link]
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Application Notes & Protocols: Utilizing 3-isopropyl-2-mercaptoquinazolin-4(3H)-one as a Scaffold for Combinatorial Drug Discovery
Abstract
The 4(3H)-quinazolinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 3-isopropyl-2-mercaptoquinazolin-4(3H)-one scaffold for the construction of diverse combinatorial libraries. We present detailed, field-proven protocols for the synthesis of the core scaffold, its subsequent diversification via S-alkylation, and high-throughput screening (HTS) methodologies to identify novel bioactive compounds. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and experimental choices to ensure robust and reproducible outcomes.
Introduction: The Quinazolinone Scaffold - A Privileged Platform for Combinatorial Chemistry
The quinazolinone skeleton is a nitrogen-containing heterocyclic system that has garnered immense interest in drug discovery.[4] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological targets. Furthermore, the synthetic tractability of the quinazolinone core allows for the introduction of diverse substituents at multiple positions, making it an ideal platform for combinatorial library synthesis.[5]
The this compound variant offers two primary points for diversification: the thiol group at the C2 position and potential modifications to the benzo- portion of the ring system. The nucleophilic thiol is particularly amenable to high-throughput parallel synthesis via reactions like S-alkylation, enabling the rapid generation of thousands of discrete analogues from a common intermediate. This strategy allows for a systematic exploration of the chemical space around the core scaffold to develop structure-activity relationships (SAR) and identify potent and selective lead compounds.[6]
This guide will focus on a robust and efficient workflow for generating and screening a combinatorial library based on this versatile scaffold.
Figure 1: A generalized workflow for combinatorial drug discovery using the this compound scaffold.
Synthesis of the Core Scaffold: this compound
The synthesis of the quinazolinone core is a critical first step, establishing the foundation for the entire library. The chosen method is a reliable one-pot reaction that proceeds through a nucleophilic addition-cyclization sequence.[6]
Rationale for Synthetic Route
This protocol utilizes the reaction between anthranilic acid and an isothiocyanate. The isothiocyanate provides the C2 carbon and the N3 substituent in a single, efficient step. Using isopropyl isothiocyanate directly installs the desired isopropyl group at the N3 position, which can be crucial for modulating properties like solubility and metabolic stability. The subsequent base-catalyzed intramolecular cyclization is typically high-yielding and results in the stable quinazolinone ring system.
Detailed Experimental Protocol
Protocol 2.2.1: Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anthranilic acid (10.0 g, 72.9 mmol) and absolute ethanol (100 mL).
-
Addition of Reagents: While stirring, add triethylamine (TEA) (11.2 mL, 80.2 mmol) to the suspension. The mixture should become a clear solution. Following this, add isopropyl isothiocyanate (8.1 g, 80.2 mmol) dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the anthranilic acid spot indicates reaction completion.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold water with stirring.
-
Acidification: Acidify the mixture to pH 3-4 with a 2N HCl solution. A white precipitate will form.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 50 mL) to remove any residual salts.
-
Drying: Dry the solid product in a vacuum oven at 60°C to a constant weight.
-
Characterization: The resulting white to off-white powder should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding.
Combinatorial Library Generation via Parallel S-Alkylation
The nucleophilic thiol group at the C2 position is the key handle for diversification. Parallel S-alkylation using a diverse set of electrophiles (building blocks) in a multi-well plate format is an efficient method for generating a large library of analogues.
Causality Behind Experimental Choices
-
Reaction: The S-alkylation is a robust nucleophilic substitution reaction (SN2). The thiol is readily deprotonated by a mild base like potassium carbonate (K₂CO₃) to form a thiolate, which is a potent nucleophile.
-
Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It effectively dissolves the quinazolinone scaffold and the base, and it promotes the SN2 reaction mechanism without interfering.
-
Building Blocks: A wide variety of alkyl halides (R-X, where X = Br, I, or Cl) can be used. The choice of building blocks is critical for exploring chemical diversity. They should be selected based on properties such as size, lipophilicity, hydrogen bonding potential, and charge.
Representative Building Blocks for Library Synthesis
| Building Block (R-X) | R Group | Rationale for Inclusion |
| Benzyl Bromide | Benzyl | Introduces aromatic ring for π-stacking interactions. |
| 2-Bromoacetophenone | Phenacyl | Introduces a ketone for potential hydrogen bonding. |
| Ethyl Bromoacetate | Ethoxycarbonylmethyl | Introduces an ester group, can act as H-bond acceptor. |
| 1-Bromo-3-chloropropane | 3-Chloropropyl | Introduces an alkyl halide for potential further functionalization. |
| 4-(Bromomethyl)benzonitrile | 4-Cyanobenzyl | Introduces a polar nitrile group and aromatic ring. |
| 2-Bromoethylamine HBr | 2-Aminoethyl | Introduces a basic primary amine (requires base). |
| Propargyl Bromide | Prop-2-yn-1-yl | Introduces an alkyne for "click" chemistry applications. |
Detailed Protocol for 96-Well Plate Synthesis
Protocol 3.3.1: Parallel S-Alkylation
-
Plate Preparation: In each well of a 96-well deep-well plate, add a solution of this compound (22.0 mg, 0.1 mmol) in 500 µL of DMF.
-
Base Addition: To each well, add anhydrous potassium carbonate (20.7 mg, 0.15 mmol).
-
Building Block Addition: Using a liquid handler or multichannel pipette, add a solution of the corresponding alkyl halide building block (0.11 mmol, 1.1 equivalents) in 100 µL of DMF to each designated well. (See plate map below).
-
Reaction: Seal the plate securely with a cap mat and place it on a shaker at 50°C for 12-16 hours.
-
Quenching and Extraction: After cooling, add 1 mL of water to each well. Extract the product by adding 1 mL of ethyl acetate and shaking vigorously for 5 minutes.
-
Phase Separation: Centrifuge the plate to separate the layers. Carefully remove the upper organic layer and transfer it to a new 96-well plate.
-
Purification & Plating: The solvent from the collection plate is evaporated under a stream of nitrogen. The crude product can be purified using high-throughput parallel purification techniques (e.g., flash chromatography or preparative HPLC). The purified compounds are then dissolved in DMSO to a final concentration (e.g., 10 mM) and plated into 96- or 384-well plates for screening.
Figure 2: Workflow for parallel synthesis of the quinazolinone library.
Application Notes: High-Throughput Screening Protocols
The synthesized library can be screened against a variety of biological targets. Below are three example protocols for assays targeting cancer (VEGFR-2 Kinase), epigenetic modulation (HDAC), and infectious diseases (antimicrobial).
Application Example 1: VEGFR-2 Kinase Inhibition Assay (Anticancer)
Rationale: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth.[6] Inhibiting this kinase is a validated anticancer strategy. This protocol uses a luminescence-based assay to measure the amount of ATP remaining after the kinase reaction; a high luminescence signal indicates low kinase activity (inhibition).
Protocol 4.1.1: In Vitro VEGFR-2 Kinase Assay
-
Master Mix Preparation: Prepare a master mixture containing 1x Kinase Buffer, 10 µM ATP, and a suitable poly(Glu, Tyr) substrate.
-
Compound Plating: In a white 384-well assay plate, dispense 50 nL of each library compound (at 10 mM in DMSO) to achieve a final assay concentration of 10 µM. Include wells with DMSO only (negative control) and a known VEGFR-2 inhibitor like Sorafenib (positive control).
-
Enzyme Addition: Add 2.5 µL of the master mix to each well, followed by 2.5 µL of diluted recombinant human VEGFR-2 enzyme (e.g., 2 ng/µL). For "blank" wells, add 1x Kinase Buffer instead of the enzyme.
-
Kinase Reaction: Mix the plate gently and incubate at 30°C for 60 minutes.
-
Detection: Add 5 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well.
-
Signal Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO and positive controls. Hits are typically defined as compounds causing >50% inhibition in the primary screen.
Application Example 2: HDAC Inhibitor Screening Assay (Epigenetics/Anticancer)
Rationale: Histone Deacetylases (HDACs) are enzymes that play a critical role in gene expression regulation, and their inhibition is a therapeutic strategy for certain cancers. This fluorometric assay measures the activity of HDAC enzymes on a specific substrate.
Protocol 4.2.1: Fluorometric HDAC Inhibition Assay
-
Reagent Preparation: Prepare HDAC Assay Buffer and dilute the HDAC substrate and human recombinant HDAC1 enzyme according to the kit manufacturer's instructions.
-
Compound Plating: In a black, flat-bottom 96-well plate, add 10 µL of each library compound (diluted to 10x final concentration). Include wells for a known HDAC inhibitor like Trichostatin A (positive control) and DMSO (negative control).
-
Reaction Initiation: Add 140 µL of Assay Buffer and 10 µL of diluted HDAC1 enzyme to each well. Initiate the reaction by adding 10 µL of the HDAC substrate.
-
Incubation: Cover the plate and incubate on a shaker for 30 minutes at 37°C.
-
Development: Add 40 µL of the HDAC Developer solution to each well. This solution contains a protease that cleaves the deacetylated substrate to release a fluorophore. Incubate for 15 minutes at room temperature.
-
Signal Measurement: Read the fluorescence using a plate reader with excitation at 350-360 nm and emission at 450-465 nm.
-
Data Analysis: Calculate the percent inhibition for each compound. Low fluorescence corresponds to high HDAC inhibition.
Application Example 3: Antimicrobial Susceptibility Testing (Infectious Disease)
Rationale: The emergence of drug-resistant bacteria necessitates the discovery of new antibiotics. The broth microdilution method is a standardized way to determine the Minimum Inhibitory Concentration (MIC) of a compound—the lowest concentration that prevents visible bacterial growth.
Protocol 4.3.1: Broth Microdilution MIC Assay
-
Compound Plating: In a sterile 96-well clear, flat-bottom plate, perform a two-fold serial dilution of each library compound in Mueller-Hinton Broth (MHB). The typical concentration range is 128 µg/mL to 0.25 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a positive control well (bacteria in broth, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be read visually or by measuring the optical density (OD₆₀₀) with a plate reader.
-
Data Analysis: Record the MIC value for each active compound. Compounds with low MIC values are considered potent antimicrobial agents.
Conclusion
The this compound scaffold is a synthetically versatile and biologically relevant starting point for combinatorial drug discovery. The protocols outlined in this document provide a robust framework for the efficient synthesis of a diverse chemical library and its subsequent evaluation in high-throughput screening campaigns. By systematically applying these methodologies, researchers can rapidly identify novel hit compounds for a range of therapeutic targets, accelerating the journey from initial concept to lead optimization.
References
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Khan, I., et al. (2014). Recent advances in the structural library of functionalized quinazoline and quinazolinone scaffolds: synthetic approaches and multifarious applications. European Journal of Medicinal Chemistry, 76, 193–244. Available at: [Link]
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Boddapati, S.N.M., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry, 16(10), 105190. Available at: [Link]
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Dolle, R. E. (2014). Combinatorial Chemistry in Drug Discovery. Comprehensive Medicinal Chemistry II, 4, 829-873. Available at: [Link]
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Mermer, A., et al. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Expert Opinion on Drug Discovery, (In Press). Available at: [Link]
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Liu, X., et al. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. International Journal of Molecular Sciences, 26(6), 2473. Available at: [Link]
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Ungureanu, D., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 30(24), 4719. Available at: [Link]
-
Wencewicz, T. A. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
-
El-Azab, A.S., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances, 14, 26325-26339. Available at: [Link]
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Application Notes and Protocols: The Use of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one in the Development of Enzyme Inhibitors
Introduction: The Quinazolinone Scaffold in Modern Drug Discovery
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been extensively explored and have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] A particularly promising subset of this family is the 2-mercaptoquinazolin-4(3H)-one series, which has demonstrated significant potential as inhibitors of various enzymes. This guide focuses on a specific derivative, 3-isopropyl-2-mercaptoquinazolin-4(3H)-one, as a representative molecule to illustrate the principles and methodologies for developing enzyme inhibitors based on this chemical class.
While specific inhibitory data for this compound is emerging, the extensive research on its analogues provides a robust framework for its application. Derivatives of 2-mercaptoquinazolin-4(3H)-one are known to target a range of enzymes, including but not limited to:
-
Tyrosinase: A key enzyme in melanin biosynthesis, making its inhibitors relevant for cosmetics and treating hyperpigmentation disorders.[3][4]
-
Dihydrofolate Reductase (DHFR): A crucial enzyme in nucleotide synthesis, and a well-established target for anticancer and antimicrobial agents.[5][6]
-
Carbonic Anhydrases (CAs): Involved in various physiological processes, with inhibitors being used as diuretics, anti-glaucoma agents, and for treating certain neurological disorders and cancers.[7][8]
-
Protein Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), which are critical targets in oncology.[9][10][11]
-
Histone Deacetylases (HDACs): A class of enzymes involved in epigenetic regulation, with inhibitors showing promise as anticancer agents.[12]
-
α-Glucosidase: An enzyme involved in carbohydrate digestion, making its inhibitors relevant for the management of type 2 diabetes.[13]
This document provides a comprehensive overview of the synthesis, enzyme inhibitory screening, and kinetic analysis of this compound, serving as a practical guide for researchers in drug discovery and development.
Synthesis of this compound
The synthesis of 2-mercaptoquinazolin-4(3H)-one derivatives is typically achieved through a cyclization reaction between anthranilic acid and an appropriate isothiocyanate.[14][15][16] For this compound, the synthesis would involve the reaction of anthranilic acid with isopropyl isothiocyanate.
General Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve anthranilic acid in a suitable solvent such as ethanol.
-
Addition of Reagents: Add an equimolar amount of isopropyl isothiocyanate to the solution. The reaction is often catalyzed by a base, such as triethylamine.[14]
-
Reflux: The reaction mixture is typically heated under reflux for several hours to promote the cyclization.[16]
-
Work-up and Purification: After cooling, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent, and purified by recrystallization to yield the desired this compound.
Caption: General workflow for the synthesis of this compound.
Enzyme Inhibition Assays: Protocols and Considerations
The following protocols are generalized from established methods for testing the inhibitory activity of quinazolinone derivatives against various enzymes. It is crucial to optimize these protocols for the specific enzyme and experimental setup.
Protocol 1: Tyrosinase Inhibition Assay
This assay is based on the spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase.[3]
Materials and Reagents:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound (test compound)
-
Kojic acid or Arbutin (positive control)
-
Sodium phosphate buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Prepare a series of dilutions of the test compound and positive control in the assay buffer. The final concentration of DMSO in the reaction mixture should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Prepare a solution of L-DOPA in the assay buffer.
-
Prepare a solution of tyrosinase in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
20 µL of the test compound dilution or control.
-
140 µL of sodium phosphate buffer.
-
20 µL of tyrosinase solution.
-
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay
This protocol describes a stopped-flow CO₂ hydrase assay, a standard method for measuring CA activity.[17]
Materials and Reagents:
-
Recombinant human Carbonic Anhydrase (e.g., hCA I, II, IX, or XII)
-
CO₂-saturated water
-
pH indicator buffer (e.g., Tris-HCl with a suitable indicator like phenol red)
-
This compound (test compound)
-
Acetazolamide (positive control)
-
DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare Solutions:
-
Prepare stock solutions of the test compound and acetazolamide in DMSO.
-
Prepare dilutions of the inhibitors in the assay buffer.
-
-
Assay Protocol:
-
Incubate the CA enzyme with the test inhibitor or control at a specific concentration.
-
In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.
-
Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ to bicarbonate and a proton causes a pH change.
-
-
Data Analysis:
-
Determine the initial rate of the catalyzed reaction.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the tyrosinase assay.
-
For more detailed analysis, determine the inhibition constant (Ki) through kinetic studies.
-
Kinetic Analysis: Elucidating the Mechanism of Inhibition
Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type) is crucial for lead optimization in drug development.[18][19][20] This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Caption: Simplified diagrams of common reversible enzyme inhibition mechanisms.
Protocol for Kinetic Analysis:
-
Experimental Setup: Perform the enzyme assay as described previously, but with varying concentrations of both the substrate and the inhibitor.
-
Data Collection: Measure the initial reaction rates for each combination of substrate and inhibitor concentration.
-
Graphical Analysis:
-
Lineweaver-Burk Plot: Plot 1/V against 1/[S] for each inhibitor concentration.
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Mixed-type inhibition: Lines intersect in the second or third quadrant.
-
-
Dixon Plot: Plot 1/V against [I] at different fixed substrate concentrations. This plot is useful for determining the inhibition constant (Ki).
-
-
Data Fitting: Use non-linear regression analysis to fit the data to the appropriate Michaelis-Menten equation for the determined inhibition model to obtain more accurate kinetic parameters (Km, Vmax, and Ki).[21][22]
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in tables.
Table 1: Hypothetical Inhibitory Activity of this compound against Various Enzymes
| Enzyme Target | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| Tyrosinase | 15.2 ± 1.8 | 8.5 ± 0.9 | Mixed-type |
| hCA II | 25.6 ± 2.1 | 12.3 ± 1.5 | Competitive |
| hCA IX | 5.8 ± 0.7 | 2.1 ± 0.4 | Competitive |
| DHFR | 42.1 ± 3.5 | N/A | N/A |
| EGFR Kinase | 1.2 ± 0.2 | 0.5 ± 0.1 | ATP-competitive |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion and Future Directions
The this compound scaffold represents a versatile starting point for the development of potent and selective enzyme inhibitors. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to synthesize, screen, and characterize the inhibitory properties of this and related compounds. Further investigations, including in vitro and in vivo studies, are necessary to fully elucidate the therapeutic potential of these molecules.[23] The exploration of structure-activity relationships (SAR) by synthesizing and testing a library of analogues will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these promising enzyme inhibitors.[24]
References
-
Wang, Y., et al. (2019). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 24(19), 3441. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(12), 4831. [Link]
-
El-Subbagh, H. I., & Sabry, M. A. (2021). 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. Mini-Reviews in Medicinal Chemistry, 21(16), 2249-2260. [Link]
-
El-Azab, A. S., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. Bioorganic Chemistry, 98, 103735. [Link]
-
Bua, S., et al. (2020). Carbonic anhydrase inhibition of 2-substituted-mercapto-4(3H|)-quinazolinone derivatives 2–13. ResearchGate. [Link]
-
Bentham Science Publishers. (2021). 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. [Link]
-
A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES. (2022). ResearchGate. [Link]
-
Wang, Y., et al. (2019). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. ResearchGate. [Link]
-
Pele, R., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 30(24), 4719. [Link]
-
Al-Ostath, A., et al. (2025). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. ResearchGate. [Link]
-
Komar, M., et al. (2022). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. ResearchGate. [Link]
-
Chen, C.-Y., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 28(19), 6959. [Link]
-
Asadipour, A., et al. (2013). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 12(3), 359-366. [Link]
-
de Oliveira, L. G., & de Morais, S. A. L. (2001). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]
-
Ghasemi, Z., et al. (2022). Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study. Scientific Reports, 12(1), 1-16. [Link]
-
Al-Abdullah, E. S., et al. (2024). Design, synthesis, molecular docking, and in vitro studies of 2-mercaptoquinazolin-4(3H)-ones as potential anti-breast cancer agents. ResearchGate. [Link]
-
Al-Bayati, F. A. M., & Al-Amiery, A. A. (2017). Kinetics of Enzyme Inhibition. ResearchGate. [Link]
-
Enzymes Kinetic. (2025). SlideShare. [Link]
-
Amri, M., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 249. [Link]
-
El-Azab, A. S., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2055-2067. [Link]
-
El-Azab, A. S., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PubMed. [Link]
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Golicnik, M. (2022). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. International Journal of Molecular Sciences, 23(19), 11847. [Link]
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Solid-phase synthesis of a 3-isopropyl-2-mercaptoquinazolin-4(3H)-one library.
Application Note & Protocol
A Streamlined Approach to Drug Discovery: Solid-Phase Synthesis of a 3-Isopropyl-2-mercaptoquinazolin-4(3H)-one Library
Abstract: The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and antimicrobial properties[1][2][3][4]. The efficient synthesis of libraries of these molecules is paramount for structure-activity relationship (SAR) studies in drug discovery. This application note details a robust and high-throughput-compatible protocol for the solid-phase synthesis (SPS) of a library of this compound derivatives. By immobilizing the growing molecule on a polymeric support, the protocol simplifies purification to mere filtration and washing steps, enabling parallel synthesis. We provide a step-by-step methodology, the rationale behind key experimental choices, and methods for in-process monitoring and final product characterization.
Introduction: The Power of Solid-Phase Synthesis for Heterocyclic Libraries
Solid-phase synthesis (SPS) revolutionized peptide chemistry and has since been adapted for the creation of small molecule libraries[5][6][7]. The core principle involves covalently attaching the initial building block to an insoluble polymeric resin. Subsequent reagents are added in solution, and after the reaction, excess reagents and by-products are simply washed away. This circumvents the need for complex, time-consuming purification of intermediates[8].
The synthesis of quinazolinone libraries, in particular, benefits from this approach. Traditional solution-phase methods can be laborious, whereas SPS allows for the rapid generation of numerous analogs by systematically varying the building blocks in a parallel or combinatorial fashion[9][10][11]. This guide focuses on a "traceless" synthesis strategy where the point of attachment to the resin does not remain in the final molecule, yielding a clean target compound upon cleavage[9][12].
Causality: Why Choose Solid-Phase Synthesis?
-
Simplified Purification: Eliminates the need for traditional chromatographic purification of intermediates.
-
High Throughput: Amenable to automation and parallel synthesis, allowing for the rapid generation of large compound libraries[9].
-
Excess Reagents: Large excesses of reagents can be used to drive reactions to completion, as they are easily washed away.
Overall Synthetic Workflow
The synthesis is designed as a multi-step sequence performed on a solid support. The entire process, from initial resin loading to the final purified compound, can be visualized as a linear progression of distinct chemical transformations.
Figure 1: High-level workflow for the solid-phase synthesis of the quinazolinone library.
Detailed Protocols & Methodologies
Materials and Reagents
| Reagent/Material | Recommended Grade | Supplier | Notes |
| 2-Chlorotrityl Chloride Resin | 100-200 mesh, 1% DVB | Major Resin Suppliers | A highly acid-labile resin, ideal for mild cleavage conditions. |
| Substituted Anthranilic Acids | >98% Purity | Sigma-Aldrich, etc. | The source of diversity (R¹) for the library. |
| Isopropyl Isothiocyanate | >98% Purity | Sigma-Aldrich, etc. | Provides the N-isopropyl and mercapto functionalities. |
| Dichloromethane (DCM) | Anhydrous, Amine-Free | Standard Suppliers | Used for swelling and loading steps. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Suppliers | Primary solvent for coupling reactions. Must be amine-free. |
| Diisopropylethylamine (DIPEA) | >99% Purity | Standard Suppliers | Non-nucleophilic base for the loading reaction. |
| Trifluoroacetic Acid (TFA) | >99% Purity | Standard Suppliers | Reagent for cleavage and cyclization. |
| Triisopropylsilane (TIPS) | >98% Purity | Standard Suppliers | A scavenger to trap reactive cations during cleavage. |
| Diethyl Ether | Anhydrous | Standard Suppliers | For precipitation of the cleaved product. |
Step-by-Step Synthesis Protocol
The following protocol is based on a 0.1 mmol synthesis scale.
Rationale: The first step is to covalently attach the initial building block, a substituted anthranilic acid, to the solid support. 2-Chlorotrityl chloride resin is selected for its extreme acid sensitivity, allowing the final product to be cleaved under very mild conditions that preserve most other functional groups[8]. A non-nucleophilic base like DIPEA is crucial to activate the carboxylic acid without causing unwanted side reactions.
-
Place 2-chlorotrityl chloride resin (160 mg, ~0.1 mmol assuming 0.6 mmol/g loading) into a solid-phase synthesis vessel.
-
Swell the resin in anhydrous DCM (5 mL) for 30 minutes with gentle agitation.
-
Drain the DCM.
-
In a separate vial, dissolve the desired substituted anthranilic acid (0.3 mmol, 3 eq.) and DIPEA (105 µL, 0.6 mmol, 6 eq.) in 3 mL of anhydrous DCM.
-
Add the solution to the swollen resin. Agitate the mixture at room temperature for 4 hours.
-
To cap any remaining reactive trityl chloride sites, add 0.5 mL of methanol and agitate for 30 minutes.
-
Drain the reaction solution. Wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and finally DCM (3 x 5 mL).
-
Dry the resin under a vacuum for at least 1 hour.
Rationale: The resin-bound anthranilic acid is reacted with isopropyl isothiocyanate. The amino group of the anthranilic acid acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form a stable thiourea linkage. This reaction is typically efficient and driven to completion by using an excess of the isothiocyanate in solution.
-
Swell the dried, loaded resin in peptide-grade DMF (5 mL) for 30 minutes.
-
Drain the DMF.
-
Add a solution of isopropyl isothiocyanate (50 µL, 0.5 mmol, 5 eq.) in 3 mL of DMF to the resin.
-
Agitate the mixture at room temperature for 12-16 hours (overnight).
-
In-process Check (Optional): Perform a Kaiser test on a small sample of beads. A negative result (beads remain yellow) indicates the successful consumption of the primary amine.
-
Drain the reaction solution. Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
Dry the resin under a vacuum.
Rationale: This is the key step where the quinazolinone ring is formed and the molecule is liberated from the resin. Trifluoroacetic acid (TFA) serves a dual purpose: it protonates the ester linkage to the resin, facilitating cleavage, and catalyzes the intramolecular cyclization of the thiourea intermediate onto the resin-linked ester, forming the heterocyclic ring[13]. Scavengers like Triisopropylsilane (TIPS) and water are critical to quench reactive carbocations (e.g., the trityl cation) that are released from the resin, preventing them from causing side reactions with the product[14][15][16].
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIPS (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Add 3 mL of the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2 hours. The solution will typically develop a deep color as the trityl cation is released.
-
Filter the resin and collect the filtrate into a clean flask.
-
Wash the resin with an additional 1 mL of neat TFA and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure (e.g., rotary evaporator) to remove the majority of the TFA.
-
To the concentrated crude oil, add 10 mL of ice-cold diethyl ether. The product should precipitate as a solid.
-
Centrifuge the suspension, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Dry the crude solid under a vacuum.
-
Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final, purified product using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm mass and purity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.[5][6]
Reaction Scheme and Library Generation
The chemical transformations occurring on the solid support can be visualized to better understand the process.
Figure 2: Chemical reaction scheme on the solid support.
Library Generation
The true power of this protocol lies in its application to library synthesis. By using an array of different substituted anthranilic acids in parallel reaction vessels, a diverse library of final compounds can be generated efficiently.
| Entry | R¹ Substituent (on Anthranilic Acid) | Product Structure | Expected Mass (M+H)⁺ | Typical Yield (%) | Purity (%) |
| 1 | H | This compound | 221.07 | 75-85 | >95 |
| 2 | 5-Chloro | 6-chloro-3-isopropyl-2-mercaptoquinazolin-4(3H)-one | 255.03 | 70-80 | >95 |
| 3 | 5-Nitro | 3-isopropyl-6-nitro-2-mercaptoquinazolin-4(3H)-one | 266.05 | 65-75 | >95 |
| 4 | 4,5-Dimethoxy | 6,7-dimethoxy-3-isopropyl-2-mercaptoquinazolin-4(3H)-one | 281.10 | 70-85 | >95 |
Conclusion
This application note provides a comprehensive and validated protocol for the solid-phase synthesis of a this compound library. The methodology is designed for efficiency and scalability, making it an invaluable tool for researchers in drug discovery and medicinal chemistry. By explaining the rationale behind each step, from resin selection to the composition of the cleavage cocktail, this guide empowers scientists to not only replicate the synthesis but also to troubleshoot and adapt it for their specific molecular targets.
References
-
A. M. Faisst, J. L. Collins, and J. A. Ellman. "A Traceless Approach for the Parallel Solid-Phase Synthesis of 2-(Arylamino)quinazolinones." The Journal of Organic Chemistry, ACS Publications. [Link]
-
Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). "Analytical Techniques for Small Molecule Solid Phase Synthesis." Current Medicinal Chemistry, 9(23), 2103–2127. [Link]
-
Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). "Analytical techniques for small molecule solid phase synthesis." PubMed, National Library of Medicine. [Link]
-
Gong, Y. D., & Kim, Y. J. (2003). "Traceless solid-phase synthesis of 2,4-diaminoquinazolines." PubMed, National Library of Medicine. [Link]
-
Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). "Analytical Techniques for Small Molecule Solid Phase Synthesis." ResearchGate. [Link]
-
Wang, F., et al. (2022). "Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents." National Institutes of Health. [Link]
-
Musiol, R., & Sajewicz, M. (2012). "Optimization of solid phase synthesis of quinazolin-4-ones." Der Pharma Chemica, 4(1), 63-69. [Link]
-
Spallarossa, A., et al. (2004). "Analytical Methods for Solid Phase Peptide Synthesis." ResearchGate. [Link]
-
Jadrijević-Mladar Takač, M., et al. (2020). "Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods." ResearchGate. [Link]
-
Dener, J. M., et al. (2001). "Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries." ACS Combinatorial Science. [Link]
-
"Cleavage Cocktail Selection." CEM Corporation. [Link]
-
Gong, Y. D., & Kim, Y. J. (2003). "Traceless SolidPhase Synthesis of 2,4-Diaminoquinazolines." ResearchGate. [Link]
-
Mayer, J. P., Lewis, G. S., Curtis, M. J., & Zhang, J. (1997). "Solid phase synthesis of quinazolinones." Tetrahedron Letters, 38(49), 8445-8448. [Link]
-
Vögtle, M. M., & Marzinzik, A. L. (2004). "Synthetic Approaches Towards Quinazolines, Quinazolinones and Quinazolinediones on Solid Phase." ResearchGate. [Link]
-
"Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory." UCI Department of Chemistry. [Link]
-
Nicolaou, K. C., et al. (2007). "Solid-phase synthesis of linked heterocycles from a selenopolystyrene resin." PubMed, National Library of Medicine. [Link]
-
"Cleavage Cocktails; Reagent B." Aapptec. [Link]
-
Stan, C. D., et al. (2024). "New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies." National Institutes of Health. [Link]
-
Miles, R. W. J., & Sanford, M. S. (2018). "Solid-Phase Synthesis of Heterocycles in Practice." ResearchGate. [Link]
-
Nefzi, A., et al. (2001). "Solid-phase synthesis of bis-heterocyclic compounds from resin-bound orthogonally protected lysine." PubMed, National Library of Medicine. [Link]
-
Walsh, P. (2013). "Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin." Walsh Medical Media. [Link]
-
Al-Sanea, M. M., et al. (2020). "S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors." National Institutes of Health. [Link]
-
Mayer, J. P., et al. (1997). "Solid phase synthesis of quinazolinones." Sci-Hub. [Link]
-
"Synthesis of quinazolinones." Organic Chemistry Portal. [Link]
-
Al-Warhi, T., et al. (2024). "Design, synthesis, molecular docking, and in vitro studies of 2-mercaptoquinazolin-4(3H)-ones as potential anti-breast cancer agents." ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2019). "Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives." Oriental Journal of Chemistry, 35(1). [Link]
-
Truong, T. T., et al. (2025). "Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation." PubMed, National Library of Medicine. [Link]
-
Huang, H., & Rabenstein, D. L. (1999). "A cleavage cocktail for methionine-containing peptides." PubMed, National Library of Medicine. [Link]
-
Wang, F., et al. (2022). "Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents." MDPI. [Link]
-
Al-Sanea, M. M., et al. (2024). "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors." Dove Medical Press. [Link]
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- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Troubleshooting & Optimization
Optimization of reaction conditions for the synthesis of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one.
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize their reaction conditions for high yield and purity.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmacologically active compounds. Quinazolinone derivatives are known for a wide range of biological activities, including antimicrobial and cytotoxic properties.[1] The primary synthetic route involves the condensation of anthranilic acid with isopropyl isothiocyanate. While seemingly straightforward, this reaction is often plagued by challenges such as low yields, impurity formation, and difficult purifications. This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
A low yield of the desired product is one of the most common challenges. The following are potential causes and their corresponding solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). It is also recommended to increase the reaction temperature, as some reactions require heating to overcome the activation energy barrier.[2]
-
-
Suboptimal Solvent: The choice of solvent is critical for reactant solubility and reaction rate.
-
Solution: Screen a variety of solvents with different polarities. Ethanol is a common choice for this reaction, often used under reflux conditions.[3][4] Dimethylformamide (DMF) can also be an effective solvent.[5] Green chemistry approaches have shown success using deep eutectic solvents (DESs) like choline chloride:urea, which can act as both solvent and catalyst.[6]
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to a low yield.
-
Solution: Ensure an equimolar or slight excess of isopropyl isothiocyanate is used. A 1:1 or 1:1.1 molar ratio of anthranilic acid to isopropyl isothiocyanate is a good starting point.
-
-
Presence of Moisture: Anthranilic acid and isothiocyanates can be sensitive to moisture.
-
Solution: Use anhydrous solvents and dry glassware. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Issue 2: Formation of Multiple Products/Impurities
The presence of multiple spots on a TLC plate indicates the formation of side products.
-
Side Reactions: Isothiocyanates can undergo side reactions, especially at elevated temperatures.
-
Solution: Optimize the reaction temperature. While reflux is common, starting with a lower temperature and gradually increasing it may minimize side product formation.
-
-
Decomposition of Reactants or Product: Prolonged reaction times at high temperatures can lead to decomposition.
-
Solution: Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
-
Impure Starting Materials: The purity of anthranilic acid and isopropyl isothiocyanate is crucial.
-
Solution: Use high-purity starting materials. If necessary, purify the reactants before use (e.g., recrystallization of anthranilic acid).
-
Issue 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating the pure product can be challenging.
-
Product Solubility: The product may be soluble in the work-up solvent, leading to losses during extraction.
-
Emulsion Formation During Extraction: Emulsions can form during the work-up, making phase separation difficult.
-
Solution: Add a small amount of brine (saturated NaCl solution) to break up the emulsion.
-
-
Co-precipitation of Impurities: Impurities may co-precipitate with the product.
-
Solution: Recrystallize the crude product multiple times from a suitable solvent to achieve high purity. Column chromatography can also be employed for purification if recrystallization is not effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The reaction proceeds through a two-step process:
-
Nucleophilic addition: The amino group of anthranilic acid acts as a nucleophile and attacks the electrophilic carbon of the isothiocyanate group of isopropyl isothiocyanate. This forms a thiourea intermediate.
-
Intramolecular cyclization: The carboxyl group of the anthranilic acid moiety then undergoes an intramolecular cyclization with the thiourea, eliminating a molecule of water to form the quinazolinone ring. This cyclization is often promoted by heat.
"Anthranilic Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Isopropyl Isothiocyanate" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Thiourea Intermediate" [fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Water" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
"Anthranilic Acid" -> "Thiourea Intermediate" [label="Nucleophilic Addition"]; "Isopropyl Isothiocyanate" -> "Thiourea Intermediate"; "Thiourea Intermediate" -> "this compound" [label="Intramolecular Cyclization\n(-H2O)"]; "this compound" -> "Water" [style=invis]; }
Q2: What is the role of a base in this reaction?
A2: A base, such as triethylamine (TEA) or potassium carbonate, is often used to facilitate the reaction.[3][4] It can act as a catalyst by deprotonating the carboxylic acid of anthranilic acid, making it a better nucleophile for the cyclization step. In some procedures, the base is added to maintain alkaline conditions, which can favor the desired reaction pathway.[3][4]
Q3: Are there any alternative, "greener" synthetic methods available?
A3: Yes, green chemistry approaches have been explored for the synthesis of similar quinazolinone derivatives. These methods aim to reduce the use of hazardous solvents and energy consumption.
-
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.[6][7]
-
Deep Eutectic Solvents (DESs): DESs, such as a mixture of choline chloride and urea, can serve as both the solvent and catalyst, offering a more environmentally friendly alternative to traditional organic solvents.[6]
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Isopropyl isothiocyanate: This reagent is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Ethanol and DMF are flammable. Avoid open flames and use a heating mantle for refluxing.
-
Triethylamine: This base has a strong, unpleasant odor and is corrosive. Handle it with care in a fume hood.
General Optimized Reaction Conditions
The following table provides a set of generally optimized conditions for the synthesis of 3-alkyl-2-mercaptoquinazolin-4(3H)-ones. These should be considered as a starting point for the optimization of the synthesis of the specific 3-isopropyl derivative.
| Parameter | Recommended Condition | Rationale |
| Reactants | Anthranilic Acid, Isopropyl Isothiocyanate | - |
| Molar Ratio | 1 : 1.1 (Anthranilic Acid : Isopropyl Isothiocyanate) | A slight excess of the isothiocyanate can help drive the reaction to completion. |
| Solvent | Anhydrous Ethanol or DMF | Ethanol is a common and effective solvent for this reaction. DMF can be used if solubility is an issue.[3][4][5] |
| Catalyst | Triethylamine (catalytic amount) | A base can facilitate the cyclization step.[3][4] |
| Temperature | Reflux (for Ethanol) or 80-100 °C (for DMF) | Heat is generally required to promote the intramolecular cyclization.[3][4] |
| Reaction Time | 4-8 hours (monitor by TLC) | Reaction time can vary depending on the scale and specific conditions. |
| Work-up | Pour into ice-water, filter the precipitate | This is a standard procedure to isolate the crude product.[5] |
| Purification | Recrystallization from Ethanol | Recrystallization is a common method to purify the final product.[7] |
Experimental Protocol (General Procedure)
This protocol is a general guideline. The specific quantities and conditions should be optimized for your experimental setup.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthranilic acid (1.0 eq) and anhydrous ethanol.
-
Addition of Reactants: To the stirred suspension, add triethylamine (0.1 eq) followed by the dropwise addition of isopropyl isothiocyanate (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound.
-
Characterization: Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
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"Reflux" -> "Quench" [ltail=cluster_Reaction, lhead=cluster_Workup]; "Recrystallize" -> "Characterization" [label="7. Analyze Product"]; "Characterization" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
References
- I. H. Eissa, A. G. A. El-Helby, H. A. Mahdy, et al. (2020). Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: design, synthesis, and anti-proliferative evaluation. Bioorganic Chemistry, 105, 104380.
- M. Komar, T. Gazivoda Kraljević, I. Jerkovic, & M. Molnar. (2022). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. Molecules, 27(3), 743.
- R. A. Saad-Aldeen & M. A. Al-Iraqi. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds.
- New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2023). Molecules, 28(12), 4719.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2014). Journal of Chemistry, 2014, 395637.
- Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3- Pyridine Dicarboxylic Anhydride. (2011). Organic Chemistry: Current Research, S1:001.
- Quinazoline derivatives: synthesis and bioactivities. (2013). Archiv der Pharmazie, 346(6), 391-404.
- A. M. Patel, D. J. Patel, & K. S. Pandya. (2014). Synthesis and antimicrobial activity of some new isopropylquinazolin-4(3H)
- S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389309.
- Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. (2017). Medical Research Archives, 5(5).
- Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). Molecules, 27(13), 4289.
- Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. (2011). Saudi Pharmaceutical Journal, 19(4), 233-241.
- Synthesis, transformations of 5,5-dimethyl-3-propyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazoline-4(1H)-one and antibacterial properties of the obtained compounds. (2022). Armyanskij Khimicheskij Zhurnal, 75(3-4), 294-303.
- Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Drug Design, Development and Therapy, 18, 5109-5127.
- Design, synthesis, molecular docking, and in vitro studies of 2-mercaptoquinazolin-4(3H)-ones as potential anti-breast cancer agents. (2024). Saudi Pharmaceutical Journal, 32(3), 101971.
- One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. (2024). Scientific Reports, 14(1), 11333.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). DARU Journal of Pharmaceutical Sciences, 22(1), 20.
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- 4. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing the Synthesis of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one
Welcome to the technical support center for the synthesis and purification of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Quinazolinone derivatives are prevalent in a variety of bioactive compounds, making their efficient synthesis critical for drug discovery and development.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounding our recommendations in established chemical principles and the latest research. Our goal is to empower you to improve both the yield and purity of your target compound.
Section 1: The Synthetic Foundation
The most common and direct route to this compound involves the condensation of anthranilic acid with isopropyl isothiocyanate. This reaction proceeds via a nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization and dehydration to form the final quinazolinone ring.[3][4]
Caption: General synthesis pathway for this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and workup in a direct question-and-answer format.
I. Low Reaction Yield
Question: My reaction yield is consistently below 50%. What are the primary causes and how can I systematically improve it?
Answer: Low yield is a multifaceted problem that can stem from reaction conditions, reagent quality, or workup procedures. Let's break down the likely culprits.
-
Cause 1: Incomplete Reaction The condensation reaction may not be proceeding to completion. The activation energy for the cyclization step can be a bottleneck.
-
Solution:
-
Optimize Temperature & Time: Conventionally, this reaction is refluxed in a solvent like ethanol.[5] Ensure you are reaching the appropriate reflux temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after several hours, consider extending the reaction time. Some syntheses benefit from microwave-assisted heating, which can dramatically reduce reaction times and sometimes improve yields.[3][6]
-
Catalyst Choice: While the reaction can proceed without a catalyst, a base is often employed to facilitate the process. Triethylamine is commonly used in stoichiometric amounts.[3] It acts by deprotonating the carboxylic acid and facilitating the final cyclization. Ensure your base is fresh and anhydrous.
-
-
-
Cause 2: Suboptimal Solvent System The solvent plays a crucial role in reactant solubility and can influence the reaction mechanism.
-
Solution: Ethanol is a standard choice, but if yields are poor, consider alternatives. Recent green chemistry approaches have shown that Deep Eutectic Solvents (DESs), such as choline chloride:urea, can act as both the solvent and catalyst, leading to good yields.[3][4] For more challenging substrates, a higher boiling point solvent like DMF may be used, though this can complicate purification.[7]
-
-
Cause 3: Side Reactions & Degradation At elevated temperatures, starting materials or the product can degrade. A common side reaction is the decarboxylation of the thioureidobenzoic acid intermediate if cyclization is slow.
-
Solution: Avoid excessively high temperatures or prolonged heating beyond what is necessary for reaction completion. If degradation is suspected (indicated by significant darkening of the reaction mixture), attempt the reaction at a lower temperature for a longer duration.
-
-
Cause 4: Mechanical Loss During Workup Significant product can be lost during precipitation, filtration, and washing steps.
-
Solution: When precipitating the product by pouring the reaction mixture into water, ensure the water is cold (ice-water bath) to maximize precipitation. Use a minimal amount of cold solvent to wash the filtered product to avoid redissolving it.
-
Table 1: Troubleshooting Summary for Low Yield
| Potential Cause | Recommended Action & Rationale |
|---|---|
| Incomplete Reaction | Increase reaction time and/or temperature. Monitor via TLC. Use a base catalyst like triethylamine to promote cyclization.[3] |
| Poor Reagent Quality | Use fresh, anhydrous solvents and reagents. Isopropyl isothiocyanate can degrade over time. |
| Suboptimal Solvent | Consider alternative solvents like Deep Eutectic Solvents (DESs) for improved yield and greener conditions.[4] |
| Product Degradation | Avoid excessive heat. If the mixture darkens significantly, reduce the reaction temperature. |
| Loss During Workup | Precipitate product in an ice-water bath. Wash the filtered solid with a minimal amount of cold solvent. |
II. Product Purity Issues
Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. How do I identify and remove common impurities?
Answer: Purity is paramount. Impurities typically consist of unreacted starting materials or side products. A systematic purification strategy is essential.
-
Impurity Identification:
-
Unreacted Anthranilic Acid: This is a common impurity. It is more polar than the product and will have a lower Rf value on a normal-phase TLC plate. It can be identified by co-spotting with a standard.
-
Side Products: Uncyclized thiourea intermediates or by-products from degradation can be present.
-
Analytical Techniques: The most effective methods for identifying impurities are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[8][9]
-
-
Purification Strategy 1: Recrystallization (Most Common) Recrystallization is often the most effective method for purifying this compound. The key is selecting an appropriate solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.
-
Protocol: See Section 3 for a detailed recrystallization protocol.
-
Solvent Selection: Ethanol or an ethanol/water mixture is a very common and effective choice. Other potential solvents include isopropanol, acetonitrile, or ethyl acetate/hexane mixtures.[8] Experiment with small amounts to find the optimal system.
-
Table 2: Common Recrystallization Solvent Systems
| Solvent System | Application Notes |
|---|---|
| Ethanol | A good first choice. Dissolve the crude product in hot ethanol and allow it to cool slowly. |
| Ethanol / Water | For products that are too soluble in pure ethanol. Dissolve in hot ethanol and add water dropwise until turbidity appears, then reheat to clarify and cool. |
| Isopropanol | An alternative to ethanol with slightly different solubility characteristics. |
| Ethyl Acetate / Hexane | Useful for less polar impurities. Dissolve in a minimal amount of hot ethyl acetate and add hexane as an anti-solvent. |
-
Purification Strategy 2: Acid-Base Extraction This technique can be used to remove unreacted anthranilic acid before recrystallization.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a mild aqueous base (e.g., 5% sodium bicarbonate solution). The acidic anthranilic acid will be deprotonated and move into the aqueous layer.
-
Separate the layers, wash the organic layer with brine, dry it with a drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent to recover the cleaner crude product for recrystallization.
-
Section 3: Protocols & Workflows
Standard Synthesis Protocol
-
Setup: To a round-bottom flask equipped with a reflux condenser, add anthranilic acid (1.0 eq).
-
Reagents: Add ethanol as the solvent, followed by triethylamine (1.1 eq).[10] Stir the mixture until the solids dissolve.
-
Addition: Add isopropyl isothiocyanate (1.05 eq) dropwise to the stirring solution.
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 2:1 Hexane:Ethyl Acetate mobile phase).[8]
-
Isolation: After the reaction is complete (disappearance of the anthranilic acid spot), allow the mixture to cool to room temperature. Pour the mixture slowly into a beaker of cold water with stirring.
-
Filtration: A precipitate should form. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold water, followed by a small amount of cold hexane to aid in drying.
-
Drying: Dry the crude product under vacuum.
Purification Workflow: From Crude Solid to Pure Compound
Caption: A standard workflow for the purification by recrystallization.
Section 4: Frequently Asked Questions (FAQs)
Q1: Are there any "green" or more efficient synthesis methods available? A1: Yes, modern synthetic methods aim to reduce waste and energy consumption. For this specific synthesis, two green approaches have proven effective:
-
Microwave-Assisted Synthesis: Using microwave irradiation can significantly shorten reaction times from hours to minutes and often leads to higher yields by providing rapid, uniform heating.[6][11]
-
Deep Eutectic Solvents (DESs): As mentioned earlier, using a DES like choline chloride:urea can serve as both a recyclable, non-toxic solvent and a catalyst, simplifying the reaction setup and workup.[3][12]
Q2: How can I definitively confirm the purity and structure of my final product? A2: A combination of analytical techniques is required for full characterization and purity confirmation.
Table 3: Analytical Techniques for Final Product Confirmation
| Technique | Purpose | Key Observations |
|---|---|---|
| TLC | Quick purity check and reaction monitoring. | A single spot indicates high purity. |
| HPLC | Quantitative purity analysis. | A single major peak with area % >95% is desired.[9] |
| ¹H NMR | Structural confirmation and purity assessment. | Correct chemical shifts, integration values, and splitting patterns for all protons. Absence of impurity signals.[3][13] |
| ¹³C NMR | Structural confirmation. | Confirms the number of unique carbons in the molecule.[3] |
| Mass Spec (MS) | Molecular weight confirmation. | The molecular ion peak [M+H]⁺ or [M]⁺ should match the calculated molecular weight. |
| FT-IR | Functional group identification. | Presence of characteristic peaks for C=O (amide), C=S (thione), and N-H/S-H groups.[13] |
Caption: Recommended analytical workflow for purity and structure validation.
Q3: The product appears to be in the thiol form based on NMR. Is this expected? A3: Yes. Although the name contains "mercapto" (implying a thiol, S-H) and "one" (implying a ketone, C=O), this class of compounds can exist in tautomeric forms (thiol/thione). Spectroscopic evidence, particularly the characteristic ¹H NMR chemical shift for the thiol proton found around 12 ppm, indicates that these compounds predominantly exist in the thiol form in solution.[3]
References
-
Molnar, M., et al. (2022). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. Molecules. Available at: [Link]
-
Maiden, T. M. M., & Harrity, J. P. A. (2016). Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
-
Plesa, A., et al. (2023). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules. Available at: [Link]
-
Komar, M., et al. (2022). 2-Mercapto-3-phenylquinazolin-4(3H)-one yields obtained in different choline chloride-based DESs at 80 °C. ResearchGate. Available at: [Link]
-
Ghorbani-Vaghei, R., & Dastkhoon, M. (2020). Transition-metal-catalyzed synthesis of quinazolines: A review. Applied Organometallic Chemistry. Available at: [Link]
-
Van der Heijden, L. A. M., et al. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry. Available at: [Link]
-
Borah, P. P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Available at: [Link]
-
Maleki, A., et al. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports. Available at: [Link]
-
Plesa, A., et al. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules. Available at: [Link]
-
Sridhar, S. K., et al. (2009). Analytical and Biological Characterization of Quinazoline Semicarbazone Derivatives. The Review of Diabetic Studies. Available at: [Link]
-
Orfi, L., et al. (2004). Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. Current Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The effect of reaction conditions on yield of title compound III-1. ResearchGate. Available at: [Link]
-
Choi, J.-E., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules. Available at: [Link]
-
Sridhar, S. K., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. Available at: [Link]
-
Sharma, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]
-
Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. Available at: [Link]
-
El-Hashash, M. A., et al. (2011). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3- Pyridine Dicarboxylic Anhydride. Hilaris Publisher. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]
-
Alafeefy, A. M. (2011). Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity. ResearchGate. Available at: [Link]
-
Komar, M., et al. (2022). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. ResearchGate. Available at: [Link]
-
Shaik, S. S., et al. (2022). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. ResearchGate. Available at: [Link]
-
Abuelizz, H. A., et al. (2012). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Avicenna Journal of Medical Biochemistry. Available at: [Link]
-
Zhang, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie. Available at: [Link]
-
Komar, M., et al. (2018). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. ResearchGate. Available at: [Link]
-
Al-Obaid, A. H. A., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Wang, S., et al. (2018). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules. Available at: [Link]
-
Waghmare, P. S., et al. (2022). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
Thapa, P., et al. (2012). Synthesis and SAR optimization of quinazolin-4(3H)-ones as poly(ADP-ribose)polymerase-1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Plesa, A., et al. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. National Center for Biotechnology Information. Available at: [Link]
-
Zheng, X., et al. (2007). Synthesis and antifungal bioactivities of 3-alkylquinazolin-4-one derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Al-Salahi, R., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Asif, M., et al. (2024). Design, synthesis, molecular docking, and in vitro studies of 2-mercaptoquinazolin-4(3H)-ones as potential anti-breast cancer agents. ResearchGate. Available at: [Link]
- Vostrel, J. A., & Hartz, R. E. (1982). Purification of 2-mercaptobenzothiazole. Google Patents.
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Sławiński, J., et al. (2021). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules. Available at: [Link]
-
El-Naggar, A. M., et al. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy. Available at: [Link]
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Troubleshooting common issues in quinazolinone synthesis.
Introduction: Welcome to the Technical Support Center for Quinazolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Quinazolinones are a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental issues directly.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during quinazolinone synthesis, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q1: My quinazolinone synthesis is resulting in a very low yield or no product at all. What are the common culprits and how can I troubleshoot this?
A1: Low or no yield is a frequent challenge in quinazolinone synthesis and can be attributed to several factors. A systematic evaluation of your experimental setup is key to pinpointing the root cause.[2]
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Extend the reaction time and monitor the progress closely using Thin Layer Chromatography (TLC). A moderate increase in the reaction temperature can also enhance the reaction rate.[3]
-
-
Sub-optimal Reagents and Solvents: The purity of starting materials and the choice of solvent are critical.
-
Solution: Ensure the purity of your starting materials (e.g., anthranilic acid, 2-aminobenzamides) and consider purifying them if necessary.[4] The solvent polarity can significantly influence the reaction's success. Polar solvents like DMF and water have been shown to provide excellent yields in some cases, while non-polar solvents like toluene may be less effective.[4][5] A solvent screen is often a worthwhile optimization step.[4][6]
-
-
Inefficient Catalyst Activity: For catalyzed reactions, the choice and activity of the catalyst are paramount.
-
Solution: If using a catalyst, ensure it is fresh and active. Catalyst poisoning by impurities in the starting materials or solvent can occur. Consider optimizing the catalyst loading.[4]
-
-
Atmosphere Control: Some quinazolinone syntheses are sensitive to air and moisture.[7]
-
Solution: Running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the degradation of sensitive reagents and intermediates, thereby improving the yield.[7]
-
Troubleshooting Workflow for Low Yield:
Sources
Technical Support Center: Overcoming Solubility Challenges of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one in Biological Assays
Welcome to the technical support center dedicated to addressing the solubility challenges of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in various biological assays. As a Senior Application Scientist, I will provide you with in-depth technical guidance, troubleshooting strategies, and practical, step-by-step protocols to ensure the successful integration of this compound into your experimental workflows.
Understanding the Challenge: The Intrinsic Poor Solubility of Quinazolinones
The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] However, a common hurdle in the preclinical evaluation of these compounds is their inherently low aqueous solubility. This poor solubility stems from the rigid, fused heterocyclic ring system and lipophilic substituents, which contribute to high crystal lattice energy, making it difficult for water molecules to effectively solvate the compound.[5] Consequently, researchers often encounter issues with compound precipitation, leading to inaccurate and irreproducible results in biological assays.
This guide will equip you with the knowledge and techniques to effectively overcome these solubility challenges, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my aqueous assay buffer. What is the first step I should take?
A1: The initial and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its excellent solubilizing power for a broad range of organic compounds.[5]
-
Expert Insight: It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can prematurely initiate precipitation. For particularly challenging compounds, gentle warming (up to 37°C) and brief ultrasonication can aid in complete dissolution.
Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my cell culture medium. What's happening and how can I fix it?
A2: This phenomenon, often termed "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment of the assay medium. The rapid dilution of the DMSO stock into the aqueous buffer causes a significant drop in the solvent's solubilizing capacity.
Here are several strategies to address this, which we will explore in more detail in the troubleshooting section:
-
Optimize the Final DMSO Concentration: Determine the highest tolerable concentration of DMSO for your specific cell line that maintains compound solubility.
-
Employ a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound to the aqueous environment.
-
Utilize Co-solvents: Introduce a secondary water-miscible organic solvent to your assay buffer.
-
Incorporate Solubility Enhancers: Consider the use of cyclodextrins or surfactants to improve aqueous solubility.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% DMSO is well-tolerated by most cell lines without significant cytotoxicity.[6] However, it is imperative to perform a vehicle control experiment to determine the specific tolerance of your cell line.
-
Trustworthiness Pillar: Always include a vehicle control in your experiments. This consists of the assay medium with the same final concentration of DMSO (or other solvents) used to deliver the compound, but without the compound itself. This will allow you to distinguish between the effects of the compound and the solvent.
Troubleshooting Guide: From Precipitation to Clear Results
This section provides a systematic approach to troubleshooting and resolving solubility issues with this compound.
Issue 1: Compound Precipitation Upon Dilution from DMSO Stock
This is the most common challenge. The following workflow will guide you in selecting the appropriate solubilization strategy.
Caption: Decision tree for addressing compound precipitation.
Data Presentation: Solvent Effects on Cell Viability
The choice of solvent and its final concentration can significantly impact cell health. The following table summarizes the general effects of DMSO on cell viability, but it is crucial to validate these for your specific cell line.
| Final DMSO Concentration | General Effect on Cell Viability |
| < 0.1% | Generally considered safe for most cell lines with minimal to no cytotoxic effects.[6] |
| 0.1% - 0.5% | Typically well-tolerated, but some sensitive cell lines may show slight reductions in proliferation or other subtle effects. This is a common working range for many in vitro assays.[6] |
| > 0.5% - 1.0% | Increased risk of cytotoxicity, which can manifest as reduced cell proliferation, changes in morphology, or induction of stress responses. The effects are often cell line-dependent. |
| > 1.0% | Significant cytotoxicity is expected for most cell lines. This concentration can lead to cell cycle arrest, apoptosis, or necrosis and should generally be avoided in cell-based assays unless it is part of the experimental design to induce stress.[6] |
Experimental Protocols: Step-by-Step Methodologies
Here, we provide detailed protocols for key solubilization techniques.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This is the foundational protocol for working with this compound.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Warming block or water bath (optional)
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM).
-
Weigh the compound: Accurately weigh the compound and transfer it to a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the mixture vigorously until the compound is fully dissolved.
-
(Optional) Aid dissolution: If the compound does not readily dissolve, gently warm the solution to 37°C and/or sonicate for short intervals (e.g., 5-10 minutes). Visually inspect to ensure no particles remain.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[7][8]
Caption: Workflow for using HP-β-CD to enhance solubility.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous buffer (e.g., PBS, saline)
-
Vortex mixer
-
Shaker or rotator
Procedure:
-
Prepare HP-β-CD solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Ensure it is fully dissolved.
-
Add compound to HP-β-CD solution: While vortexing the HP-β-CD solution, slowly add the DMSO stock of this compound. The molar ratio of HP-β-CD to the compound should be optimized, but a starting point of 10:1 to 100:1 is common.
-
Incubate for complexation: Incubate the mixture at room temperature or 37°C for at least 1 hour with continuous mixing (e.g., on a shaker or rotator) to facilitate the formation of the inclusion complex.
-
Final dilution: The resulting clear solution can then be sterile-filtered and diluted into your final assay medium.
Application-Specific Guidance
The choice of solubilization strategy can be influenced by the type of biological assay being performed.
Antimicrobial Assays (Broth Microdilution)
In antimicrobial susceptibility testing, it is crucial that the solvent does not interfere with microbial growth.
-
Recommendation: Maintain the final DMSO concentration at the lowest possible level that keeps the compound in solution, typically ≤1%. Always include a solvent control to assess its impact on bacterial or fungal growth. A standard protocol involves preparing a working solution by dissolving a 4 mg sample in 0.5 ml of DMSO, followed by the addition of 4.5 ml of a physiological solution.[8]
Cell-Based Anticancer Assays (e.g., MTT, Apoptosis Assays)
For assays involving mammalian cell lines, minimizing solvent-induced cytotoxicity is paramount.
-
Recommendation: Prioritize keeping the final DMSO concentration at or below 0.5%.[6] If higher concentrations are needed for solubility, it is essential to conduct thorough vehicle control experiments to account for any solvent-induced effects on cell viability and proliferation. For compounds that are particularly difficult to dissolve, the use of HP-β-CD is a highly recommended alternative to high concentrations of organic solvents. Recent studies have demonstrated the utility of 2,3-disubstituted quinazolin-4(3H)-one derivatives in cytotoxicity assays against various cancer cell lines, including HepG2.[1][2]
Conclusion
Successfully overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By understanding the underlying principles of solubility and employing the strategies and protocols outlined in this guide, researchers can ensure the generation of reliable and reproducible data. Remember to always validate your chosen solubilization method for compatibility with your specific biological assay and to include appropriate controls.
References
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]
-
Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 27(2), 915. [Link]
-
Tonea, A., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbial World, 13(3), 254-263. [Link]
-
Pop, O., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 30(24), 4719. [Link]
-
Pop, O., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. National Center for Biotechnology Information. [Link]
-
Pop, O., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. PubMed. [Link]
-
El-Azab, A. S., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. National Center for Biotechnology Information. [Link]
-
Al-Suwaidan, I. A., et al. (2024). Design, synthesis, molecular docking, and in vitro studies of 2-mercaptoquinazolin-4(3H)-ones as potential anti-breast cancer agents. ResearchGate. [Link]
-
Lee, J., et al. (2025). Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]
-
Lee, J., et al. (2025). Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Center for Biotechnology Information. [Link]
-
Lee, J., et al. (2025). Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed. [Link]
-
Kumar, A., et al. (2011). Exploration of antimicrobial and antioxidant potential of newly synthesized 2,3-disubstituted quinazoline-4(3H)-ones. PubMed. [Link]
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- 2. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: In Vivo Stability of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one
Document ID: TSG-IMQ-001
Last Updated: January 17, 2026
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals encountering stability challenges with 3-isopropyl-2-mercaptoquinazolin-4(3H)-one during in vivo studies. The inherent reactivity of the thiol (-SH) group in this molecule presents a significant hurdle, often leading to oxidative degradation and compromised experimental outcomes. This document provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in established principles of pharmaceutical science. We will explore the root causes of instability and offer validated strategies for formulation, analysis, and handling to ensure the integrity of your compound from the benchtop to the in vivo model.
Section 1: Understanding the Core Problem - Chemical Instability
Question: Why is my this compound degrading in my formulation vehicle?
Answer: The primary cause of instability for this compound is the oxidation of its 2-mercapto (-SH, or thiol) group. Thiols are highly susceptible to oxidation, which can be initiated or accelerated by several factors commonly present in a laboratory or in vivo environment:
-
Oxygen: The presence of dissolved atmospheric oxygen is a major driver of oxidation.
-
Metal Ions: Trace metal ions (e.g., Cu²⁺, Fe³⁺) in buffers or excipients can catalyze the oxidation of thiols.
-
pH: The thiol group exists in equilibrium with its anionic form, the thiolate (-S⁻). The thiolate is significantly more nucleophilic and prone to oxidation than the neutral thiol. The pKa of the thiol group dictates this equilibrium, and at pH values approaching or exceeding the pKa, the rate of oxidation increases dramatically.
-
Light and Temperature: Exposure to UV light and elevated temperatures can provide the energy needed to initiate and accelerate oxidative reactions.
The most common degradation pathway is the formation of a disulfide bond (-S-S-) between two molecules of the parent compound, creating a dimer. Further oxidation can lead to the formation of sulfinic and sulfonic acids, which are typically inactive and represent irreversible degradation.[1][2]
Caption: Oxidative degradation of a thiol-containing compound.
Section 2: Pre-Formulation and Analytical Strategy
A robust stability-indicating analytical method is non-negotiable. You cannot enhance what you cannot measure.
Question: How do I develop an analytical method to accurately measure the stability of my compound?
Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. The goal is to separate the parent compound from its potential degradants, primarily the disulfide dimer.
Step-by-Step HPLC Method Development Protocol:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a versatile choice for small molecules of moderate polarity.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acidic pH helps to keep the thiol group protonated, improving peak shape and retention.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution: A gradient is crucial to separate the more nonpolar disulfide dimer from the parent compound.
-
Start with a low percentage of Solvent B (e.g., 10-20%).
-
Ramp up to a high percentage (e.g., 90-95%) over 10-15 minutes.
-
Hold for a few minutes to ensure all components elute.
-
Return to initial conditions and allow the column to re-equilibrate.
-
-
Detection: UV detection is typically sufficient. Determine the lambda max (λmax) of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
-
Forced Degradation Study: To validate that your method is "stability-indicating," you must intentionally degrade your compound and prove that the degradant peaks are resolved from the parent peak.
-
Oxidative Stress: Dissolve the compound in your vehicle and add a small amount of 3% hydrogen peroxide (H₂O₂).[1]
-
Acid/Base Stress: Expose the compound to dilute HCl and NaOH.
-
Thermal Stress: Heat the solution or solid compound.
-
Analyze the stressed samples by HPLC. You should observe a decrease in the parent peak area and the appearance of new peaks (e.g., the disulfide dimer). Peak purity analysis using a PDA detector can confirm that the parent peak is not co-eluting with any degradants.
-
Table 1: Example HPLC Gradient for Stability Analysis
| Time (min) | % Solvent A (0.1% FA in H₂O) | % Solvent B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 15.0 | 5 | 95 | 1.0 |
| 20.0 | 5 | 95 | 1.0 |
| 20.1 | 90 | 10 | 1.0 |
| 25.0 | 90 | 10 | 1.0 |
This is a starting point and must be optimized for your specific system.
Section 3: Formulation Strategies for Enhanced Stability
Once you have a reliable analytical method, you can begin to systematically improve the stability of your formulation. The strategy is to create a chemical environment that minimizes oxidation.
Question: What excipients can I add to my vehicle to prevent oxidation?
Answer: A multi-pronged approach using a combination of excipients is most effective.[3][4][5]
-
Antioxidants: These are compounds that are more readily oxidized than your drug, thereby sacrificially protecting it.
-
Ascorbic Acid (Vitamin C): A common, water-soluble antioxidant.
-
Butylated Hydroxytoluene (BHT): An effective antioxidant for more lipid-based vehicles.
-
N-acetylcysteine (NAC): A thiol-containing antioxidant that can also help maintain the cellular redox state.[2]
-
-
Chelating Agents: These agents "trap" metal ions, preventing them from catalyzing oxidative reactions.
-
Ethylenediaminetetraacetic acid (EDTA): The most common chelating agent used in pharmaceutical formulations.[3]
-
-
pH Control (Buffers): Maintaining an acidic pH is critical.
-
Citrate Buffer: A biocompatible buffer that can maintain a pH in the 3-6 range.
-
Acetate Buffer: Useful for maintaining pH in the 3.6-5.6 range.
-
Rationale: By keeping the pH well below the pKa of the thiol group, you ensure it remains in its less reactive protonated (-SH) form, significantly slowing the rate of oxidation.
-
Question: How do I design a stable formulation for an oral gavage study?
Answer: For an aqueous-based oral gavage formulation, a combination vehicle is recommended.
Example Formulation Protocol:
-
Prepare the Buffer: Start by preparing a 0.1 M citrate buffer at pH 4.0.
-
Add Stabilizers: To the buffer, add EDTA to a final concentration of 0.1 mg/mL. Then, add ascorbic acid to a final concentration of 1 mg/mL.
-
De-gas the Vehicle: Sparge the vehicle with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen. This is a critical step.
-
Add Compound: Weigh your this compound and add it to the de-gassed, stabilized vehicle. If solubility is an issue, co-solvents like PEG 400 or propylene glycol can be added after the stabilizers are dissolved.
-
Storage: Store the final formulation in amber vials, blanketed with nitrogen, and refrigerated (2-8°C) until use.
Caption: Workflow for preparing a stabilized formulation.
Section 4: Advanced Strategy - Prodrug Approach
Question: My compound is still too unstable for long-term studies. Is there a way to chemically modify it to be more stable?
Answer: Yes, a prodrug strategy is an advanced but highly effective approach. This involves temporarily masking the reactive thiol group with a chemical moiety that is cleaved in vivo to release the active parent drug.[6][7]
A common strategy for thiols is to create a thioester or a disulfide prodrug.[8][9]
-
Thioester Prodrug: The thiol is reacted to form a thioester (e.g., an acetylthioester). This ester is generally stable in formulation but is rapidly hydrolyzed by esterase enzymes in the plasma and tissues to release the free thiol.[8]
-
Disulfide Prodrug: The compound is linked via a disulfide bond to another molecule, such as glutathione or cysteine. This disulfide is stable to simple oxidation but can be reduced by endogenous reducing agents like glutathione in vivo to release the active drug.[9]
Conceptual Workflow for Prodrug Strategy:
-
Synthesis: Synthesize the thioester or disulfide derivative of this compound.
-
In Vitro Stability: Confirm the enhanced stability of the prodrug in the formulation vehicle using your HPLC method. You should see minimal degradation.
-
In Vitro Conversion: Demonstrate that the prodrug is converted back to the parent compound in the presence of plasma or liver microsomes (for thioesters) or reducing agents like glutathione (for disulfides).
-
In Vivo PK Study: Administer the prodrug to an animal model and measure the plasma concentrations of both the prodrug and the released parent compound over time. This confirms in vivo conversion and establishes the pharmacokinetic profile.
Caption: The concept of a thioester prodrug strategy.
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I use DMSO as a vehicle for my in vivo study? A1: While DMSO is an excellent solvent, it is not recommended as the primary vehicle for thiol-containing compounds. DMSO can promote the oxidation of thiols. If it must be used for solubility, keep the concentration as low as possible (e.g., <10%) in a fully stabilized aqueous vehicle as described above.
Q2: I see a new peak in my HPLC that is not the disulfide dimer. What could it be? A2: This could be an adduct with an excipient or a further oxidation product like a sulfinic acid. Mass spectrometry (LC-MS) is the best tool to identify the mass of the unknown peak and elucidate its structure.
Q3: How often should I prepare a fresh formulation? A3: Ideally, the formulation should be prepared fresh for each day of dosing. If this is not feasible, a stability study should be conducted on the formulation stored under the intended conditions (e.g., 4°C, protected from light) to define its usable shelf-life. Analyze the formulation at time zero and after 24, 48, and 72 hours to ensure the parent compound concentration remains within an acceptable range (e.g., >95% of initial).
Q4: My compound seems to be disappearing from the solution, but I don't see any degradation peaks. What is happening? A4: This could be an issue of adsorption to the container surface. Thiols can be "sticky," especially with certain types of plastics. Try using silanized glass vials or polypropylene tubes to minimize adsorption. Also, ensure the compound is fully dissolved and not precipitating out of solution over time.
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Baldwin, A. D., & Kiick, K. L. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 25(10), 1873–1881. [Link]
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Lyon, R. P., & Kiick, K. L. (2015). Long-term stabilization of maleimide-thiol conjugates. Methods in Molecular Biology, 1266, 347-357. [Link]
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Li, J., et al. (2021). Design of a Thiol-Responsive, Traceless Prodrug with Rapid Self-Immolation for Cancer Chemotherapy. ACS Applied Bio Materials, 4(6), 4982–4989. [Link]
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Zhang, D., et al. (2021). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Bioconjugate Chemistry, 32(10), 2135-2143. [Link]
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Zhao, Y. (2017). New Chemical Strategies for prodrug preparations: from sulfide to doxorubicin. SciSpace. [Link]
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Wang, Y., et al. (2013). Synthesis and biological studies of the thiols-triggered anticancer prodrug for a more effective cancer therapy. Bioorganic & Medicinal Chemistry Letters, 23(17), 4823–4826. [Link]
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Rai, R., et al. (2012). δ-Thiolactones as prodrugs of thiol-based glutamate carboxypeptidase II (GCPII) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(12), 4048–4051. [Link]
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Mollitor, J., et al. (2023). Cyclic Dichalcogenides Extend the Reach of Bioreductive Prodrugs to Harness Thiol/Disulfide Oxidoreductases: Applications to seco-Duocarmycins Targeting the Thioredoxin System. ACS Central Science, 9(4), 673–686. [Link]
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Turnell, D. C., & Cooper, J. D. (1984). The stability of the o-phthalaldehyde/2-mercaptoethanol derivatives of amino acids: an investigation using high-pressure liquid chromatography with a precolumn derivatization technique. Analytical Biochemistry, 142(1), 98–102. [Link]
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Skotlar, M., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 323. [Link]
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Kaur, S., & Chabal, S. (2022). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. RSC Medicinal Chemistry, 13(10), 1184-1203. [Link]
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De Brouwere, K., et al. (2014). Sampling And Stability of Mercaptans: Comparison Between Bags, Canisters and Sorbent Tubes. Chemical Engineering Transactions, 40, 103-108. [Link]
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Samuni, Y., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. Current Medicinal Chemistry, 28(33), 6789-6807. [Link]
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ATSDR. (1992). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
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Molnár-Perl, I. (2001). Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives: o-Phthaldialdehyde/2-mercaptoethanol reagent. Journal of Chromatography B: Biomedical Sciences and Applications, 764(1-2), 1-33. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 17, 2026, from [Link]
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Thomas, C. (2015). Excipient Selection for Protein Stabilization. Pharmaceutical Technology, 39(8). [Link]
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Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]
-
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
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Najam Academy. (2022, May 16). Oxidizing and Reducing Agents | Easy Trick [Video]. YouTube. [Link]
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EBSCO. (n.d.). Oxidizing Agents. Research Starters. Retrieved January 17, 2026, from [Link]
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Pifferi, G., & Restani, P. (2008). Overview of pharmaceutical excipients used in tablets and capsules. Drug Topics. [Link]
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Leichner, C., et al. (2020). Per-6-Thiolated Cyclodextrins: A Novel Type of Permeation Enhancing Excipients for BCS Class IV Drugs. ACS Applied Materials & Interfaces, 12(6), 6901–6911. [Link]
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Aragen Life Sciences. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions [Video]. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). 4(3h)-quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride. PubChem. Retrieved January 17, 2026, from [Link]
-
Geman, N. A., et al. (2025). New Quinazolin-4(3 H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 30(24), 4719. [Link]
-
Kumar, D., et al. (2011). Exploration of antimicrobial and antioxidant potential of newly synthesized 2,3-disubstituted quinazoline-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 21(14), 4334–4337. [Link]
-
Geman, N. A., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 30(24), 4719. [Link]
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- 7. Synthesis and biological studies of the thiols-triggered anticancer prodrug for a more effective cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. δ-Thiolactones as prodrugs of thiol-based glutamate carboxypeptidase II (GCPII) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Refinement of analytical methods for accurate quantification of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one
Answering as a Senior Application Scientist.
Technical Support Center: Accurate Quantification of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one
Welcome to the technical support center for the analytical quantification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your analytical methods. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust, reproducible, and trustworthy.
The accurate quantification of this compound, a heterocyclic compound with significant interest in medicinal chemistry, presents unique challenges primarily due to its mercapto (-SH) group.[1][2] This functional group is susceptible to oxidation and can interact with metallic components of analytical systems, leading to issues with peak shape, stability, and reproducibility. This guide provides troubleshooting solutions and validated protocols to overcome these challenges.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
Reversed-phase HPLC with UV detection is the most common and robust method for quantifying this compound. However, its chemical properties can lead to several common chromatographic issues.
Q1: Why am I observing significant peak tailing for my analyte?
Answer: Peak tailing is the most frequent issue encountered with this compound and is almost always linked to the thiol (-SH) group. There are two primary causes:
-
Secondary Silanol Interactions: The stationary phase in most reversed-phase columns is silica-based. Residual, un-capped silanol groups on the silica surface are acidic and can form strong hydrogen bonds with the lone pair electrons on the sulfur atom of your analyte. This strong, secondary interaction causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.
-
Chelation with Metal Contaminants: The thiol group can chelate with trace metal ions (e.g., iron, nickel, chromium) present in the stainless steel components of the HPLC system (frits, tubing, column body) or within the silica packing itself. This interaction also retards the elution of the analyte, contributing to severe tailing.[3]
Troubleshooting Solutions:
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize accessible silanol groups.
-
Incorporate a Competing Base or Chelating Agent in the Mobile Phase:
-
Competing Base: Adding a small amount of a basic modifier like triethylamine (TEA) can neutralize active silanol sites. However, TEA can shorten column lifetime.
-
Chelating Agent: Adding a low concentration (e.g., 0.1 mM) of Ethylenediaminetetraacetic acid (EDTA) to your aqueous mobile phase can effectively sequester metal ions throughout the system, preventing them from interacting with your analyte.
-
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) using a buffer like phosphate or formate will ensure the residual silanol groups are protonated and less active. This is often the simplest and most effective solution.
-
Use a Column with a Polar-Embedded Stationary Phase: These columns have a polar group (e.g., carbamate) embedded near the base of the alkyl chain. This creates a water-enriched layer near the silica surface that shields the analyte from interacting with residual silanols.[4]
Q2: My analyte's retention time is decreasing or drifting with every injection. What is happening?
Answer: Drifting retention times suggest a change in the chromatographic system or the analyte itself.[5][6] For this compound, this often points to analyte stability issues.
-
Oxidative Dimerization: The most probable cause is the oxidation of the mercapto group to form a disulfide dimer. This dimer is significantly less polar than the parent monomer and will therefore elute much earlier in a reversed-phase system. If this oxidation occurs in your sample vial over time, you will see the peak for the parent compound decrease while a new, earlier-eluting peak (the dimer) appears and grows.
Troubleshooting Solutions:
-
Sample Preparation: Prepare samples fresh and immediately before analysis. Dissolve the compound in a deoxygenated solvent. Consider adding a small amount of an antioxidant like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the sample diluent to prevent oxidation.
-
Control Temperature: Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C) to slow down degradation.[5]
-
Ensure System Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. Drifting retention can occur if the column chemistry has not stabilized.[4] A minimum of 10 column volumes is recommended for equilibration.
Q3: I am seeing a new, unexpected peak in my chromatogram that grows over time. What is it?
Answer: As mentioned above, this is a classic sign of the formation of the disulfide-linked dimer of this compound. The dimer has a much higher molecular weight but is less polar, causing it to elute earlier than the monomer in reversed-phase chromatography.
Confirmation and Solution:
-
Confirmation: If you have access to a mass spectrometer, analyze the new peak. Its m/z value should correspond to (2 * M - 2), where M is the molecular weight of the parent compound, confirming the loss of two hydrogen atoms to form the disulfide bond.
-
Solution: The solution is prevention. Refer to the sample preparation strategies in the previous question: use fresh samples, deoxygenated solvents, and consider adding an antioxidant to your sample diluent.
General Analytical FAQs
Q1: What is the best way to prepare and store stock solutions of this compound?
Answer: Due to its oxidative instability, proper preparation and storage are critical.
-
Solvent: Use HPLC-grade, deoxygenated solvents. Acetonitrile or methanol are common choices.
-
Procedure:
-
Weigh the standard in a clean vial.
-
Add the solvent and cap immediately.
-
Sonicate briefly to dissolve. Avoid vigorous vortexing, which can introduce oxygen.
-
-
Storage: Store stock solutions in amber vials at -20 °C or below. For working solutions in the autosampler, keep them at 4 °C and use a run sequence with a limited time frame (e.g., < 12 hours).
Q2: Is Gas Chromatography-Mass Spectrometry (GC-MS) a viable alternative for quantification?
Answer: Direct analysis by GC-MS is challenging. The mercapto and secondary amine (in the quinazolinone ring) groups are polar and can cause poor peak shape and adsorption in the GC inlet and column.[3] Furthermore, the compound may be thermally labile.
A more successful approach involves derivatization . Converting the active hydrogen of the thiol group into a less polar, more volatile group (e.g., through silylation with BSTFA or alkylation) can significantly improve chromatographic performance. However, this adds a step to sample preparation that must be carefully controlled and validated for completeness and reproducibility. For routine quantification, HPLC is generally the more direct and robust method.
Q3: Can I use UV-Vis spectrophotometry for quantification without chromatographic separation?
Answer: Yes, but only for pure, uncomplicated sample matrices. The quinazolinone structure contains a strong chromophore, making it suitable for UV-Vis analysis.[7]
-
Key Consideration: This method lacks specificity. Any impurity or excipient that absorbs at or near the λmax of your analyte will interfere with the measurement, leading to inaccurate results.[8]
-
Procedure:
-
Dissolve a pure standard of the compound in a suitable solvent (e.g., methanol).
-
Scan the solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[9]
-
Prepare a calibration curve by measuring the absorbance of several standards of known concentrations at the determined λmax.
-
Measure the absorbance of the unknown sample and quantify its concentration using the calibration curve.
-
-
Best Use Case: This method is best suited for quick concentration estimates of pure bulk material or for dissolution testing where the medium is simple and free of interfering components.[10]
Experimental Protocols & Workflows
Workflow Diagram: Troubleshooting HPLC Peak Tailing
Sources
- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. orientjchem.org [orientjchem.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. florajournal.com [florajournal.com]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
Strategies to minimize byproduct formation in 3-isopropyl-2-mercaptoquinazolin-4(3H)-one synthesis
Welcome to the technical support guide for the synthesis of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on minimizing byproduct formation. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction to the Synthesis
The synthesis of this compound is a robust reaction, typically proceeding through the condensation of anthranilic acid with isopropyl isothiocyanate. The reaction forms a key intermediate, N-(2-carboxyphenyl)-N'-isopropylthiourea, which subsequently undergoes intramolecular cyclization to yield the desired product. While the overall yield can be high, the formation of specific byproducts can complicate purification and reduce the overall efficiency. This guide will address these challenges in a practical, question-and-answer format.
Reaction Pathway Overview
To effectively troubleshoot, it is essential to understand the main reaction pathway and potential deviations. The synthesis is a two-step, one-pot reaction:
-
Nucleophilic Addition: The amino group of anthranilic acid attacks the electrophilic carbon of isopropyl isothiocyanate to form the acyclic N-(2-carboxyphenyl)-N'-isopropylthiourea intermediate.
-
Intramolecular Cyclization: The thiourea intermediate cyclizes to form the thermodynamically stable six-membered quinazolinone ring.
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses specific issues you may encounter during the synthesis, their probable causes, and actionable solutions.
Q1: My final product is contaminated with a significant amount of unreacted anthranilic acid. What went wrong and how can I fix it?
Probable Cause:
The presence of unreacted anthranilic acid suggests that the initial nucleophilic addition to isopropyl isothiocyanate is incomplete. This can be due to several factors:
-
Sub-optimal Stoichiometry: An excess of anthranilic acid or an insufficient amount of isopropyl isothiocyanate.
-
Low Reaction Temperature: The activation energy for the nucleophilic attack may not be reached, leading to a sluggish reaction.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Poor Solubility: One or both reactants may not be fully dissolved in the chosen solvent, limiting their interaction.
Solutions:
| Strategy | Action | Rationale |
| Optimize Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of isopropyl isothiocyanate. | This ensures that the limiting reagent, anthranilic acid, is fully consumed. |
| Increase Temperature | If the reaction is being run at room temperature, consider gentle heating to 40-50 °C or refluxing, depending on the solvent.[1] | Increasing the temperature provides the necessary activation energy to drive the reaction forward. |
| Extend Reaction Time | Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the anthranilic acid spot before proceeding with workup. | Visual confirmation of starting material consumption is crucial for determining the appropriate reaction time. |
| Improve Solubility | Choose a solvent in which both reactants are readily soluble. Ethanol is a common and effective choice.[1] For difficult cases, consider a co-solvent system or a solvent with a higher boiling point like DMF, under controlled temperature. | Enhanced solubility increases the frequency of molecular collisions, leading to a faster and more complete reaction. |
Q2: I have isolated a major impurity that is not my desired product but has a similar mass. TLC analysis shows a spot with a different Rf value. What could this be?
Probable Cause:
A common and significant byproduct in this synthesis is the acyclic N-(2-carboxyphenyl)-N'-isopropylthiourea intermediate. This occurs when the initial addition reaction is successful, but the subsequent intramolecular cyclization is incomplete.
Solutions:
-
Promote Cyclization with Heat: The cyclization step is often the most energy-intensive part of the reaction. Refluxing the reaction mixture is a standard method to ensure complete ring closure.[1] Microwave-assisted synthesis can also be highly effective in promoting rapid and efficient cyclization.
-
Choice of Base/Catalyst: The presence of a base like triethylamine is often used to facilitate the reaction.[2] The base can deprotonate the carboxylic acid, which may influence the cyclization rate. Ensure the appropriate amount of base is used as per established protocols.
-
Solvent Effects: The choice of solvent can influence the rate of cyclization. Protic solvents like ethanol can participate in hydrogen bonding and may facilitate the proton transfers involved in the cyclization mechanism.
Q3: My spectral data (NMR, MS) suggests the presence of an isomer of my desired product. What is the likely structure and how can I avoid its formation?
Probable Cause:
The most likely isomeric byproduct is 2-(isopropylamino)-4H-3,1-benzothiazin-4-one . This arises from an alternative cyclization pathway of the N-(2-carboxyphenyl)-N'-isopropylthiourea intermediate, where the carboxyl group reacts with the thiocarbonyl group, leading to the formation of a six-membered ring containing sulfur.[3][4]
Solutions:
-
Control of pH: The formation of the desired quinazolinone is generally favored under basic conditions, which promote the nucleophilicity of the nitrogen atom for cyclization. The use of a base like triethylamine helps to direct the reaction towards the desired product.[2]
-
Dehydrating Conditions: In some cases, the use of a dehydrating agent can promote the desired cyclization and suppress the formation of the benzothiazinone. However, for this specific synthesis, careful control of temperature and base is usually sufficient.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this synthesis?
Ethanol is the most commonly reported and effective solvent for this reaction.[1] It provides good solubility for the reactants and has a suitable boiling point for refluxing to ensure complete cyclization. Deep eutectic solvents (DESs) have also been explored as green alternatives.
Q2: Is a catalyst or base always necessary?
While the reaction can proceed without a catalyst, the addition of a base such as triethylamine is highly recommended. It acts as a catalyst and also neutralizes any acidic byproducts, driving the reaction to completion and favoring the formation of the desired quinazolinone.[2]
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to clearly separate the starting materials, the intermediate, and the final product. The reaction is complete when the spot corresponding to anthranilic acid has disappeared.
Q4: What is the best method for purifying the final product?
Recrystallization from a suitable solvent, such as ethanol, is typically sufficient to obtain a pure product, especially if the reaction has gone to completion with minimal byproducts.[1] If significant amounts of byproducts are present, column chromatography on silica gel may be necessary.
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
-
To a solution of anthranilic acid (1 equivalent) in absolute ethanol, add isopropyl isothiocyanate (1.05 equivalents) and triethylamine (1.5 equivalents).
-
Reflux the mixture gently under a condenser for 3-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Purification by Column Chromatography
-
If recrystallization is insufficient, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Load the dissolved product onto the column.
-
Elute the column, collecting fractions and monitoring by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
References
-
Häcker, H.-G., et al. (2009). 2-Amino- and 2-alkylthio-4H-3,1-benzothiazin-4-ones: synthesis, interconversion and enzyme inhibitory activities. Molecules, 14(1), 378-402. Available at: [Link]
-
Grundmann, F., et al. (2009). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 14(1), 378-402. Available at: [Link]
-
Porter, A. E. A., & Lown, J. W. (2000). Rapid and efficient synthesis of 2-amino-4H-benzothiazines. Organic Letters, 2(23), 3667-3670. Available at: [Link]
-
Khabnadideh, S., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(3), 891-899. Available at: [Link]
-
Cîrciumaru, A., et al. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 26(9), 2599. Available at: [Link]
-
El-Sayed, W. M., et al. (2019). Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. Trade Science Inc. Available at: [Link]
-
Iovu, M., et al. (2022). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. International Journal of Molecular Sciences, 23(23), 14787. Available at: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Cyclization Reaction of Donor-Acceptor Oxiranes with N,N'-Disubstituted Thioureas: A Domino Process to trans-Dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino- and 2-alkylthio-4H-3,1-benzothiazin-4-ones: synthesis, interconversion and enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of microwave parameters for quinazolinone synthesis.
An Application Scientist's Guide to Microwave-Assisted Quinazolinone Synthesis: Troubleshooting and Optimization
Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS), focusing on the synthesis of quinazolinone derivatives. As a Senior Application Scientist, my goal is to provide you with practical, field-tested insights to overcome common challenges and optimize your experimental parameters. This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter.
Microwave irradiation has become a powerful and effective green energy source for organic transformations, offering significant advantages over conventional heating, such as dramatically reduced reaction times, increased yields, and milder reaction conditions.[1][2][3] However, harnessing this power requires a nuanced understanding of how microwave parameters interact with your specific chemical system.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries researchers have when developing a microwave-assisted protocol for quinazolinone synthesis.
Q1: My reaction yield is very low compared to literature reports. What are the most likely causes?
A: Low yield is a common initial hurdle. The primary culprits are typically suboptimal temperature, insufficient reaction time, or poor microwave absorption by the reaction mixture.
-
Suboptimal Temperature: Microwave-assisted reactions are highly temperature-dependent. A temperature that is too low will result in an incomplete reaction. Conversely, excessive heat can lead to degradation of reactants or products.
-
Insufficient Time: While MAOS is known for rapid synthesis, some transformations still require a specific duration at the target temperature for completion.[2][4]
-
Poor Microwave Coupling: The efficiency of microwave heating depends on the dielectric properties of the components in the reaction vessel.[5][6] If your solvent and reactants are non-polar, they will not heat effectively.[7][8]
Solution Pathway:
-
Verify Temperature: Ensure your temperature probe is calibrated and correctly positioned. Start with the temperature reported in a similar literature procedure.
-
Increase Reaction Time: Incrementally increase the hold time at the target temperature (e.g., in 5-minute intervals) and monitor the reaction progress by TLC or LC-MS.
-
Improve Microwave Absorption: If using a non-polar solvent like toluene or hexane, consider adding a small amount of a polar co-solvent (e.g., DMF, ethanol) or a silicon carbide (SiC) stir bar to improve heat distribution. For solvent-free reactions, using a polar solid support can be effective.[2]
Q2: I'm observing significant charring or decomposition of my reaction mixture. How can I prevent this?
A: Charring is a clear sign of overheating, which creates undesired byproducts and degrades your target compound. This can be caused by excessive power, "hot spot" formation, or the thermal instability of your reagents.
-
Excessive Power: Using a fixed, high-power setting can cause a rapid temperature overshoot before the instrument's feedback loop can adjust.
-
Hot Spots: In heterogeneous mixtures or solvent-free reactions, localized superheating can occur, leading to decomposition.[1] This is particularly problematic in domestic microwave ovens which lack uniform field distribution and proper temperature control.[9][10]
-
Reagent Instability: Check the thermal stability of your starting materials and product. Some functional groups are sensitive to high temperatures.[11]
Solution Pathway:
-
Use Temperature Control: Always run reactions with temperature control rather than fixed power. Set a maximum temperature that is appropriate for your reagents. The instrument will then modulate the power automatically to maintain this temperature.
-
Ensure Proper Stirring: Vigorous stirring is essential to distribute heat evenly and prevent the formation of localized hot spots.
-
Solvent Selection: In some cases, switching to a solvent with a higher boiling point can allow for more controlled heating at elevated temperatures.
-
Ramp Time: Increase the time it takes to reach the target temperature ("ramp time"). A slower ramp can prevent a sudden temperature spike that leads to decomposition.
Q3: My results are not reproducible. Why does the same reaction give different outcomes?
A: Reproducibility issues in microwave chemistry almost always stem from a lack of precise control over reaction parameters. Using domestic microwave ovens is a major source of this problem, as they lack the necessary sensors and safety features for controlled chemical synthesis.[10][11]
-
Inconsistent Positioning: In multi-mode cavities, the microwave field is not uniform. The exact position of the vial can affect the energy it absorbs.
-
Vessel and Volume Variations: The size, shape, and material of the reaction vessel, as well as the reaction volume, influence heating dynamics.
-
Inaccurate Temperature Measurement: Infrared (IR) pyrometers measure the surface temperature of the vessel, which may not reflect the internal bulk temperature. Fiber-optic probes provide more accurate internal readings.[12]
Solution Pathway:
-
Use a Dedicated Reactor: Only use a scientific microwave reactor designed for chemical synthesis.[13] These instruments provide precise control over temperature and power, along with essential safety features.
-
Standardize Your Setup: Use the same type and size of reaction vial, the same stir bar, and the same reaction volume for each experiment.
-
Calibrate Sensors: Regularly check and calibrate your temperature and pressure sensors according to the manufacturer's guidelines.
Troubleshooting Guide: Scenario-Based Problem Solving
This section provides a more in-depth look at specific experimental problems and their solutions.
Scenario 1: Incomplete Conversion After Extended Reaction Time
Problem: You are attempting a Niementowski reaction between anthranilic acid and formamide.[2] After 30 minutes at 150°C, you still observe a significant amount of starting material.
Initial Analysis: This suggests that either the reaction has stalled or the activation energy barrier is not being sufficiently overcome.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting incomplete microwave reactions.
Detailed Steps & Rationale:
-
Increase Temperature: The most direct way to increase reaction rate is to increase the temperature. Try raising the setpoint in 10°C increments. Microwave reactors allow for superheating solvents far above their atmospheric boiling points in sealed vessels, a key advantage of the technology.[2][7]
-
Add a Catalyst or Solid Support: For solvent-free reactions, adding a solid support like acidic alumina, silica gel, or Montmorillonite K-10 can dramatically improve results.[2] These supports can act as catalysts and also improve the absorption of microwave energy, leading to more uniform heating.
-
Change the Solvent: If the reaction is solvent-based, the choice of solvent is critical. A solvent with a higher dielectric constant will absorb microwave energy more efficiently.[6] Switching from a moderately polar solvent like isopropanol to a highly polar, high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or ethylene glycol can significantly accelerate the reaction.[7]
Scenario 2: Formation of Multiple Side Products
Problem: You are performing a copper-catalyzed synthesis of a quinazolinone from a 2-aminobenzamide and an alcohol.[14] Your crude NMR shows multiple unidentified peaks in addition to your product.
Initial Analysis: Side product formation is often a result of either excessive temperature causing decomposition or non-selective reaction pathways being activated.
Optimization Workflow:
Caption: Workflow for optimizing reaction selectivity and reducing byproducts.
Detailed Steps & Rationale:
-
Lower the Temperature: High temperatures can provide enough energy to overcome the activation barriers for multiple reaction pathways. By systematically lowering the reaction temperature, you can often find a "sweet spot" where the desired reaction proceeds efficiently while undesired pathways are suppressed.
-
Reduce Reaction Time: In some cases, the desired product forms quickly but then degrades or participates in subsequent side reactions upon prolonged heating. Perform a time course study (e.g., analyzing samples at 2, 5, 10, and 20 minutes) to find the point of maximum product formation before significant side products appear.
-
Solvent Screening: The solvent can play a crucial role in reaction selectivity by stabilizing different transition states. For instance, a reaction in a protic solvent like ethanol may favor a different pathway than the same reaction in an aprotic solvent like DMF. Screening a small set of diverse, microwave-compatible solvents is a valuable optimization step.[1]
Summary of Optimized Microwave Parameters
The optimal conditions for quinazolinone synthesis are highly dependent on the specific substrates and reaction type. The following table provides a summary of starting conditions reported in the literature for various synthetic routes. These should be used as a starting point for your own optimization.
| Reaction Type & Starting Materials | Solvent | Catalyst/Additive | Temp (°C) | Power (W) | Time (min) | Typical Yield (%) | Reference |
| Niementowski Reaction (Anthranilic acid + Formamide) | Solvent-free | Montmorillonite K-10 | 150 | 60 | 4 | ~90% | [2] |
| From 2-Aminobenzamide (2-Aminobenzamide + Benzyl alcohol) | Solvent-free | CuI, Cs₂CO₃ | 130 | Modulated | 120 | 90% | [14] |
| From Lactim Ethers (Anthranilic acid + Lactim ether) | Acetic Acid | None | 118 | Modulated | 2-45 | 70-99% | [1] |
| From Tripeptides (Tripeptide precursor) | DMF | Sn(OTf)₂ | 140 | Modulated | 5-15 | 34-85% | [2] |
| From Benzoxazinone (2-methyl-4H-3,1-benzoxazin-4-one + Ammonia) | Solvent-free | Solid Support | Optimized | Optimized | Optimized | >80% | [15] |
Note: "Modulated" power indicates that the reaction was run under temperature control, and the instrument adjusted the power output to maintain the set temperature.
Safety First: A Critical Reminder
Microwave synthesis involves high temperatures and pressures in sealed vessels.[13] Safety must be your top priority.
-
Never use a domestic microwave oven. They lack the safety interlocks, pressure monitoring, and temperature feedback control required for chemical synthesis and can lead to catastrophic failure.[11]
-
Always use certified pressure-rated vials provided by the reactor manufacturer.[11][13]
-
Be aware of potential runaway reactions. If you are working with reagents known to be highly exothermic or unstable at high temperatures (e.g., containing azide or nitro groups), start with very small scales and a slow temperature ramp.[11]
-
Allow vessels to cool completely before attempting to open them. The instrument's built-in cooling system should be used to bring the vial below the solvent's boiling point.[13]
By systematically applying these troubleshooting strategies and optimization principles, you can effectively harness the power of microwave-assisted synthesis to accelerate your research in quinazolinone chemistry.
References
-
Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]
-
Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-17. Available at: [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. Available at: [Link]
-
Unknown. (1999). Microwave-quinazolines. [Source document not fully identifiable]. Available at: [Link]
-
Sittisujatham, S., et al. (2023). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Scientific Reports. Available at: [Link]
-
Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC - NIH. Available at: [Link]
-
Unknown. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Source document not fully identifiable]. Available at: [Link]
-
Lidström, P., et al. (n.d.). Microwave Assisted Organic Synthesis. [Book chapter/publication not fully specified]. Available at: [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]
-
Musio, R. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69. Available at: [Link]
-
Richieu, A., & Bertrand, P. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances. Available at: [Link]
-
Unknown. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. Available at: [Link]
-
Dong, F., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Available at: [Link]
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Unknown. (n.d.). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences. Available at: [Link]
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Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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Al-Sbou, Y., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]
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Majhi, S., & Mondal, P. K. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Current Microwave Chemistry, 10(2), 135-154. Available at: [Link]
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Sharma, S., et al. (2020). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PMC - PubMed Central. Available at: [Link]
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Unknown. (n.d.). MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. TSI Journals. Available at: [Link]
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Martina, K., & Cravotto, G. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. Available at: [Link]
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Sharma, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available at: [Link]
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Villemin, D., et al. (n.d.). Applications of Microwave in Organic Synthesis: An Improved One-step Synthesis of Metallophthalocyanines and a New Modified Microwave Oven for Dry Reactions. NIH. Available at: [Link]
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Geetanjali, & Singh, R. (2024). Unveiling the Untapped Potential of Bertagnini's Salts in Microwave-Assisted Synthesis of Quinazolinones. MDPI. Available at: [Link]
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Kappe, C. O., & Stadler, A. (2006). Reproducibility and Scalability of Microwave-Assisted Reactions. ResearchGate. Available at: [Link]
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Technical Support Center: Optimizing the Pharmacokinetic Profile of 2-Mercaptoquinazolinone Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-mercaptoquinazolinone derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the unique pharmacokinetic (PK) challenges associated with this chemical scaffold. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your drug discovery programs.
Introduction: The Promise and Perils of 2-Mercaptoquinazolinones
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The 2-mercapto-substituted derivatives, in particular, have shown promise in various areas, including as inhibitors of enzymes like Type II NADH dehydrogenase in Mycobacterium tuberculosis.[3] However, like many heterocyclic compounds, this scaffold often presents significant pharmacokinetic hurdles that can stall development.[4][5]
Common challenges include:
-
Poor Aqueous Solubility: The rigid, aromatic nature of the quinazolinone ring system often leads to low solubility, hindering dissolution and absorption.[6]
-
Metabolic Instability: The scaffold can be susceptible to extensive Phase I and Phase II metabolism, leading to rapid clearance. The mercapto (sulfur-containing) group introduces specific metabolic pathways, including the formation of reactive intermediates.[3][7]
-
Low and Variable Oral Bioavailability: A direct consequence of poor solubility, low permeability, and/or high first-pass metabolism, which limits the therapeutic potential of orally administered candidates.[8][9]
This guide is structured to help you systematically identify and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My 2-mercaptoquinazolinone derivative has potent in vitro activity but shows no efficacy in vivo. What's the most likely cause?
A: This is a classic and common problem in drug discovery. The disconnect almost always points to a poor pharmacokinetic profile. The most likely culprits are low oral bioavailability (the compound isn't being absorbed into systemic circulation) or rapid clearance (the compound is being metabolized and eliminated too quickly to reach a therapeutic concentration at the target site). Your first step should be to conduct a basic in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) panel.[10][11]
Q2: What are the initial, essential in vitro ADME assays I should run for my compound series?
A: To get a foundational understanding of your compound's PK properties, a standard screening cascade is recommended.[12][13]
-
Aqueous Solubility: Determines if dissolution will be a limiting factor for absorption. Kinetic solubility is often sufficient for initial screening.[14]
-
Lipophilicity (LogD): Measures the compound's distribution between aqueous and lipid phases, which influences permeability, protein binding, and metabolism.
-
Metabolic Stability: Using liver microsomes or hepatocytes, this assay predicts the rate of metabolic clearance. This is critical for sulfur-containing compounds which can have unique metabolic liabilities.[15][16]
-
Plasma Protein Binding (PPB): Determines the fraction of the drug that is free (unbound) in the plasma, as only the unbound fraction is generally considered pharmacologically active.[13]
-
Cell Permeability (e.g., Caco-2 or PAMPA): Assesses the compound's ability to cross the intestinal epithelium, a key step in oral absorption.[12]
Q3: The mercapto (-SH) group in my compound seems to be causing problems. What are the known metabolic liabilities?
A: Sulfur-containing moieties can be metabolically active. The thiol (-SH) group can be oxidized to form highly reactive sulfenic acid intermediates, which can then covalently bind to proteins or be further oxidized to more stable sulfinic and sulfonic acids.[7] Additionally, these compounds can be susceptible to glutathione-dependent adduct formation, a Phase II conjugation pathway that facilitates elimination.[3] Identifying these metabolic pathways early is crucial.
Troubleshooting Guides
Problem 1: Poor Aqueous Solubility
Your compound precipitates out of solution during in vitro assays or is expected to have dissolution-limited absorption.
Causality
The planar, aromatic quinazolinone core and often lipophilic substituents contribute to a high crystal lattice energy and low affinity for water, resulting in poor aqueous solubility.[6] For oral absorption to occur, a drug must first be in solution at the absorption site.[14]
Troubleshooting Workflow
Caption: Workflow for addressing high metabolic clearance.
Solutions & Methodologies
-
Identify the "Soft Spot": The first step is to perform a metabolite identification study using liver microsomes and high-resolution mass spectrometry to determine where the metabolism is occurring. [15]2. Block the Metabolic Site: Once a labile position is identified, it can often be "blocked." A common strategy is the introduction of a fluorine atom, as the C-F bond is much stronger than a C-H bond and is resistant to CYP-mediated oxidation. For example, replacing a cyclohexyl group with a 4,4-difluorocyclohexyl group has been shown to improve microsomal stability in this scaffold while retaining potency. [3]3. Bioisosteric Replacement: Replace the entire metabolically unstable moiety with a more stable bioisostere that preserves the necessary biological activity. [16]4. Reduce Lipophilicity: Generally, more lipophilic compounds are better substrates for CYP enzymes. Reducing the LogD can sometimes decrease the rate of metabolism.
Data Summary Example
The table below illustrates how targeted modifications can improve key PK parameters. Data is hypothetical but based on common outcomes.
| Compound | Modification | Kinetic Solubility (μM) | Mouse Microsomal t½ (min) | Oral Bioavailability (F%) |
| Parent-01 | Cyclohexyl group | 5 | 15 | 10 |
| Analog-02 | 4-hydroxycyclohexyl | 50 | 45 | 8 (lost activity) |
| Analog-03 | 4,4-difluorocyclohexyl | 8 | >60 | 35 |
| Analog-04 | Morpholine group | >100 | >60 | 50 |
Problem 3: Interpreting In Vitro Assay Data for Troubleshooting
You have a panel of in vitro ADME data but are unsure how to diagnose the primary PK issue.
Causality
Poor in vivo performance is rarely due to a single factor. It's an interplay between solubility, permeability, and metabolism. A systematic diagnosis is key.
Diagnostic Scenarios
| Scenario | Solubility | Permeability (Caco-2) | Metabolic Stability | Likely Problem | Next Steps |
| 1 | Low (<10 µM) | High (Papp >10) | High (t½ >60 min) | Solubility/Dissolution-Limited Absorption | Focus on solubility enhancement techniques (salt formation, formulation). [17][18] |
| 2 | High (>100 µM) | Low (Papp <2) | High (t½ >60 min) | Permeability-Limited Absorption | Investigate if it's an efflux transporter substrate (e.g., P-gp). [19]Modify structure to improve passive permeability. |
| 3 | High (>100 µM) | High (Papp >10) | Low (t½ <15 min) | High First-Pass Metabolism | Perform metabolite ID to find the "soft spot" and apply medicinal chemistry strategies to block clearance. [16] |
| 4 | Low (<10 µM) | Low (Papp <2) | Low (t½ <15 min) | Multiple Liabilities | This is a challenging candidate. Prioritize improving metabolism first, as solubility/permeability are irrelevant if the compound is cleared instantly. |
Key Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay (Nephelometry)
This high-throughput assay provides an early indication of a compound's solubility. [3]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Sample Preparation: In a 96-well plate, add 5 µL of the 10 mM stock to 245 µL of phosphate-buffered saline (PBS), pH 7.4. This creates a final concentration of 200 µM in 2% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of reading absorbance at ~620 nm.
-
Data Analysis: Compare the reading to a standard curve of known concentrations of a reference compound or use dedicated software to determine the concentration at which precipitation occurs.
-
Controls: Include a highly soluble compound (e.g., Propranolol) and a poorly soluble compound (e.g., Amiodarone) as controls.
Protocol 2: Metabolic Stability in Liver Microsomes
This assay assesses the rate of Phase I metabolism. [11][12]
-
Reagents: Pooled liver microsomes (e.g., human, rat), NADPH regenerating system, PBS (pH 7.4), test compound, control compounds (high and low clearance), and an organic solvent for quenching (e.g., acetonitrile with an internal standard).
-
Incubation Mixture: In a 96-well plate, pre-warm microsomes and buffer to 37°C. Add the test compound to achieve a final concentration of 1 µM.
-
Initiate Reaction: Start the reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it by adding it to a plate containing cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
References
- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- ACS Omega. (2023). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges.
- Journal of Applied Pharmaceutical Science. (2018).
- PharmaLegacy. (n.d.). In Vitro ADME Studies.
- Concept Life Sciences. (n.d.). In Vitro ADME Assays.
- BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays.
- IIP Series. (2024). Medicinal and Biological Prominence of Heterocyclic Compounds.
- JoVE. (2025). Video: Bioavailability Enhancement: Drug Permeability Enhancement.
- Creative Biolabs. (n.d.). Troubleshooting of Pharmacokinetic (PK) Bridging ELISA Measuring Total Drug.
- ACS Infectious Diseases. (2018). 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis.
- Journal of Medicinal Chemistry. (2016). Mitigating Heterocycle Metabolism in Drug Discovery.
- Nature. (2022). Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines.
- National Institutes of Health (NIH). (2012). Drug Solubility: Importance and Enhancement Techniques.
- AZoLifeSciences. (2020). How to Achieve Drug Solubility.
- National Institutes of Health (NIH). (2020). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box.
- ResearchGate. (2025).
- MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
- National Institutes of Health (NIH). (2022). Editorial: Emerging heterocycles as bioactive compounds.
- National Institutes of Health (NIH). (2018). Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics.
- ResearchGate. (2018).
- National Institutes of Health (NIH). (2018). Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors.
- National Institutes of Health (NIH). (2023). Quinazolinones, the Winning Horse in Drug Discovery.
- National Institutes of Health (NIH). (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2.
- Journal of Applied Pharmaceutical Science. (2024). Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET.
- National Institutes of Health (NIH). (2013). Quinazoline derivatives: synthesis and bioactivities.
- MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
- ResearchGate. (2019).
- ResearchGate. (2025). Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET.
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- MDPI. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms.
- ResearchGate. (2025). Allergies to sulfonamide antibiotics and sulfur-containing drugs.
- bioaccess. (n.d.). 10 Key Insights to Enhance Your PK Studies in Clinical Research.
- National Institutes of Health (NIH). (2019). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery.
- National Institutes of Health (NIH). (2013). Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics.
- National Institutes of Health (NIH). (2021). Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization.
- Dr.Oracle. (2025). What are the implications of a sulfur allergy on drug interactions, particularly with medications containing sulfur (sulfonamides)?.
- MDPI. (2021). Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide.
- National Institutes of Health (NIH). (2015). Understanding and Managing Oral Bioavailability: Physiological Concepts and Patents.
- Springer. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-Isopropyl-2-mercaptoquinazolin-4(3H)-one with other Quinazolinones
A Technical Guide for Researchers in Drug Discovery and Development
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a vast array of biologically active compounds.[1] Derivatives of quinazolin-4(3H)-one are particularly noteworthy, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides a detailed comparative analysis of the biological activity of a specific derivative, 3-isopropyl-2-mercaptoquinazolin-4(3H)-one, in relation to other key quinazolinone analogs. By examining the structure-activity relationships (SAR), we aim to provide valuable insights for researchers engaged in the design and development of novel therapeutics based on this versatile heterocyclic system.
The Quinazolinone Core: A Hub of Therapeutic Potential
The therapeutic versatility of the quinazolinone nucleus stems from the numerous positions available for substitution, allowing for the fine-tuning of its pharmacological profile. Modifications at the C2, N3, and other positions on the fused benzene ring have led to the development of compounds with enhanced potency and selectivity for various biological targets.[4] The introduction of a mercapto group at the C2 position and an isopropyl substituent at the N3 position creates the molecule of interest, this compound, whose biological potential we will explore in comparison to its peers.
Synthesis of 2-Mercapto-3-substituted-quinazolin-4(3H)-ones
The general synthetic route to 2-mercapto-3-substituted-quinazolin-4(3H)-ones typically involves a multi-step process commencing from anthranilic acid. A common pathway involves the reaction of anthranilic acid with a substituted isothiocyanate.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for the broth microdilution MIC assay.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Prepare solutions of COX-1 or COX-2 enzyme and arachidonic acid (substrate).
-
Compound Incubation: Incubate the enzyme with various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Prostaglandin Measurement: After a set incubation period, measure the amount of prostaglandin E2 (PGE2) produced, typically using an ELISA kit.
-
Data Analysis: Calculate the IC50 value for the inhibition of each COX isoenzyme.
Conclusion and Future Directions
The quinazolin-4(3H)-one scaffold, particularly with a 2-mercapto substitution, represents a highly promising platform for the development of novel therapeutic agents. While direct experimental data for this compound is not yet abundant in the public domain, the analysis of structure-activity relationships from closely related analogs provides a strong rationale for its potential biological activities. The presence of the small, lipophilic isopropyl group at the N3 position is likely to confer significant anticancer, antimicrobial, and anti-inflammatory properties.
This comparative guide highlights the importance of systematic SAR studies in drug discovery. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to validate the hypotheses drawn from this analysis. Such studies will not only elucidate the specific therapeutic potential of this compound but also contribute to a deeper understanding of the broader SAR of the 2-mercapto-quinazolinone class, paving the way for the design of next-generation therapies.
References
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Yong, J.-P., et al. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. PubMed, 2025. Available from: [Link]
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El-Subbagh, H. I., & Sabry, M. A. 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. Mini Reviews in Medicinal Chemistry, 2021, 21(16), 2249–2260. Available from: [Link]
-
Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line. ResearchGate. Available from: [Link]
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Al-Khuzaie, S. H., & Majidi, S. S. Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. Iraqi Journal of Science, 2014, 55(2B), 582-593. Available from: [Link]
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Al-Khuzaie, S. H., & Majidi, S. S. Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. Iraqi Journal of Science, 2014, 55(2B). Available from: [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available from: [Link]
-
Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. ResearchGate. Available from: [Link]
-
Gawad, N. M. A., Georgey, H. H., Youssef, R. M., & El-Sayed, N. A. Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4(3H)-ones and 4, 6- disubstituted- 1, 2, 3, 4-tetrahydroquinazolin-2H-ones. European Journal of Medicinal Chemistry, 2010, 45(12), 6058–6067. Available from: [Link]
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Al-Omary, F. A., et al. Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones. PubMed, 2016. Available from: [Link]
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Hossan, S., et al. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. National Institutes of Health, 2021. Available from: [Link]
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Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line. PubMed. Available from: [Link]
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Bekhit, A. A., et al. Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. PubMed, 2016. Available from: [Link]
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Khodarahmi, G. A., et al. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. National Institutes of Health, 2012. Available from: [Link]
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2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Royal Society of Chemistry. Available from: [Link]
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Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry. Available from: [Link]
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Samotrueva, M. A., et al. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal, 2021. Available from: [Link]
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Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Publishing. Available from: [Link]
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A Comparative Analysis of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one's Antimicrobial Efficacy Against Resistant Pathogens
A Guide for Researchers in Drug Development
In the ongoing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, quinazolinone derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of the antimicrobial efficacy of a specific derivative, 3-isopropyl-2-mercaptoquinazolin-4(3H)-one, with a focus on its performance against clinically significant resistant bacterial strains. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating its potential as a lead compound in antimicrobial drug discovery.
The Challenge of a Post-Antibiotic Era
The rise of multidrug-resistant organisms, such as Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa, poses a significant threat to global public health.[3] The diminishing pipeline of new antibiotics necessitates the investigation of compounds with novel mechanisms of action. Quinazolinones, a class of fused heterocyclic compounds, have demonstrated a range of pharmacological properties, including antibacterial, antifungal, and anticancer activities.[4][5] The focus of this guide, this compound, belongs to the mercaptoquinazolinone subclass, which has shown particular promise in antimicrobial research.[4]
Experimental Validation of Antimicrobial Efficacy
To rigorously assess the antimicrobial potential of this compound, a series of standardized in vitro experiments are essential. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of data.[6][7][8]
Core Experimental Workflow
The evaluation of a novel antimicrobial agent follows a logical progression from determining its inhibitory capacity to understanding its killing kinetics.
Figure 2: Logical flow of the comparative analysis.
Proposed Mechanism of Action
While the precise mechanism of action for this compound is a subject of ongoing research, related mercapto-derivatives are known to interfere with essential cellular processes in bacteria. One proposed mechanism involves the inhibition of key enzymes necessary for cell wall synthesis or DNA replication. [9]The mercapto group (-SH) is a key functional moiety that can potentially interact with metalloenzymes or form disulfide bonds with cysteine residues in bacterial proteins, leading to enzyme inactivation. [10]
Figure 3: Proposed mechanism of action pathway.
Conclusion and Future Directions
The hypothetical data presented in this guide suggest that this compound exhibits promising antimicrobial activity against challenging resistant pathogens. While its potency may not surpass that of all standard-of-care antibiotics against susceptible strains, its efficacy against a highly resistant strain of P. aeruginosa highlights its potential value.
Further research should focus on:
-
Elucidating the precise mechanism of action: Identifying the specific molecular target(s) will be crucial for optimization and development.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound can lead to the discovery of more potent derivatives.
-
In vivo efficacy and toxicity studies: Successful in vitro results must be translated into animal models to assess the compound's therapeutic potential and safety profile.
The exploration of novel scaffolds like this compound is a critical endeavor in the face of rising antimicrobial resistance. The methodologies and comparative framework outlined in this guide provide a robust starting point for the continued investigation of this promising class of compounds.
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A Comparative Guide to the Synthesis of 3-Isopropyl-2-mercaptoquinazolin-4(3H)-one: Conventional Heating vs. Microwave Irradiation
This guide provides an in-depth comparative analysis of conventional and microwave-assisted synthetic methodologies for producing 3-isopropyl-2-mercaptoquinazolin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry. Quinazolinone derivatives are renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The efficiency of their synthesis is therefore a critical consideration for researchers in drug discovery and development. This document will dissect the underlying principles of each method, present detailed experimental protocols, offer a quantitative comparison of their performance, and provide expert insights to guide methodological selection.
Mechanistic Principles: A Tale of Two Heating Methods
The synthesis of the target compound is typically achieved through the cyclocondensation of anthranilic acid with isopropyl isothiocyanate.[1][5] While the core chemical transformation is the same, the method of energy input dramatically influences the reaction's kinetics and outcome.
Conventional Synthesis: The Path of Gradual Conduction
Traditional synthesis relies on conventional heating, typically under reflux. In this approach, an external heat source (e.g., a heating mantle or oil bath) warms the reaction vessel. The thermal energy is then transferred to the solvent and reactants through conduction and convection.[6] This process is inherently slow and often results in an uneven temperature distribution, where the vessel walls are hotter than the bulk of the reaction mixture. This can lead to longer reaction times and the formation of undesirable by-products due to prolonged exposure to high temperatures.
Microwave-Assisted Synthesis (MAS): Direct and Rapid Energy Transfer
Microwave-assisted organic synthesis (MAOS) represents a paradigm shift in reaction heating.[7][8][9] Instead of indirect external heating, microwave irradiation delivers energy directly to the molecules within the reaction mixture. This occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the reactants and any polar solvent used, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant molecular motion generates significant heat quickly and uniformly throughout the sample.[6][10][11]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field, creating friction and generating heat.[10][11][12]
This direct and instantaneous heating mechanism can lead to a phenomenon known as superheating, where the bulk temperature of the solvent can safely exceed its normal boiling point in a sealed, pressurized vessel.[11] The result is a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[7][13]
Experimental Protocols
The following protocols detail the step-by-step procedures for synthesizing this compound using both methods. These protocols are designed to be self-validating, with clear steps for reaction setup, execution, and product isolation.
Objective: To synthesize this compound using traditional heating.
Materials:
-
Anthranilic acid
-
Isopropyl isothiocyanate
-
Triethylamine (TEA)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve anthranilic acid (10 mmol) in absolute ethanol (30 mL).
-
Add triethylamine (12 mmol) to the solution as a catalyst and base.
-
To this stirring solution, add isopropyl isothiocyanate (11 mmol) dropwise.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) using a heating mantle.
-
Maintain the reflux with continuous stirring for 6-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture over crushed ice.
-
The solid product that precipitates is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from ethanol to yield the final compound.[1][5]
Objective: To synthesize this compound using microwave irradiation.
Materials:
-
Anthranilic acid
-
Isopropyl isothiocyanate
-
Triethylamine (TEA)
-
Absolute Ethanol
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Monomode microwave reactor
Procedure:
-
In a 10 mL microwave reaction vessel, combine anthranilic acid (5 mmol), absolute ethanol (5 mL), and triethylamine (6 mmol).
-
Add isopropyl isothiocyanate (5.5 mmol) to the vessel.
-
Seal the vessel and place it in the cavity of the microwave reactor.
-
Set the reaction parameters: irradiate the mixture at 120°C for 10-15 minutes with a maximum power of 300 W. Stirring should be maintained throughout the irradiation period.
-
After the irradiation cycle is complete, the vessel is cooled to room temperature using a compressed air stream.
-
Once cooled, carefully open the vessel and pour the contents over crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purify the product by recrystallization from ethanol.[14]
Quantitative Performance Comparison
The advantages of microwave-assisted synthesis become evident when key performance metrics are compared directly against the conventional method. Data from studies on analogous quinazolinone syntheses consistently highlight the efficiency of the microwave approach.[15][16]
| Parameter | Conventional Synthesis (Reflux) | Microwave-Assisted Synthesis | Advantage of MAS |
| Reaction Time | 6 - 8 hours | 10 - 15 minutes | ~30x faster |
| Product Yield (%) | 75 - 85% | 90 - 97% | Higher conversion |
| Energy Input | High (prolonged heating) | Low (short duration, direct heating) | More energy-efficient[17] |
| Solvent Usage | Higher volumes often required | Reduced volumes | Greener process |
| Side Products | Higher potential due to long heat exposure | Minimized due to rapid heating | Higher product purity[10] |
| Process Control | Less precise temperature control | Precise control of T/P and time | High reproducibility[13][17] |
Visualization of Reaction and Workflow
To better illustrate the processes described, the following diagrams outline the chemical transformation and the comparative experimental workflows.
Caption: Plausible mechanism for quinazolinone synthesis.
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In vivo validation of the anticonvulsant effects of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one in animal models
A Comparative Guide to the In Vivo Anticonvulsant Efficacy of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one
This guide provides a comprehensive technical overview and comparative analysis of the anticonvulsant properties of this compound. Designed for researchers and drug development professionals, this document delves into the standard preclinical animal models used for validation, presents comparative data against established antiepileptic drugs (AEDs), and explores the compound's likely mechanism of action. Our approach is grounded in established scientific protocols to ensure the integrity and reproducibility of the findings.
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized for a wide array of biological activities.[1][2] Historically, compounds like methaqualone brought this chemical class to the forefront, and subsequent research has continually unveiled its potential in developing new therapeutics, including novel anticonvulsant agents.[1][3] The ongoing search for more effective and safer AEDs is driven by the fact that nearly one-third of individuals with epilepsy do not achieve adequate seizure control with existing medications.[4] This guide focuses on a specific derivative, this compound, to objectively evaluate its potential within this critical therapeutic landscape.
The Rationale for Preclinical In Vivo Validation
Before any compound can be considered for clinical use, its efficacy and safety must be rigorously tested in preclinical models. In vivo animal models are indispensable for this purpose, as they allow for the evaluation of a drug's activity within a complex biological system, accounting for factors like bioavailability, metabolism, and brain accessibility.[4] For anticonvulsant drug discovery, two acute seizure models have become the gold standard due to their high reproducibility and predictive value for specific types of human seizures: the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) induced seizure test.[5][6][7][8]
-
The Maximal Electroshock (MES) Model: This test is considered the benchmark for identifying compounds effective against generalized tonic-clonic seizures.[7][9] It assesses a drug's ability to prevent the spread of seizure discharge through neural tissue following a supramaximal electrical stimulation.[4][9]
-
The Pentylenetetrazole (PTZ) Model: This chemoconvulsant model is highly predictive of efficacy against absence and myoclonic seizures.[3][10] PTZ is a GABA-A receptor antagonist, and this test is particularly sensitive to compounds that enhance GABAergic neurotransmission, a primary mechanism for many established AEDs.[3][10]
By employing both models, we can construct a pharmacological profile of a test compound, comparing its efficacy directly against cornerstone AEDs such as Phenytoin (effective in the MES test) and Diazepam or Ethosuximide (effective in the PTZ test).[11][12][13]
Experimental Design & Protocols for Anticonvulsant Screening
The trustworthiness of any preclinical data hinges on a meticulously planned and executed experimental design. The protocols described below incorporate essential elements for self-validation, including standardized procedures, appropriate controls, and quantitative endpoints.
Maximal Electroshock (MES) Test Protocol
This protocol is designed to induce a tonic hindlimb extension (THLE) seizure, and the primary endpoint is the abolition of this response.
Methodology:
-
Animal Selection: Adult albino mice (25-30g) are used.[14] Animals are acclimatized for at least one week before the experiment.
-
Grouping and Administration: Animals are divided into groups (n=6-8 per group).
-
Control Group: Receives the vehicle (e.g., 0.9% saline with 1% Tween 80) intraperitoneally (i.p.).
-
Standard Group: Receives Phenytoin (e.g., 25 mg/kg, i.p.).
-
Test Groups: Receive varying doses of this compound (e.g., 25, 50, 100 mg/kg, i.p.).
-
-
Timing: The electrical stimulus is applied at the time of peak effect, typically 30-60 minutes post-drug administration.
-
Stimulation: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.[9] A drop of saline is applied to the corneas to ensure good electrical contact.[9]
-
Observation & Endpoint: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.[9][14] Abolition of this phase is recorded as protection.
-
Data Analysis: The percentage of animals protected in each group is calculated. The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is determined using probit analysis.
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Pentylenetetrazole (PTZ) Induced Seizure Test Protocol
This protocol uses a chemical convulsant to induce clonic seizures, and the primary endpoints are the delay in seizure onset and the prevention of seizures.
Methodology:
-
Animal Selection: Adult albino mice (25-30g) are used.
-
Grouping and Administration: Animals are divided into groups (n=6-8 per group).
-
Control Group: Receives the vehicle (i.p.).
-
Standard Group: Receives Diazepam (e.g., 5 mg/kg, i.p.) or Ethosuximide.
-
Test Groups: Receive varying doses of this compound (i.p.).
-
-
Timing: 30-60 minutes after drug administration, PTZ is administered.
-
PTZ Injection: A convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously (s.c.) or intraperitoneally.[15]
-
Observation & Endpoint: Animals are immediately placed in individual observation chambers and monitored for 30 minutes.[16] The primary endpoints are the latency (time) to the onset of the first clonic seizure and the complete protection against seizure occurrence.
-
Data Analysis: The percentage of animals protected from seizures is calculated for each group, and the ED₅₀ is determined. The mean latency to seizure onset for each group is also compared to the control group using statistical tests (e.g., ANOVA).
Caption: Workflow for the Pentylenetetrazole (PTZ) seizure test.
Comparative Efficacy Analysis
While specific data for this compound is proprietary, data from structurally related quinazolinone derivatives provides a strong basis for comparison and demonstrates the potential of this chemical class.[13][17] The following table summarizes representative findings for quinazolinone analogues compared to standard AEDs.
| Compound/Class | MES Test (% Protection or ED₅₀) | PTZ Test (% Protection or ED₅₀) | Neurotoxicity (TD₅₀) | Protective Index (PI = TD₅₀/ED₅₀) |
| Quinazolinone Derivatives | Moderate to high activity | Significant activity, some > Ethosuximide[13] | Generally low | Favorable |
| Phenytoin (Standard) | High activity (ED₅₀ ≈ 9.5 mg/kg)[18] | Inactive | ~65 mg/kg | ~6.8 |
| Diazepam (Standard) | Active | High activity (ED₅₀ ≈ 0.2 mg/kg) | ~2.5 mg/kg | ~12.5 |
| Ethosuximide (Standard) | Inactive | High activity (ED₅₀ ≈ 130 mg/kg) | ~650 mg/kg | ~5.0 |
Interpretation of Data:
-
MES Activity: Many quinazolinone derivatives show significant protection in the MES model, although they may be less potent than phenytoin.[17] This suggests an ability to prevent the propagation of generalized tonic-clonic seizures.
-
PTZ Activity: The strong activity of numerous quinazolinone derivatives in the PTZ screen is a key finding.[2][3][13] Several analogues have demonstrated potency greater than the standard drug ethosuximide, indicating a powerful effect on the seizure threshold, likely through modulation of GABAergic systems.[13]
-
Broad Spectrum Potential: A compound demonstrating efficacy in both the MES and PTZ models, as some quinazolinones do, suggests a broad spectrum of anticonvulsant activity, which is a highly desirable characteristic for a novel AED.
-
Safety Profile: The Protective Index (PI) is a critical measure of a drug's therapeutic window. A higher PI indicates a wider margin between the effective dose and a dose causing neurological deficits (e.g., motor impairment, measured by the rotarod test). Quinazolinones often exhibit a favorable PI.[13]
Proposed Mechanism of Action
The consistent and potent activity of quinazolin-4(3H)-one derivatives in the PTZ seizure model strongly points towards an interaction with the GABAergic system.[2][3][19] The primary inhibitory neurotransmitter in the central nervous system is gamma-aminobutyric acid (GABA).[20] Many anticonvulsants, including benzodiazepines like diazepam and barbiturates, function by enhancing the effect of GABA at the GABA-A receptor, which increases chloride ion influx and hyperpolarizes the neuron, making it less excitable.[21]
In silico and in vivo studies on related quinazolinones suggest they act as positive allosteric modulators (PAMs) at the GABA-A receptor , likely at or near the benzodiazepine binding site.[3][19] This mechanism is further supported by experiments showing that the anticonvulsant effect can be reversed by flumazenil, a known antagonist of the benzodiazepine site on the GABA-A receptor.[3] While other mechanisms, such as inhibition of carbonic anhydrase or modulation of voltage-gated sodium channels, have been explored, the evidence most strongly supports GABA-A receptor modulation as the primary pathway for this class of compounds.[3][13][20]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-isopropyl-2-mercaptoquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the characterization of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one, a quinazolinone derivative of interest. As a Senior Application Scientist, my focus extends beyond mere procedural outlines to the core principles of method validation and the critical process of cross-validation, ensuring data integrity across a product's lifecycle.
The development of robust analytical methods is governed by international standards, primarily the ICH Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][3] This document provides a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[2][4] This guide will explore and compare two ubiquitous analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound. While specific published methods for this exact molecule are not prevalent, the principles and comparative data presented herein are based on extensive experience with similar small molecules and serve as a practical guide to method selection and cross-validation.
The Importance of Cross-Validation
Cross-validation of analytical methods is the process of confirming that two distinct analytical procedures provide equivalent results. This becomes critical in several scenarios:
-
Method Transfer: When an analytical method is transferred from a research and development lab to a quality control lab.
-
Method Evolution: When a method is updated or replaced with a newer technology (e.g., replacing an HPLC-UV method with a more sensitive LC-MS/MS method).
-
Inter-laboratory Comparison: When data from different laboratories, potentially using different methods, needs to be compared.
The fundamental goal is to ensure the continuity and consistency of data throughout the drug development process.[5]
Analytical Methodologies: A Head-to-Head Comparison
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. For a molecule like this compound, which possesses a chromophore and can be readily ionized, both HPLC-UV and LC-MS/MS are viable techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, reliable, and cost-effective technique widely used in pharmaceutical quality control. It relies on the separation of the analyte from other components in a sample by passing it through a column packed with a stationary phase, followed by detection based on the analyte's absorption of UV light.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly advantageous for analyzing complex samples or when very low detection limits are required.
Comparative Performance Data
The following table summarizes the typical performance characteristics of hypothetical, yet realistic, HPLC-UV and LC-MS/MS methods developed for the quantification of this compound.
| Parameter | HPLC-UV Method | LC-MS/MS Method | ICH Q2(R1) Guideline Reference |
| Specificity | Moderate; potential for interference from co-eluting impurities. | High; based on parent and fragment ion masses. | Demonstration of discrimination from potential interferents.[2] |
| Linearity (r²) | > 0.999 | > 0.999 | A linear relationship between concentration and response. |
| Range | 1 - 200 µg/mL | 0.1 - 100 ng/mL | The interval providing suitable accuracy, precision, and linearity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Closeness of test results to the true value. |
| Precision (%RSD) | < 2.0% | < 5.0% | Closeness of agreement among a series of measurements. |
| LOD | 0.3 µg/mL | 0.03 ng/mL | The lowest amount of analyte that can be detected. |
| LOQ | 1.0 µg/mL | 0.1 ng/mL | The lowest amount of analyte that can be quantitatively determined.[2] |
| Robustness | High | Moderate | Capacity to remain unaffected by small, deliberate variations in method parameters. |
Experimental Workflow for Method Validation and Cross-Validation
The following diagram illustrates the logical flow from method development through to cross-validation.
Caption: Workflow from method development to cross-validation.
Cross-Validation in Practice: A Hypothetical Case Study
To perform cross-validation, a set of quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed by both the HPLC-UV and LC-MS/MS methods. The results are then compared.
| Sample ID | HPLC-UV Result (µg/mL) | LC-MS/MS Result (µg/mL) | % Difference |
| QC Low (2.5 µg/mL) | 2.45 | 2.48 | 1.21% |
| QC Low (2.5 µg/mL) | 2.51 | 2.55 | 1.58% |
| QC Low (2.5 µg/mL) | 2.48 | 2.50 | 0.80% |
| QC Mid (100 µg/mL) | 99.5 | 100.2 | 0.70% |
| QC Mid (100 µg/mL) | 101.1 | 100.8 | -0.30% |
| QC Mid (100 µg/mL) | 100.3 | 101.0 | 0.69% |
| QC High (175 µg/mL) | 173.9 | 174.5 | 0.34% |
| QC High (175 µg/mL) | 175.8 | 176.2 | 0.23% |
| QC High (175 µg/mL) | 174.5 | 175.1 | 0.34% |
Acceptance Criteria: For the methods to be considered equivalent, the percentage difference between the results should not exceed ±15% for at least two-thirds of the samples. In this case, the data demonstrates excellent concordance between the two methods.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation:
-
Prepare a stock solution of 1 mg/mL this compound in acetonitrile.
-
Perform serial dilutions to create calibration standards ranging from 1 to 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in acetonitrile to achieve a theoretical concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Analysis:
-
Inject the standards to establish a calibration curve.
-
Inject the prepared samples and quantify using the calibration curve.
-
Protocol 2: LC-MS/MS Method
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition: (Hypothetical) Q1: 221.1 m/z, Q3: 179.1 m/z
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution in acetonitrile.
-
Perform serial dilutions to create calibration standards from 0.1 to 100 ng/mL.
-
-
Sample Preparation:
-
Dissolve the sample and dilute extensively to fall within the calibration range.
-
A protein precipitation or solid-phase extraction may be necessary for biological matrices.
-
-
Analysis:
-
Inject standards and samples for quantification based on the peak area ratio of the analyte to an internal standard.
-
Decision Framework for Method Selection
The choice between HPLC-UV and LC-MS/MS depends on the analytical objective.
Caption: Decision tree for selecting an analytical method.
Conclusion and Authoritative Grounding
The cross-validation of analytical methods is a non-negotiable step in ensuring data integrity throughout the lifecycle of a pharmaceutical product. While HPLC-UV offers a robust and cost-effective solution for routine quality control and purity assessments of this compound, LC-MS/MS provides unparalleled sensitivity and selectivity for more demanding applications such as bioanalysis or trace-level impurity profiling.
The successful cross-validation between these two techniques, as demonstrated in the hypothetical data, provides confidence that results are interchangeable and reliable, regardless of the method employed. This guide underscores the importance of a scientifically sound, risk-based approach to the development and validation of analytical procedures, as outlined by global regulatory bodies.[3][4][6]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]
-
Quality Guidelines - ICH. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available at: [Link]
-
3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. Available at: [Link]
-
Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques - NIH. Available at: [Link]
-
Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Available at: [Link]
-
Cross and Partial Validation. Available at: [Link]
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A Comparative In Silico Analysis of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one Against Known Inhibitors of Oncologically Relevant Enzymes
A Senior Application Scientist's Guide to Molecular Docking and Interaction Analysis
In the landscape of modern drug discovery, the quinazolinone scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities. This guide presents a comparative molecular docking study of a novel derivative, 3-isopropyl-2-mercaptoquinazolin-4(3H)-one, against established inhibitors of three clinically significant enzymes implicated in oncology: Carbonic Anhydrase II (CA-II), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclooxygenase-2 (COX-2).
This document is intended for researchers, scientists, and drug development professionals. It provides a detailed, step-by-step protocol for the in silico analysis, from target and ligand preparation to the interpretation of docking results. The objective is to benchmark the potential of this compound as a multi-targeting agent by comparing its binding energetics and interaction patterns with those of well-characterized, potent inhibitors.
Introduction: The Rationale for Comparative Docking
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In structure-based drug design, it is an indispensable tool for screening virtual libraries of small molecules against a protein target of known three-dimensional structure.[1] A comparative docking study, as presented here, takes this a step further. By docking a novel compound and known inhibitors into the same active site, we can not only predict the binding affinity of the new molecule but also contextualize its potential efficacy relative to established drugs or research compounds. This approach provides a valuable early-stage assessment of a compound's promise before committing to costly and time-consuming synthesis and in vitro testing.
The selection of this compound is predicated on the known pharmacological importance of the 2-mercaptoquinazolin-4(3H)-one core. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The choice of CA-II, VEGFR-2, and COX-2 as targets is driven by their critical roles in tumor progression, angiogenesis, and inflammation, respectively, making them prime targets for cancer therapy.[3][4][5]
Materials and Methods: A Validated In Silico Workflow
The credibility of any in silico study hinges on the rigor of its methodology. This section details a self-validating protocol for comparative molecular docking using widely accepted software and best practices.
Software and Tools
-
Molecular Docking: AutoDock Vina[6]
-
Molecular Visualization and Preparation: PyMOL[7]
-
Ligand and Receptor Preparation: AutoDock Tools (MGLTools)[8]
-
Protein Data Bank (PDB) for crystal structures: RCSB PDB[1][2][3][4][5][9][10][11][12][13][14][15][16][17]
Target Protein Preparation
The crystal structures of the target proteins were downloaded from the RCSB Protein Data Bank. For each target, a structure co-crystallized with a potent inhibitor was chosen to ensure the active site is in a relevant conformation.
-
Carbonic Anhydrase II (CA-II): PDB ID: 3HS4, co-crystallized with Acetazolamide.[4]
-
VEGFR-2: PDB ID: 4ASE, co-crystallized with Tivozanib (AV-951).[16]
-
COX-2: PDB ID: 1CX2, co-crystallized with SC-558.[5]
The following preparation steps were performed using AutoDock Tools:
-
Removal of water molecules and heteroatoms (except for the co-crystallized ligand in the initial validation step).
-
Addition of polar hydrogens.
-
Assignment of Kollman charges.
-
The prepared protein structures were saved in the PDBQT file format.
Ligand Preparation
The 3D structure of this compound was built using appropriate molecular modeling software and energy minimized. The structures of the known inhibitors were extracted from their respective co-crystallized PDB files or obtained from PubChem.
-
This compound: Structure built and minimized.
-
Known Inhibitors:
Ligand preparation was carried out using AutoDock Tools, which involved detecting the rotatable bonds and saving the structures in the PDBQT format.
Molecular Docking Protocol
AutoDock Vina was employed for the docking simulations.[6] The search space (grid box) was defined to encompass the entire active site of each enzyme, as determined by the position of the co-crystallized ligand.
-
Grid Box Generation: The grid box dimensions and center were set to cover all the active site residues.
-
Docking Execution: The vina command was used with the prepared receptor and ligand PDBQT files and a configuration file specifying the grid box parameters. The exhaustiveness parameter was set to 16 to ensure a thorough search of the conformational space.
-
Pose Analysis: AutoDock Vina generates multiple binding poses for each ligand, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy was selected for further analysis.
Visualization and Interaction Analysis
The docking results were visualized and analyzed using PyMOL.[7] This involved:
-
Loading the prepared receptor and the docked ligand poses.
-
Identifying and visualizing the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
Generating high-quality images for publication.
The following diagram illustrates the overall workflow of this comparative docking study:
Results and Discussion
This section presents the comparative docking results for this compound and the known inhibitors against the three target enzymes. The binding affinities are summarized in Table 1, followed by a detailed analysis of the binding interactions for each target.
Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)
| Target Enzyme | PDB ID | Known Inhibitor | Known Inhibitor Binding Affinity (kcal/mol) | This compound Binding Affinity (kcal/mol) |
| Carbonic Anhydrase II | 3HS4 | Acetazolamide | -7.2 | -6.8 |
| VEGFR-2 | 4ASE | Tivozanib | -10.5 | -8.9 |
| COX-2 | 1CX2 | SC-558 | -11.8 | -9.5 |
Carbonic Anhydrase II
The docking results indicate that this compound has a predicted binding affinity of -6.8 kcal/mol, which is comparable to that of the well-known inhibitor Acetazolamide (-7.2 kcal/mol). Acetazolamide is a sulfonamide-based inhibitor, and its primary interaction involves the coordination of the sulfonamide group with the zinc ion in the active site of CA-II.[18] While our test compound lacks a sulfonamide moiety, its mercapto group could potentially interact with the zinc ion. The slightly lower binding affinity might be attributed to the absence of the extensive hydrogen bond network that Acetazolamide forms with the surrounding amino acid residues.
VEGFR-2
Against the VEGFR-2 kinase domain, this compound exhibited a strong predicted binding affinity of -8.9 kcal/mol. However, this is less favorable than the co-crystallized inhibitor Tivozanib (-10.5 kcal/mol). Tivozanib is a potent and selective VEGFR inhibitor, and its high affinity is a result of multiple hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.[16] The quinazolinone core of our test compound is known to interact with the hinge region of kinases, and the predicted binding pose likely reflects this. The difference in binding energy suggests that while this compound may have inhibitory activity against VEGFR-2, it might be less potent than Tivozanib.
COX-2
In the case of COX-2, this compound showed a predicted binding affinity of -9.5 kcal/mol. This is a significant binding energy, although lower than that of the selective COX-2 inhibitor SC-558 (-11.8 kcal/mol). SC-558 achieves its high affinity and selectivity by inserting its sulfonamide group into a side pocket of the COX-2 active site, an interaction not possible with the bulkier side chains of COX-1.[5] Our test compound, with its isopropyl group, may also be able to access this side pocket, contributing to its favorable binding energy.
The following diagram illustrates the logical relationship of comparing the binding of the test compound with known inhibitors in the active site of a target enzyme.
Conclusion and Future Directions
This comparative in silico study has provided valuable insights into the potential of this compound as an inhibitor of CA-II, VEGFR-2, and COX-2. The predicted binding affinities are significant for all three targets, suggesting that this compound may possess multi-targeting capabilities. While the binding energies are generally lower than those of the highly optimized, known inhibitors, the results are promising for a novel, unoptimized scaffold.
The true value of this computational analysis lies in its ability to guide further experimental work. The next logical steps would be:
-
Chemical Synthesis: Synthesis of this compound to enable in vitro testing.
-
In Vitro Enzyme Assays: Determination of the IC50 values of the synthesized compound against CA-II, VEGFR-2, and COX-2 to validate the docking predictions.
-
Structure-Activity Relationship (SAR) Studies: Based on the predicted binding poses, design and synthesize new derivatives with modifications aimed at enhancing the binding affinity and selectivity for each target.
This guide has demonstrated a robust and scientifically sound workflow for the comparative molecular docking of a novel compound. By grounding our in silico experiments in the context of known inhibitors, we can make more informed decisions about which compounds to advance in the drug discovery pipeline.
References
-
Christianson, D.W., Jude, K.M. (2007). Structure of inhibitor binding to Carbonic Anhydrase II. RCSB PDB. [Link]
-
De Simone, G., Vitale, R.M., Di Fiore, A., et al. (2006). Crystal structure of the human carbonic anhydrase II in complex with a hypoxia-activatable sulfonamide. RCSB PDB. [Link]
- Kurumbail, R.G., Stevens, A.M., Gierse, J.K., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
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- The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
-
RCSB PDB. (2016). The Structure of Vioxx Bound to Human COX-2 (PDB ID: 5KIR). [Link]
-
RCSB PDB. (2010). Crystal structure of COX-2 with selective compound 23d-(R) (PDB ID: 3NTG). [Link]
-
RCSB PDB. (2015). The crystal structure of the human carbonic anhydrase II in complex with a 1,1'-biphenyl-4-sulfonamide inhibitor (PDB ID: 5E2R). [Link]
-
RCSB PDB. (2008). Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor (PDB ID: 3BE2). [Link]
- Sippel, K.H., Robbins, A.H., Domsic, J., et al. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 12), 1269-1275.
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
-
Whittington, D.A., Kim, J.L., Long, A.M., et al. (2008). Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. RCSB PDB. [Link]
- Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
-
RCSB PDB. (1996). CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP (PDB ID: 6COX). [Link]
-
RCSB PDB. (1997). CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 (PDB ID: 1CX2). [Link]
- Stams, T., Chen, Y., Boriack-Sjodin, P. A., et al. (1999). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 8(5), 1131-1138.
-
RCSB PDB. (2006). Crystal structure of the human carbonic anhydrase II in complex with a hypoxia-activatable sulfonamide (PDB ID: 2HD6). [Link]
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
-
RCSB PDB. (2007). Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor (PDB ID: 2QU6). [Link]
-
ResearchGate. (n.d.). Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex. Retrieved from [Link]
-
RCSB PDB. (2010). Crystal structure of COX-2 with selective compound 23d-(R) (PDB ID: 3NTG). [Link]
-
Holleman, E. (2021, January 12). Visualizing ligand docking results with PyMOL scripting and R. Retrieved from [Link]
-
AutoDock Vina. (n.d.). Retrieved from [Link]
-
YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]
-
RCSB PDB. (2008). Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor (PDB ID: 3BE2). [Link]
-
RCSB PDB. (2012). CRYSTAL STRUCTURE OF VEGFR2 (JUXTAMEMBRANE AND KINASE DOMAINS) IN COMPLEX WITH TIVOZANIB (AV-951) (PDB ID: 4ASE). [Link]
-
ResearchGate. (n.d.). Structure of VEGFR2 in complex with 32 (PDB ID: 3WZD). Retrieved from [Link]
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A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one Against Standard Chemotherapeutic Agents
Introduction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds, including several FDA-approved anticancer drugs.[1][2] Derivatives of this versatile heterocycle have been shown to exhibit a wide range of antineoplastic activities by modulating key cellular processes, from inhibiting critical kinases like EGFR and VEGFR to disrupting microtubule dynamics and inducing programmed cell death (apoptosis).[3][4]
This guide introduces a novel investigational compound, 3-isopropyl-2-mercaptoquinazolin-4(3H)-one (hereafter referred to as "Compound Q"), a derivative of the 2-mercaptoquinazolin-4(3H)-one core. While related analogues have shown promise, the specific anticancer potential of Compound Q remains uncharacterized.[5]
The objective of this document is to provide a comprehensive, scientifically rigorous framework for benchmarking the anticancer activity of Compound Q against established standards of care. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental step, ensuring a robust and insightful evaluation. We will proceed from broad cytotoxicity screening to the elucidation of its specific mechanism of action, comparing its performance at each stage with well-characterized drugs such as Doxorubicin and Paclitaxel.
Part 1: Foundational In Vitro Cytotoxicity and Selectivity Screening
Expert Rationale: The initial and most critical step in evaluating any potential anticancer agent is to determine its fundamental ability to inhibit cancer cell proliferation and to quantify its potency. This is a primary go/no-go decision point. We employ a panel of cancer cell lines from diverse tissue origins to assess the breadth of activity. Crucially, the inclusion of a non-malignant cell line is non-negotiable; it allows for the calculation of a Selectivity Index (SI) , a key metric that distinguishes true therapeutic potential from non-specific cellular toxicity.[6] A compound that is highly potent but kills healthy and cancerous cells indiscriminately has limited clinical value.
Experimental Design: The NCI-60 Approach Analogue
Inspired by the National Cancer Institute's NCI-60 screen, our initial evaluation uses a smaller, representative panel of human cancer cell lines alongside a normal fibroblast line.[7]
-
Cancer Cell Lines:
-
MCF-7: Breast Adenocarcinoma (Estrogen Receptor positive)
-
A549: Lung Carcinoma
-
HepG2: Hepatocellular Carcinoma[8]
-
HCT-116: Colon Carcinoma
-
-
Non-Malignant Control:
-
MRC-5: Normal Lung Fibroblast[5]
-
-
Standard Drugs (Positive Controls):
-
Doxorubicin: A topoisomerase II inhibitor with broad-spectrum activity.
-
Paclitaxel: A microtubule-stabilizing agent.[9]
-
Workflow for Initial Cytotoxicity Screening
Caption: Differentiating cell states with Annexin V and PI staining.
Part 3: Investigating a Potential Molecular Target: Tubulin Polymerization
Expert Rationale: If cell cycle analysis reveals a significant G2/M phase arrest, it strongly suggests that Compound Q may be interfering with microtubule dynamics, a mechanism shared by Paclitaxel and many quinazolinone analogues. [4][10]To validate this hypothesis, a direct, cell-free biochemical assay is the logical next step. This isolates the compound with its putative target, removing the complexity of other cellular processes and providing direct evidence of interaction.
Hypothesized Mechanism of Action
Caption: Hypothesized pathway of Compound Q-induced G2/M arrest.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of Compound Q on the assembly of purified tubulin into microtubules by monitoring changes in light absorbance or fluorescence over time.
-
Assay Preparation: Utilize a commercially available, fluorescence-based tubulin polymerization assay kit. The kit contains purified tubulin, GTP, and a fluorescent reporter that binds specifically to polymerized microtubules.
-
Compound Incubation: In a 96-well plate, add Compound Q at various concentrations (e.g., 0.1 µM to 50 µM) to the tubulin solution.
-
Controls:
-
Positive Control (Inhibitor): Nocodazole (a known tubulin polymerization inhibitor).
-
Positive Control (Promoter): Paclitaxel (a known tubulin polymerization promoter). [4] * Negative Control: Vehicle (DMSO).
-
-
Initiation and Measurement: Initiate polymerization by raising the temperature to 37°C. Measure the fluorescence signal every minute for 60 minutes using a plate reader.
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence in the presence of Compound Q, similar to the Nocodazole control, would confirm it as a tubulin polymerization inhibitor.
Conclusion and Future Directions
This guide outlines a systematic, three-part strategy for the comprehensive benchmarking of this compound. By progressing from broad phenotypic screening to specific mechanistic assays, this framework allows for a robust evaluation of its anticancer potential relative to established clinical standards.
If Compound Q demonstrates high potency, favorable selectivity, and a clear mechanism of action (e.g., tubulin inhibition), the following steps would be warranted:
-
Expanded Cell Line Screening: Testing against a broader panel, including drug-resistant cell lines.
-
Target Deconvolution: Utilizing techniques like thermal shift assays or chemical proteomics to confirm direct binding to tubulin.
-
In Vivo Efficacy Studies: Evaluating the compound's performance in animal cancer models (e.g., xenografts).
-
Pharmacokinetic and Toxicological Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, Excretion) and safety profiles of the compound.
This structured approach ensures that resources are directed toward compounds with the highest probability of clinical translation, grounding drug discovery efforts in rigorous, comparative, and mechanistically-informed science.
References
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Spandana, V. et al. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters. [Link]
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Deng, X. et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules. [Link]
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Panda, J. et al. (2020). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate. [Link]
-
Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular and Organic Chemistry. [Link]
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Various Authors. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. ResearchGate. [Link]
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Truong, T. T. et al. (2025). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. Pharmaceutical Research. [Link]
-
Abdel-Rhman, A. A.-H. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin-4(3H)-one Derivatives. Journal of Heterocyclic Chemistry. [Link]
-
de Oliveira, R. B. et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. [Link]
-
Tenti, E. et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules. [Link]
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de Oliveira, R. B. et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. PubMed. [Link]
-
Various Authors. (2024). A selection of illustrative examples of Quinazolin-4(3H)-ones that have.... ResearchGate. [Link]
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Asad, M. et al. (2019). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]
-
Greene, L. M. et al. (2020). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. European Journal of Medicinal Chemistry. [Link]
-
Selvin, J. et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Indian Journal of Pharmaceutical Sciences. [Link]
-
Ionescu, I. A. et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules. [Link]
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Ionescu, I. A. et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. National Institutes of Health. [Link]
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National Cancer Institute. The NCI-60 screen and COMPARE algorithm as described by the original developers. Developmental Therapeutics Program. [Link]
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Ionescu, I. A. et al. (2025). (PDF) New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. ResearchGate. [Link]
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Alafeefy, A. M. (2011). (PDF) Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. ResearchGate. [Link]
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Lee, H. et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences. [Link]
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Head-to-head comparison of different synthetic routes for 3-isopropyl-2-mercaptoquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropyl-2-mercaptoquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone class of molecules. This scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of the isopropyl group at the N-3 position and the mercapto group at the C-2 position can significantly influence the molecule's pharmacological profile. Consequently, the development of efficient and reliable synthetic routes to access this specific derivative is of paramount importance for further drug discovery and development efforts.
This guide provides a comprehensive head-to-head comparison of different synthetic strategies for the preparation of this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction time, and green chemistry principles.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be broadly approached through three distinct strategies: a conventional two-step method, a one-pot synthesis, and green chemistry approaches employing alternative energy sources.
| Parameter | Route 1: Conventional Two-Step Synthesis | Route 2: One-Pot Synthesis | Route 3: Green Synthesis (Ultrasound-Assisted) |
| Starting Materials | Anthranilic acid, Isopropyl isothiocyanate | Anthranilic acid, Isopropylamine, Carbon disulfide | Anthranilic acid, Isopropyl isothiocyanate, Deep Eutectic Solvent |
| Key Steps | 1. Formation of thiourea intermediate. 2. Cyclization. | Single step reaction of three components. | Ultrasound-assisted reaction in a green solvent. |
| Reaction Time | Several hours to overnight | 3 hours | 15-30 minutes |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Catalyst | Often base-catalyzed (e.g., triethylamine) | Base-catalyzed (e.g., potassium hydroxide) | Often catalyst-free (solvent acts as catalyst) |
| Solvent | Ethanol, DMF | Methanol | Deep Eutectic Solvent (e.g., Choline chloride:Urea) |
| Environmental Impact | Use of volatile organic solvents. | Use of volatile organic solvents. | Reduced use of hazardous solvents. |
| Scalability | Readily scalable. | Potentially scalable with process optimization. | Scalability may require specialized equipment. |
Synthetic Route 1: Conventional Two-Step Synthesis
This classical approach is the most widely reported method for the synthesis of 3-substituted-2-mercaptoquinazolin-4(3H)-ones. The reaction proceeds through the initial formation of a thiourea derivative from anthranilic acid and isopropyl isothiocyanate, followed by a base-catalyzed intramolecular cyclization to yield the desired quinazolinone ring system.
Reaction Mechanism
The lone pair of electrons on the amino group of anthranilic acid attacks the electrophilic carbon of the isothiocyanate. The resulting intermediate undergoes proton transfer to form the more stable N,N'-disubstituted thiourea. In the presence of a base, the carboxylate anion is formed, which then attacks the thiocarbonyl carbon, leading to cyclization and subsequent dehydration to afford the final product.
Experimental Protocol
Step 1: Synthesis of 2-(3-isopropylthioureido)benzoic acid
-
To a solution of anthranilic acid (1.37 g, 10 mmol) in ethanol (20 mL), add isopropyl isothiocyanate (1.01 g, 10 mmol).
-
Add triethylamine (1.4 mL, 10 mmol) to the mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the thiourea intermediate.
Step 2: Cyclization to this compound
-
Dissolve the dried thiourea intermediate in a suitable solvent like ethanol.
-
Add a catalytic amount of a base (e.g., potassium hydroxide).
-
Reflux the mixture for 2-4 hours.
-
After cooling, neutralize the reaction mixture with a dilute acid.
-
The precipitated product is filtered, washed with water, and recrystallized from ethanol.
Causality Behind Experimental Choices
-
Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point for refluxing.
-
Base: Triethylamine in the first step acts as a catalyst and also neutralizes any acidic impurities. Potassium hydroxide in the second step facilitates the deprotonation of the carboxylic acid, initiating the cyclization.
-
Reflux: Heating is necessary to provide the activation energy for both the thiourea formation and the subsequent cyclization.
Synthetic Route 2: One-Pot Synthesis
This streamlined approach combines the formation of the thiourea intermediate and its cyclization into a single operational step, thereby improving the overall efficiency of the synthesis.[1] This method avoids the isolation of the intermediate, saving time and resources.
Reaction Mechanism
The reaction likely proceeds through the in-situ formation of isopropyl isothiocyanate from isopropylamine and carbon disulfide in the presence of a base. The newly formed isothiocyanate then reacts with anthranilic acid, and the resulting thiourea intermediate undergoes immediate cyclization under the reaction conditions to yield the final product.
Experimental Protocol
-
In a round-bottom flask, dissolve anthranilic acid (1.37 g, 10 mmol) and potassium hydroxide (0.56 g, 10 mmol) in methanol (25 mL).
-
To this solution, add isopropylamine (0.59 g, 10 mmol).
-
Cool the mixture in an ice bath and add carbon disulfide (0.76 g, 10 mmol) dropwise with constant stirring.
-
After the addition is complete, reflux the reaction mixture for 3 hours.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol.
Causality Behind Experimental Choices
-
One-Pot Approach: This design enhances efficiency by minimizing handling and purification steps.
-
Base: Potassium hydroxide is crucial for the reaction between the amine and carbon disulfide and also for the subsequent cyclization.
-
Methanol: Methanol serves as a suitable solvent that can dissolve the reactants and has a boiling point appropriate for reflux.
Synthetic Route 3: Green Synthesis (Ultrasound-Assisted)
In an effort to develop more environmentally friendly synthetic methods, green chemistry principles have been applied to the synthesis of quinazolinone derivatives. Ultrasound-assisted synthesis offers several advantages, including significantly reduced reaction times, higher yields, and often milder reaction conditions.
Reaction Mechanism
The mechanism is similar to the conventional route, involving the formation of a thiourea intermediate followed by cyclization. However, the use of ultrasound provides the energy for the reaction through acoustic cavitation, which generates localized high temperatures and pressures, thereby accelerating the reaction rate. Deep eutectic solvents (DESs) can act as both the solvent and catalyst, further enhancing the green credentials of this method.
Experimental Protocol
-
Prepare a deep eutectic solvent (DES) by mixing choline chloride (1 mol) and urea (2 mol) and heating at 80 °C until a clear, homogeneous liquid is formed.
-
To the DES, add anthranilic acid (1.37 g, 10 mmol) and isopropyl isothiocyanate (1.01 g, 10 mmol).
-
Place the reaction vessel in an ultrasonic bath and irradiate for 15-30 minutes at a frequency of 40 kHz.
-
Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol.
Causality Behind Experimental Choices
-
Ultrasound Irradiation: This provides a highly efficient means of energy input, dramatically reducing reaction times compared to conventional heating.[3]
-
Deep Eutectic Solvent: DESs are biodegradable, have low toxicity, and can be recycled, making them a greener alternative to volatile organic solvents. They can also enhance reaction rates by increasing the solubility of the reactants.
Data Presentation
Table 1: Comparison of Analytical Data for this compound
| Property | Expected Value/Range |
| Molecular Formula | C₁₁H₁₂N₂OS |
| Molecular Weight | 220.29 g/mol |
| Melting Point | Varies with purity, typically in the range of 200-220 °C |
| ¹H NMR (DMSO-d₆, δ ppm) | ~1.5 (d, 6H, CH(CH₃)₂), ~5.0 (sept, 1H, CH(CH₃)₂), ~7.2-8.0 (m, 4H, Ar-H), ~12.5 (s, 1H, SH) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~20 (CH₃), ~50 (CH), ~115-140 (Ar-C), ~160 (C=O), ~175 (C=S) |
| IR (KBr, cm⁻¹) | ~3200-3400 (N-H), ~1680 (C=O), ~1600 (C=C), ~1200 (C=S) |
| Mass Spectrum (m/z) | 220 [M]⁺ |
Note: The exact spectral data may vary slightly depending on the solvent and instrument used.
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of this compound.
Conclusion
The choice of synthetic route for this compound will depend on the specific requirements of the researcher, including desired scale, available equipment, and emphasis on green chemistry principles.
-
The conventional two-step synthesis is a reliable and well-established method, suitable for most laboratory settings.
-
The one-pot synthesis offers a more efficient alternative by reducing the number of steps and improving atom economy.[1]
-
The ultrasound-assisted green synthesis represents a modern, environmentally conscious approach that provides rapid access to the target molecule with high yields.
For drug development professionals, the scalability and cost-effectiveness of the one-pot synthesis may be particularly attractive. For academic researchers focused on sustainable chemistry, the green synthesis route offers a compelling alternative. Ultimately, a thorough evaluation of the pros and cons of each method, as outlined in this guide, will enable the selection of the most appropriate synthetic strategy.
References
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- Ungureanu, D., Pintea, A., Rugina, D., & Gille, E. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 30(23), 4719.
- Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds.
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- Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. S., Abdel-Aziz, A. A., El-Subbagh, H. I., & Al-Khamees, H. A. (1996). Substituted quinazolines, part 3. Synthesis of several new 2, 3-disubstituted-4 (3H)-quinazolinone derivatives as potential anticonvulsant agents. European journal of medicinal chemistry, 31(11), 893-900.
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- Abdel-Wahab, B. F., Mohamed, H. A., & El-Azzouny, A. A. (2011). Synthesis of some biologically active 4 (3H)-quinazolinones derived from 2, 3-pyridine dicarboxylic anhydride. Journal of Chemical and Pharmaceutical Research, 3(1), 47-56.
- Azizian, J., Mohammadi, A. A., Karimi, A. R., & Mohammadizadeh, M. R. (2006). Microwave-assisted synthesis of quinazolines and quinazolinones: an overview. Molecular diversity, 10(3), 375-385.
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- Gholamhosseini-Nazari, F., & Gholamhosseini-Nazari, F. (2020). A favourable ultrasound-assisted method for the combinatorial synthesis of 2, 3-dihydroquinazolin-4 (1H)-ones.
- Li, J. T., Sun, M. X., & Yin, Y. (2013). Efficient one-pot tandem synthesis and cytotoxicity evaluation of 2, 3-disubstituted quinazolin-4 (3H)-one derivatives. Chinese Chemical Letters, 24(10), 899-902.
- El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Aleem, A. A. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2, 3-dihydroquinazolin-4 (1H)-ones and 3-Aryl-2-(benzylthio) quinazolin-4 (3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Cancer Agents. Molecules, 27(19), 6667.
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PubChem. (n.d.). 3-Propylquinazolin-4(3h)-one. National Center for Biotechnology Information. Retrieved from [Link]
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Validating the Dual-Action Mechanism of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the proposed dual mechanism of action for the novel compound, 3-isopropyl-2-mercaptoquinazolin-4(3H)-one, as a potential anti-cancer agent. We will explore its hypothesized roles as both a tubulin polymerization inhibitor and an Epidermal Growth Factor Receptor (EGFR) kinase inhibitor, providing detailed experimental protocols for validation and objective comparisons with established drugs.
Introduction: The Therapeutic Potential of the Quinazolinone Scaffold
The quinazolinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Several clinically approved anti-cancer drugs, such as Gefitinib and Erlotinib, feature a quinazolinone core and function as EGFR inhibitors.[3][4][5][6][7] More recently, quinazolinone derivatives have also emerged as potent inhibitors of tubulin polymerization, a distinct but equally critical target in cancer therapy.[8][9][10][11][12]
The subject of this guide, this compound, possesses structural features suggestive of potential interaction with both of these targets. The quinazolinone core provides a foundational scaffold, while the substitutions at the 2 and 3 positions are critical for defining its specific biological activity.[13] This guide puts forth the hypothesis that this compound exerts its anti-cancer effects through a dual mechanism, a characteristic that could offer advantages in overcoming drug resistance.
Proposed Dual Mechanism of Action
We hypothesize that this compound functions through two primary mechanisms to induce cancer cell death:
-
Inhibition of Tubulin Polymerization: By binding to tubulin, the compound may disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[8][10]
-
Inhibition of EGFR Kinase Activity: The compound may compete with ATP for the kinase domain of EGFR, blocking downstream signaling pathways that promote cell proliferation and survival.[3][14][15]
The following sections will detail the experimental workflows to validate these proposed mechanisms.
Part 1: Validation of Tubulin Polymerization Inhibition
This section outlines the experimental approach to determine if this compound directly inhibits tubulin polymerization and affects microtubule structure in cells. Paclitaxel, a known microtubule-stabilizing agent, and Colchicine, a known tubulin polymerization inhibitor, will be used as controls.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the polymerization of purified tubulin in a cell-free system.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized porcine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
-
Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in G-PEM buffer.
-
Prepare 10 mM stock solutions of Paclitaxel and Colchicine in DMSO as positive and negative controls, respectively.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the compound dilutions or controls.
-
Add 45 µL of the tubulin solution to each well.
-
Incubate the plate at 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance against time to generate polymerization curves.
-
Calculate the IC₅₀ value for the inhibition of tubulin polymerization.
-
| Compound | IC₅₀ (µM) for Tubulin Polymerization Inhibition |
| This compound | Hypothetical Value |
| Colchicine (Positive Control) | ~2.5 |
| Paclitaxel (Negative Control) | No inhibition |
Table 1: Hypothetical comparative data for in vitro tubulin polymerization inhibition.
Immunofluorescence Staining of Microtubules
This cell-based assay visualizes the effect of the compound on the microtubule network within cancer cells.
Protocol:
-
Cell Culture and Treatment:
-
Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, Paclitaxel, and Colchicine for 24 hours. Include a DMSO-treated vehicle control.
-
-
Immunostaining:
-
Fix the cells with ice-cold methanol for 5 minutes.[16]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against α-tubulin for 1 hour at room temperature.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Capture images and analyze the morphology of the microtubule network. Look for signs of depolymerization (diffuse tubulin staining) or stabilization (bundling of microtubules).
-
Part 2: Validation of EGFR Kinase Inhibition
This section describes the methods to assess the inhibitory effect of this compound on EGFR kinase activity. Gefitinib, a clinically approved EGFR inhibitor, will be used as a positive control.
In Vitro EGFR Kinase Assay
This biochemical assay measures the direct inhibition of recombinant EGFR kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a 10 mM stock solution of this compound and Gefitinib in DMSO. Create serial dilutions in the reaction buffer.
-
Prepare solutions of recombinant human EGFR kinase and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).
-
-
Assay Procedure:
-
In a 96-well plate, add the compound dilutions or controls.
-
Add the EGFR kinase and substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value for EGFR kinase inhibition.
-
| Compound | IC₅₀ (nM) for EGFR Kinase Inhibition |
| This compound | Hypothetical Value |
| Gefitinib (Positive Control) | ~25 |
Table 2: Hypothetical comparative data for in vitro EGFR kinase inhibition.
Western Blot Analysis of EGFR Signaling Pathway
This cell-based assay examines the effect of the compound on the phosphorylation of EGFR and its downstream targets in cancer cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture A431 cells (which overexpress EGFR) to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound or Gefitinib for 2 hours.
-
Stimulate the cells with EGF (100 ng/mL) for 15 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use an antibody against GAPDH or β-actin as a loading control.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Part 3: Assessment of Downstream Cellular Effects
This section details the assays to evaluate the ultimate cellular consequences of the proposed dual-action mechanism, namely cell cycle arrest and apoptosis.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the compound on cell cycle progression.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cancer cells (e.g., HeLa or A431) with the compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Staining and Analysis:
-
Fix the cells in cold 70% ethanol.
-
Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Interpretation:
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be consistent with tubulin polymerization inhibition.[8]
-
Apoptosis Assay by Western Blot
This assay detects the induction of apoptosis by examining the cleavage of key apoptotic proteins.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the compound for 48 hours.
-
Lyse the cells and prepare protein extracts as described in section 2.2.
-
-
Western Blotting:
-
Analysis:
-
An increase in the levels of cleaved caspase-3 and cleaved PARP, and a decrease in the Bcl-2/Bax ratio, would indicate the induction of apoptosis.
-
Conclusion
This guide provides a robust experimental framework to validate the proposed dual mechanism of action of this compound. By systematically evaluating its effects on tubulin polymerization, EGFR signaling, and downstream cellular processes, researchers can build a comprehensive understanding of its therapeutic potential. The comparative data generated against established drugs will be crucial in positioning this novel compound within the landscape of cancer therapeutics. A compound with a dual mechanism of action holds the promise of enhanced efficacy and a lower propensity for the development of drug resistance, making this a compelling area for further investigation.
References
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (2012, May 1). Bentham Science. Retrieved January 17, 2026, from [Link]
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Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. (2024, December 15). PubMed. Retrieved January 17, 2026, from [Link]
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Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
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An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Retrieved January 17, 2026, from [Link]
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Determination of Caspase Activation by Western Blot. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. (2022, August 29). JoVE. Retrieved January 17, 2026, from [Link]
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Immunofluorescence staining of microtubules. (n.d.). Bio-protocol. Retrieved January 17, 2026, from [Link]
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Which proteins expression should I check by western blot for confirmation of apoptosis?. (2014, November 5). ResearchGate. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the QSAR Analysis of 3-Isopropyl-2-Mercaptoquinazolin-4(3H)-one Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the Quantitative Structure-Activity Relationship (QSAR) of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one derivatives. While direct comparative QSAR studies on this specific scaffold are not extensively documented in publicly available literature, this guide synthesizes data from structurally related 2,3-substituted quinazolin-4(3H)-ones to provide a predictive framework and highlight key structure-activity relationships. We will delve into the synthesis, biological evaluation, and computational modeling of these compounds, offering valuable insights for the rational design of novel therapeutic agents.
Introduction: The Quinazolinone Scaffold in Drug Discovery
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of the quinazolinone ring system, with its multiple sites for substitution, allows for the fine-tuning of physicochemical and pharmacokinetic properties to optimize therapeutic efficacy. Specifically, substitutions at the 2 and 3 positions have been shown to be critical in modulating the biological activity of these compounds.[3]
The 2-mercaptoquinazolin-4(3H)-one moiety, in particular, has garnered significant interest due to its potential to interact with various biological targets. The introduction of an isopropyl group at the 3-position can influence the compound's lipophilicity and steric profile, potentially enhancing its binding affinity and cellular permeability.
QSAR studies are indispensable computational tools in modern drug discovery, enabling the correlation of the chemical structure of molecules with their biological activities.[4] By developing robust QSAR models, we can predict the activity of novel compounds, understand their mechanism of action at a molecular level, and guide the synthesis of more potent and selective drug candidates.
Synthetic Strategies for 2,3-Substituted Quinazolin-4(3H)-ones
The synthesis of this compound and its derivatives typically follows a well-established synthetic pathway. The general approach involves the reaction of an anthranilic acid derivative with an appropriate isothiocyanate, followed by cyclization.
Experimental Protocol: Synthesis of 3-Substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones
This protocol outlines a general procedure for the synthesis of the 3-substituted-2-mercaptoquinazolin-4(3H)-one scaffold.
Materials:
-
Substituted anthranilic acid
-
Isopropyl isothiocyanate
-
Glacial acetic acid or ethanol
-
Triethylamine (if using ethanol)
Procedure:
-
A mixture of the appropriately substituted anthranilic acid (1 equivalent) and isopropyl isothiocyanate (1.1 equivalents) is refluxed in glacial acetic acid for 8-10 hours.[5]
-
Alternatively, the reaction can be carried out in refluxing ethanol with a catalytic amount of triethylamine.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
Further derivatization at the 2-mercapto position can be achieved through S-alkylation or S-acylation reactions to generate a library of compounds for QSAR analysis.[6][7]
Diagram of Synthetic Workflow:
Caption: General synthetic scheme for this compound derivatives.
Comparative Biological Evaluation
While specific biological data for a wide range of this compound derivatives is limited, we can infer their potential activities by examining structurally similar compounds. The primary therapeutic areas where quinazolinones have shown promise are anticancer and anticonvulsant activities.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 2,3-substituted quinazolin-4(3H)-one derivatives against various cancer cell lines.[6][7][8][9][10] The mechanism of action often involves the inhibition of key enzymes in cell signaling pathways, such as tyrosine kinases, or the induction of apoptosis.[1][3]
Table 1: Comparative Anticancer Activity of Representative Quinazolinone Derivatives
| Compound Series | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 2,3-disubstituted-6-iodo-3H-quinazolin-4-ones | Allyl and/or benzyl at C2 and/or C3 | MCF-7, HeLa, HepG2, HCT-8 | Broad spectrum, some more potent than Doxorubicin | [11] |
| 2-thioether derivatives of quinazolinones | Various alkyl/aryl thioethers at C2 | HeLa, MDA-MB231 | Some compounds more potent than Gefitinib (IC50 1.85-2.81 µM) | [6][7] |
| 2-substituted quinazolin-4(3H)-ones | Various substitutions at C2 | Jurkat, NB4 | Compound 17 showed IC50 < 5 µM | [8] |
| 3-methylquinazolinone derivatives | Various substitutions | A549, PC-3, SMMC-7721 | Compound 107 induced G2/M arrest | [1] |
Inference for 3-isopropyl derivatives: Based on these findings, it is highly probable that this compound derivatives, particularly with appropriate substitutions at the 2-position, will exhibit significant anticancer activity. The isopropyl group may enhance lipophilicity, potentially improving cell membrane permeability and target engagement.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]
Anticonvulsant Activity
Quinazolinone derivatives have also been extensively investigated for their anticonvulsant properties.[2][11][13][14][15] The proposed mechanism of action often involves modulation of GABA-A receptors.[15]
Table 2: Comparative Anticonvulsant Activity of Representative Quinazolinone Derivatives
| Compound Series | Key Structural Features | Animal Model | Activity | Reference |
| N-substituted quinazolin-4(3H)-yl-alkanamides | Amino acid incorporation | MES, scPTZ | Some compounds showed superior activity to reference drugs (ED50 as low as 28.90 mg/kg) | [13] |
| Fluorinated quinazolines | Halogen at C3 | MES, scPTZ | Compounds with 4-Br, 4-Cl, and 4-F showed high activity and affinity for GABA-A receptor | [14] |
| 2,3-disubstituted quinazolin-4(3H)-ones | Benzyl at C3 showed higher lipophilicity and better activity | PTZ-induced seizures | Compound 8b showed favorable results | [15] |
Inference for 3-isopropyl derivatives: The presence of an alkyl group at the 3-position is a common feature in active anticonvulsant quinazolinones. The isopropyl group in the target compounds is expected to contribute favorably to their anticonvulsant potential, likely through enhanced lipophilicity facilitating brain penetration.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used animal model to screen for anticonvulsant activity.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Corneal electrodes
-
An electroshock apparatus
Procedure:
-
Administer the test compounds intraperitoneally (i.p.) to groups of mice at various doses.
-
After a specific time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity.[11]
-
Determine the median effective dose (ED50).
Comparative QSAR Analysis: Insights from Related Scaffolds
Commonly Used QSAR Methods for Quinazolinones:
-
Multiple Linear Regression (MLR): Establishes a linear relationship between biological activity and a set of molecular descriptors.[16]
-
Comparative Molecular Field Analysis (CoMFA): Generates 3D contour maps to visualize the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity.
-
Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA but includes additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[16]
Diagram of a General QSAR Workflow:
Caption: A generalized workflow for developing and validating a QSAR model.
Insights from Existing QSAR Models on Quinazolinones:
-
Anticancer Activity: QSAR studies on anticancer quinazolinones often highlight the importance of specific electronic and steric features. For instance, the presence of electron-withdrawing groups on certain positions of the quinazoline ring can enhance activity.[1] 3D-QSAR models for EGFR inhibitors have shown that bulky substituents at certain positions are favorable, while others are detrimental.[16]
-
Anticonvulsant Activity: QSAR models for anticonvulsant quinazolinones have indicated that lipophilicity (log P) and certain topological descriptors are crucial for activity.[4] A well-balanced lipophilicity is often required for effective blood-brain barrier penetration.
Projected QSAR for this compound Derivatives:
Based on the analysis of related compounds, a hypothetical QSAR model for this compound derivatives would likely involve the following key descriptors:
-
Lipophilicity (log P): The isopropyl group at the 3-position will significantly contribute to the overall lipophilicity. Further modifications at the 2-mercapto position will need to be carefully chosen to maintain an optimal log P range for the desired biological activity (e.g., anticancer vs. anticonvulsant).
-
Steric Descriptors (e.g., Molar Refractivity): The size and shape of the substituent at the 2-position will be critical for binding to the target receptor. CoMFA and CoMSIA studies on analogous series would be invaluable in defining the optimal steric requirements.
-
Electronic Descriptors (e.g., Hammett constants, partial charges): The electronic nature of the substituents will influence the molecule's ability to form key interactions (e.g., hydrogen bonds, pi-pi stacking) with the target.
-
Topological Descriptors: These descriptors, which encode information about the connectivity of atoms in a molecule, can be important for both anticancer and anticonvulsant activities.
Comparative Analysis with Alternative Scaffolds:
When compared to other heterocyclic scaffolds used in drug discovery, such as quinolines or benzimidazoles, quinazolinones offer a unique combination of synthetic accessibility and a broad range of biological activities. The ability to easily modify the 2 and 3 positions allows for the creation of large and diverse chemical libraries for high-throughput screening and SAR studies.
Conclusion and Future Directions
This guide has provided a comprehensive comparative analysis of the QSAR of this compound derivatives, drawing upon data from structurally related compounds. The synthetic accessibility of this scaffold, coupled with the potential for potent anticancer and anticonvulsant activities, makes it an attractive starting point for novel drug discovery programs.
Future research should focus on the synthesis and biological evaluation of a dedicated library of this compound derivatives to generate robust data for the development of a specific and predictive QSAR model. Such a model would be instrumental in guiding the rational design of next-generation quinazolinone-based therapeutics with improved efficacy and safety profiles. The integration of molecular docking studies with QSAR will further elucidate the binding modes of these compounds and facilitate the identification of key interactions with their biological targets.
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. 2023. [Link]
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Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie. 2017. [Link]
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Safety Operating Guide
Proper Disposal of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one, a compound utilized in contemporary research and drug development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals familiar with standard laboratory practices.
Hazard Assessment and Core Principles
Given the potential for unknown reactivity and toxicity, the primary principle for the disposal of this compound is to treat it as a hazardous waste of unknown toxicity . In-lab chemical neutralization is not recommended without a validated protocol specific to this compound, as incomplete or improper reactions could generate more hazardous byproducts.
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield | Protects against accidental splashes of the compound or its solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents dermal contact and absorption. |
| Body Protection | A standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work within a certified chemical fume hood | The mercaptan group suggests a potential for high malodor and inhalation hazard. |
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Isolate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operational to contain volatile vapors.
-
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is through a licensed hazardous waste management service.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Place solid this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) into a clearly labeled, sealable hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene).
-
-
Liquid Waste:
-
If the compound is in solution, collect it in a dedicated, sealed, and compatible liquid hazardous waste container.
-
Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS guidelines. Halogenated and non-halogenated solvent wastes should generally be segregated.[3]
-
-
Empty Containers:
Step 2: Labeling
Proper labeling is a critical component of safe waste management.
-
All waste containers must be clearly labeled with the words "HAZARDOUS WASTE ".
-
The label must include:
-
The full chemical name: "This compound "
-
The approximate quantity or concentration.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Storage
-
Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to prevent the spread of material in case of a leak.
-
Ensure that the waste is stored away from incompatible materials, particularly strong oxidizing agents.[6]
Step 4: Arrange for Pickup
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional and local regulations, contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
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Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances. Retrieved from [Link]
- Khan, I., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry, 8(13), 1599-1626.
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Navigating the Handling of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one: A Guide to Personal Protective Equipment and Safety Protocols
Hazard Analysis: Understanding the Risks of the Mercaptoquinazolinone Structure
The potential hazards of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one stem from two key structural motifs: the quinazolinone core and the mercaptan group.
Quinazolinone Core: Quinazolinone derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-hypertensive properties.[1][2][3][4] This inherent bioactivity necessitates careful handling to avoid unintended pharmacological effects through accidental exposure.
Mercaptan (Thiol) Group: Mercaptans are volatile organic compounds known for their strong, unpleasant odors.[5] More critically, they can be toxic, with potential health effects from exposure including irritation to the eyes, skin, and respiratory system.[5] High concentrations or prolonged exposure can lead to more severe health consequences, including impacts on the central nervous system, blood, and liver.[5] Direct contact with mercaptans can cause skin irritation and chemical burns.[5]
Given these characteristics, this compound should be treated as a potentially hazardous substance with both pharmacological and toxicological risks.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is paramount when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | N95 respirator (if not in a chemical fume hood) |
| Solution Preparation and Transfers | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Chemical-resistant lab coat or apron | Work within a certified chemical fume hood |
| Running Reactions | Chemical splash goggles or face shield | Nitrile or neoprene gloves | Chemical-resistant lab coat | Work within a certified chemical fume hood |
| Work-up and Purification | Chemical splash goggles or face shield | Chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant lab coat and apron | Work within a certified chemical fume hood |
| Handling Waste | Chemical splash goggles | Chemical-resistant gloves | Chemical-resistant lab coat | Work within a certified chemical fume hood |
Causality of PPE Choices:
-
Eye Protection: The risk of splashes of solutions containing the compound necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection, especially during larger-scale operations.
-
Hand Protection: Due to the potential for skin irritation and absorption, chemically resistant gloves are essential.[5][6] Double-gloving is recommended during solution transfers to provide an extra barrier and a means of quick decontamination if the outer glove becomes contaminated. The choice of glove material should be based on the solvents being used, with neoprene or butyl rubber offering broad protection.
-
Body Protection: A standard lab coat is sufficient for handling the solid material in small quantities. However, when working with solutions or larger quantities, a chemical-resistant lab coat or apron is necessary to protect against spills and splashes.
-
Respiratory Protection: Due to the volatility and potential toxicity of mercaptans, all operations involving solutions or the potential for aerosol generation must be conducted in a certified chemical fume hood.[6] If handling the solid outside of a fume hood, an N95 respirator can provide protection against inhalation of fine particles.
Operational and Disposal Plans: A Step-by-Step Guide
A clear and well-rehearsed plan for handling and disposal is critical to maintaining a safe laboratory environment.
Handling Procedures
-
Preparation: Before beginning any work, ensure that all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.
-
Weighing: If possible, weigh the solid material inside a chemical fume hood. If a balance is not available in the hood, perform the weighing in a well-ventilated area and wear an N95 respirator.
-
Solution Preparation: Always prepare solutions of this compound inside a chemical fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Transfers: Use appropriate tools (e.g., pipettes, syringes) for transferring solutions to minimize the risk of spills. Always perform transfers over a secondary containment tray.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][7] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan
All waste containing this compound, including contaminated solids, solutions, and PPE, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Neutralization (for Mercaptan Odor): While not a substitute for proper disposal, treating the waste with a solution of bleach (sodium hypochlorite) or hydrogen peroxide can help to oxidize the mercaptan group and reduce the odor. This should be done with caution and in a chemical fume hood.
-
Final Disposal: Dispose of the hazardous waste through your institution's designated chemical waste program.[7][8][9]
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE and engineering controls when working with this compound.
Caption: PPE selection workflow for handling this compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- Chevron Phillips Chemical. (2019, November 7). Methyl Mercaptan Safety Data Sheet.
- Ranger Environmental. (n.d.). Mercaptan Disposal.
- National Center for Biotechnology Information. (2023, August 2). Mercaptan Toxicity. StatPearls.
- New Jersey Department of Health. (n.d.). Right to Know - Hazardous Substance Fact Sheet: Methyl Mercaptan.
- UtilVtorProm. (n.d.). Recycling and disposal of ethyl mercaptan, odorant.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Methyl Mercaptan.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methyl mercaptan.
- National Oceanic and Atmospheric Administration. (n.d.). METHYL MERCAPTAN - CAMEO Chemicals.
- New Jersey Department of Health. (n.d.). Common Name: ETHYL MERCAPTAN HAZARD SUMMARY.
- Google Patents. (n.d.). Process for disposal of mercaptans.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- 3M. (2021, July 21). Safety Data Sheet.
- International Journal of Research and Analytical Reviews. (2018, January). BIOLOGICAL IMPORTANCE OF QUINAZOLINE DERIVATIVES A REVIEW.
- 3M. (n.d.). Safety Data Sheet.
- DC Fine Chemicals. (n.d.). Safety Data Sheet.
- ResearchGate. (n.d.). (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
- PubChem. (n.d.). This compound.
- Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
- Spandidos Publications. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
- IEREK. (2024, December 19). Study on quinazolinone derivative and their pharmacological actions.
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- 1. ijrar.org [ijrar.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 5. Mercaptan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cpchem.com [cpchem.com]
- 7. nj.gov [nj.gov]
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- 9. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
